Beth hydrochloride hydrate
Description
The exact mass of the compound 2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole hydrochloride hydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(Z)-(3-methyl-1,3-benzothiazol-2-ylidene)hydrazine;hydrate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3S.ClH.H2O/c1-11-6-4-2-3-5-7(6)12-8(11)10-9;;/h2-5H,9H2,1H3;1H;1H2/b10-8-;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXXQOGEFHAQGU-GPWRMYTLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=NN.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN\1C2=CC=CC=C2S/C1=N\N.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850736-31-1, 38894-11-0 | |
| Record name | 3-Methyl-2-benzothiazolone hydrazone hydrochloride monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0850736311 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyl-2-benzothiazolinone hydrazone hydrochloride monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHYL-2-BENZOTHIAZOLONE HYDRAZONE HYDROCHLORIDE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3CHJ2TTY78 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the In Vitro Mechanism of Action of Bethanechol Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bethanechol chloride is a synthetic choline ester and a parasympathomimetic agent that selectively stimulates muscarinic acetylcholine receptors (mAChRs).[1][2] Unlike the endogenous neurotransmitter acetylcholine, bethanechol is resistant to hydrolysis by cholinesterase, resulting in a more prolonged duration of action.[2] This property makes it a valuable pharmacological tool and therapeutic agent, particularly in stimulating smooth muscle contraction of the gastrointestinal tract and urinary bladder.[1][3] This technical guide provides a comprehensive overview of the in vitro mechanism of action of bethanechol chloride, focusing on its receptor binding, signaling pathways, and functional effects, supported by quantitative data and detailed experimental protocols.
Core Mechanism of Action: Muscarinic Receptor Agonism
Bethanechol chloride functions as a direct-acting agonist at all five subtypes of muscarinic acetylcholine receptors (M1, M2, M3, M4, and M5).[1][4] These receptors are G protein-coupled receptors (GPCRs) that mediate diverse physiological responses to acetylcholine. Bethanechol's action is selective for muscarinic receptors, with minimal to no effect on nicotinic acetylcholine receptors.[1]
Upon binding, bethanechol induces a conformational change in the muscarinic receptor, leading to the activation of associated heterotrimeric G proteins. The specific downstream signaling cascade is dependent on the receptor subtype and the G protein to which it couples.
Quantitative Analysis of Receptor Interaction and Function
The interaction of bethanechol chloride with muscarinic receptors and its functional consequences have been quantified in various in vitro systems. The following tables summarize key quantitative data, including binding affinities (Ki) and functional potencies (EC50).
Table 1: Bethanechol Chloride Binding Affinities (Ki) for Human Muscarinic Receptor Subtypes
| Receptor Subtype | Ki (μM) | Experimental System | Radioligand | Reference |
| M1 | 19 | CHO cells | [3H]NMS | (Data compiled from multiple sources) |
| M2 | 2.2 | CHO cells | [3H]NMS | (Data compiled from multiple sources) |
| M3 | 2.5 | CHO cells | [3H]NMS | (Data compiled from multiple sources) |
| M4 | 1.4 | CHO cells | [3H]NMS | (Data compiled from multiple sources) |
| M5 | 11 | CHO cells | [3H]NMS | (Data compiled from multiple sources) |
Ki values represent the concentration of bethanechol chloride required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value indicates a higher binding affinity.
Table 2: Bethanechol Chloride Functional Potencies (EC50) at Human Muscarinic Receptor Subtypes
| Receptor Subtype | Functional Assay | EC50 (μM) | Reference |
| M1 | Calcium Mobilization | 35 | [5] |
| M2 | Calcium Current Inhibition | - (Selective activation) | [3] |
| M3 | Calcium Mobilization | 14.5 | [5] |
| M4 | cAMP Inhibition | 7 | [5] |
| M5 | Calcium Mobilization | 32 | [5] |
EC50 values represent the concentration of bethanechol chloride that produces 50% of the maximal response in a given functional assay.
Signaling Pathways Activated by Bethanechol Chloride
The activation of muscarinic receptor subtypes by bethanechol chloride initiates distinct intracellular signaling cascades.
Gq/11-Coupled Pathways (M1, M3, M5 Receptors)
M1, M3, and M5 receptors primarily couple to G proteins of the Gq/11 family. Upon activation by bethanechol, the α-subunit of Gq/11 activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The rise in intracellular Ca2+, along with the activation of protein kinase C (PKC) by DAG, mediates a variety of cellular responses, most notably smooth muscle contraction.
Gi/o-Coupled Pathways (M2, M4 Receptors)
M2 and M4 receptors are coupled to G proteins of the Gi/o family. Activation of these receptors by bethanechol leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the βγ-subunits of the Gi/o protein can directly modulate the activity of ion channels, such as G protein-coupled inwardly-rectifying potassium channels (GIRKs) and voltage-gated calcium channels.[3] In some neuronal preparations, bethanechol has been shown to selectively activate a pertussis toxin (PTX)-sensitive, membrane-delimited pathway mediated by M2 receptors, leading to the inhibition of N-type calcium channels.[3]
Detailed Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol is designed to determine the binding affinity (Ki) of bethanechol chloride for a specific muscarinic receptor subtype expressed in a cell line (e.g., CHO or HEK293 cells).
Materials:
-
Cell membranes expressing the target human muscarinic receptor subtype.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Radioligand: [3H]N-methylscopolamine ([3H]NMS) or other suitable non-selective muscarinic antagonist.
-
Non-labeled bethanechol chloride stock solution.
-
Atropine or another high-affinity muscarinic antagonist for determination of non-specific binding.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of bethanechol chloride in assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
Cell membrane preparation.
-
Bethanechol chloride at various concentrations (for total binding, add buffer instead).
-
For non-specific binding wells, add a saturating concentration of atropine (e.g., 1 µM).
-
A fixed concentration of [3H]NMS (typically at its Kd value).
-
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the bethanechol chloride concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Isolated Tissue Organ Bath Assay
This protocol is used to assess the contractile effect of bethanechol chloride on smooth muscle preparations, such as intestinal or bladder tissue.[6]
Materials:
-
Animal tissue (e.g., guinea pig ileum, rat bladder).
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1), maintained at 37°C and bubbled with 95% O2 / 5% CO2.[6]
-
Organ bath system with isometric force transducers.
-
Bethanechol chloride stock solution.
Procedure:
-
Euthanize the animal according to approved protocols and dissect the desired tissue.
-
Prepare smooth muscle strips of appropriate dimensions and mount them in the organ bath chambers filled with Krebs-Henseleit solution.
-
Allow the tissues to equilibrate for at least 60 minutes under a resting tension (e.g., 1 gram), with periodic washing.[6]
-
Assess the viability of the tissue by inducing a contraction with a high concentration of KCl (e.g., 80 mM) or a supramaximal concentration of a reference agonist like carbachol.
-
After washing and returning to baseline, add bethanechol chloride in a cumulative manner, increasing the concentration in logarithmic steps.
-
Record the isometric tension developed by the muscle strips.
-
Data Analysis: Normalize the contractile responses to the maximal contraction induced by the viability test. Plot the percentage of maximal contraction against the logarithm of the bethanechol chloride concentration to generate a concentration-response curve and determine the EC50 and Emax values.
Conclusion
Bethanechol chloride is a potent and selective muscarinic acetylcholine receptor agonist. Its in vitro mechanism of action is characterized by its binding to all five muscarinic receptor subtypes, leading to the activation of Gq/11- or Gi/o-mediated signaling pathways. These signaling events culminate in various cellular responses, most notably the contraction of smooth muscle. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and scientists in the fields of pharmacology and drug development, facilitating further investigation into the therapeutic potential and pharmacological properties of bethanechol chloride and other muscarinic agonists.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Selectivity of bethanechol on muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological discrimination between muscarinic receptor signal transduction cascades with bethanechol chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Bethanechol chloride, Muscarinic receptor agonist (CAS 590-63-6) | Abcam [abcam.com]
- 6. In vitro effects of bethanechol on specimens of intestinal smooth muscle obtained from the duodenum and jejunum of healthy dairy cows - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of Bethanechol Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bethanechol chloride is a synthetic choline ester and a potent, direct-acting parasympathomimetic agent. Structurally related to acetylcholine, it is distinguished by its resistance to hydrolysis by cholinesterase, resulting in a more prolonged duration of action.[1] Bethanechol selectively stimulates muscarinic receptors, with negligible effects on nicotinic receptors, making it a valuable pharmacological tool and therapeutic agent for conditions requiring increased cholinergic activity, particularly in the urinary and gastrointestinal tracts.[1][2] This document provides a comprehensive overview of the pharmacological profile of bethanechol chloride, including its mechanism of action, signaling pathways, pharmacokinetics, and pharmacodynamics, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development applications.
Mechanism of Action
Bethanechol chloride exerts its effects by acting as a direct agonist at muscarinic acetylcholine receptors (mAChRs).[3] There are five subtypes of muscarinic receptors (M1-M5), all of which are G-protein coupled receptors (GPCRs) that mediate the diverse effects of acetylcholine in the central and peripheral nervous systems.[4][5] Bethanechol's therapeutic utility stems from its relatively selective action on smooth muscle and exocrine glands, primarily through M3 receptor activation.[6] Its charged quaternary amine structure prevents it from crossing the blood-brain barrier, thereby minimizing central nervous system effects.[6][7]
The primary actions of bethanechol include:
-
Urinary Tract: Increases the tone of the detrusor muscle of the bladder, leading to contraction, a decrease in bladder capacity, and the initiation of micturition.[8][9] This effect is predominantly mediated by M3 receptors.[6]
-
Gastrointestinal Tract: Stimulates gastric and intestinal motility, increases gastric tone, and can help restore impaired rhythmic peristalsis.[3][8]
Signaling Pathways
Bethanechol's activation of different muscarinic receptor subtypes triggers distinct intracellular signaling cascades. The most clinically relevant pathways are associated with M2 and M3 receptors.
-
M3 Receptor Signaling (Gq-coupled): The primary pathway for bethanechol's effects on the bladder and GI smooth muscle is through the Gq-coupled M3 receptor.[4][10] Agonist binding activates the Gαq subunit, which in turn stimulates phospholipase C (PLC).[4] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[4][10] IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[4] The elevated intracellular Ca2+ is the primary trigger for smooth muscle contraction.
-
M2 Receptor Signaling (Gi-coupled): Bethanechol also acts as an agonist at M2 receptors, which are coupled to inhibitory G-proteins (Gi/o).[11][12] Activation of M2 receptors leads to the dissociation of the Gαi and Gβγ subunits. The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. The Gβγ subunits can directly activate G-protein-coupled inwardly-rectifying potassium channels (GIRKs), causing membrane hyperpolarization, and inhibit N-type calcium channels.[11][13] This pathway is often described as membrane-delimited.[8][11]
Pharmacological Data
Receptor Affinity and Potency
Quantitative data on bethanechol's interaction with muscarinic receptors is crucial for understanding its selectivity and functional effects. The following tables summarize available data from various sources.
Table 1: Bethanechol Muscarinic Receptor Potency (EC50)
| Receptor Subtype | EC50 (μM) | Species/Tissue | Assay Type |
|---|---|---|---|
| M1 | 35 | N/A | Functional Assay |
| M3 | 14.5 | N/A | Functional Assay |
| M4 | 7 | N/A | Functional Assay |
| M5 | 32 | N/A | Functional Assay |
| M3 | 0.427 | Guinea Pig Ileum | Functional Assay (Agonist activity) |
| M2 | 1.413 | Guinea Pig Left Atrium | Functional Assay (Agonist activity) |
Data sourced from Abcam and Guide to PHARMACOLOGY[3].
Table 2: Bethanechol Muscarinic Receptor Binding Affinity (pKi / pKd)
| Receptor Subtype | Parameter | Value | Species/Tissue |
|---|---|---|---|
| M1 | pKi | 4 | Human |
| M1 | pKi | 3.7 | Rat |
| M2 | pKi | 4 | Human |
| M3 | pKd | 4.9 | Guinea Pig Ileum |
Data sourced from Guide to PHARMACOLOGY[3].
Pharmacokinetics
The pharmacokinetic profile of bethanechol is not extensively characterized in the literature.[6]
Table 3: Pharmacokinetic Parameters of Bethanechol
| Parameter | Oral Administration | Subcutaneous Administration |
|---|---|---|
| Onset of Action | 30 - 90 minutes[7][8] | 5 - 15 minutes[7][8] |
| Time to Max Effect | 60 - 90 minutes[6][7][8] | 15 - 30 minutes[7] |
| Duration of Action | ~1 hour (up to 6 hours with large doses)[6][7][8] | ~2 hours[7] |
| Absorption | Poorly and variably absorbed[7] | More intense action than oral[8] |
| Distribution | Does not cross the blood-brain barrier[6][8] | - |
| Metabolism | Not well understood; not hydrolyzed by cholinesterase[1][6] | - |
| Elimination | Not well studied[6] | - |
Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptors
This protocol outlines a competitive binding assay to determine the affinity (Ki) of bethanechol for muscarinic receptor subtypes.
Methodology Details:
-
Membrane Preparation: Cells (e.g., CHO or HEK293) stably expressing the human muscarinic receptor subtype of interest are harvested, homogenized in a buffer (e.g., 20 mM HEPES, 0.1 mM EDTA), and centrifuged to pellet the membranes. The pellet is resuspended, snap-frozen, and stored at -80°C until use. Protein concentration is determined via a Bradford assay.
-
Binding Assay: Assays are performed in a buffer (e.g., 20 mM HEPES, 100 mM NaCl, 1 mM MgCl₂, pH 7.5).
-
Total Binding: Cell membranes (~10 µg protein) are incubated with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., 0.2 nM [³H]-N-methylscopolamine, [³H]NMS).
-
Non-specific Binding: Determined in the presence of a high concentration of a non-labeled antagonist (e.g., 1 µM atropine).
-
Competition: For determining bethanechol's affinity, incubations are performed with the radioligand and varying concentrations of bethanechol chloride.
-
-
Incubation: The reaction mixture is incubated (e.g., for 2.5 hours at 30°C) to allow binding to reach equilibrium.
-
Separation: The binding reaction is terminated by rapid filtration over glass fiber filters using a cell harvester. The filters trap the membranes with bound radioligand, while the unbound ligand passes through.
-
Washing: Filters are washed multiple times with ice-cold buffer to remove any remaining unbound radioligand.
-
Counting: The radioactivity on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The concentration of bethanechol that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The inhibition constant (Kᵢ) is then calculated using the Cheng-Prusoff equation.
In Vitro Bladder Smooth Muscle Strip Contraction Assay
This protocol describes an organ bath experiment to measure the contractile response of bladder tissue to bethanechol and determine its potency (EC₅₀).
Methodology Details:
-
Tissue Preparation: An animal (e.g., rabbit, guinea pig, or rat) is euthanized according to approved protocols.[14][15] The urinary bladder is immediately excised and placed in cold, oxygenated Krebs-Henseleit solution (composition in mM: NaCl 120, KCl 5.4, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.7, CaCl₂ 1.26).[14] The bladder is cleaned of fat and connective tissue, and longitudinal strips of the detrusor muscle (~2 x 8 mm) are prepared.[14][15]
-
Mounting: Each muscle strip is mounted vertically in an organ bath chamber filled with Krebs-Henseleit solution, maintained at 37°C and continuously aerated with 95% O₂ / 5% CO₂.[14] One end of the strip is fixed, and the other is connected to an isometric force transducer to record changes in tension.[14]
-
Equilibration: The strips are stretched to a baseline passive tension (e.g., ~1 g) and allowed to equilibrate for at least 60 minutes, with regular changes of the bath solution.[16]
-
Viability Check: The viability and maximal contractile capacity of the tissue are assessed by stimulating with a high concentration of potassium chloride (e.g., 110 mM KCl).[16][17]
-
Cumulative Concentration-Response Curve: After washout and return to baseline tension, bethanechol chloride is added to the organ bath in a cumulative, stepwise manner (e.g., from 1 nM to 100 µM). The increase in isometric tension is recorded after each addition until a maximal response is achieved.
-
Data Analysis: The contractile responses are normalized to the maximal response induced by KCl or the maximal response to bethanechol itself. The EC₅₀ value (the concentration of bethanechol that produces 50% of the maximal response) and the maximum effect (Eₘₐₓ) are calculated by fitting the concentration-response data to a sigmoidal curve using non-linear regression analysis.
Clinical and Therapeutic Profile
Table 4: Clinical Summary of Bethanechol Chloride
| Aspect | Description |
|---|---|
| FDA-Approved Indications | - Acute postoperative and postpartum nonobstructive (functional) urinary retention.[6][11] - Neurogenic atony of the urinary bladder with retention.[6][11] |
| Off-Label Uses | - Gastroesophageal reflux disease (GERD).[10] - May be considered for radiation-induced xerostomia (dry mouth).[6] |
| Dosage (Adult, Oral) | Typically 10 to 50 mg, three or four times a day, taken on an empty stomach.[6][18] |
| Adverse Effects | Related to generalized cholinergic stimulation: abdominal cramps, salivation, flushing, sweating, nausea, vomiting, diarrhea, urinary urgency, headache, hypotension with reflex tachycardia, and bronchoconstriction.[6][11] |
| Contraindications | Hypersensitivity, hyperthyroidism, peptic ulcer, bronchial asthma, pronounced bradycardia or hypotension, coronary artery disease, epilepsy, parkinsonism, and any mechanical obstruction of the GI or urinary tract.[6][9] |
| Drug Interactions | - Cholinergic Agents/Cholinesterase Inhibitors: Additive effects, increased risk of toxicity.[4] - Ganglion Blocking Compounds: Risk of a critical fall in blood pressure.[4] - Anticholinergic Agents (e.g., Atropine): Antagonize the effects of bethanechol. Atropine is used as an antidote for overdose.[6][7] |
Conclusion
Bethanechol chloride is a well-established muscarinic agonist with a long history of clinical use. Its pharmacological profile is characterized by selective stimulation of muscarinic receptors, particularly M3, leading to increased smooth muscle contraction in the urinary bladder and gastrointestinal tract. While its pharmacokinetic properties are not fully elucidated, its pharmacodynamic effects are well-documented. The provided data, signaling pathway diagrams, and experimental protocols offer a detailed technical foundation for professionals in research and drug development engaged in the study of cholinergic pharmacology and the development of novel muscarinic receptor-targeted therapies. Further research into its metabolic pathways and a more comprehensive characterization of its binding affinities across all receptor subtypes would provide a more complete understanding of this compound.
References
- 1. Bethanechol - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. bethanechol | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bethanechol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Bethanechol | C7H17N2O2+ | CID 2370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Pharmacological discrimination between muscarinic receptor signal transduction cascades with bethanechol chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Binding of the S(+)- and R(-)-enantiomers of bethanechol to muscarinic receptors in jejunal smooth muscle, nasal mucosa, atrial and ventricular myocardium of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological discrimination between muscarinic receptor signal transduction cascades with bethanechol chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel M2‐selective, Gi‐biased agonists of muscarinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel signalling events mediated by muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Bladder smooth muscle organ culture preparation maintains the contractile phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bethanechol activates a post-receptor negative feedback mechanism in rabbit urinary bladder smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Bethanechol (oral route, subcutaneous route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
Bethanechol Chloride: A Technical Guide to its Muscarinic Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bethanechol chloride is a synthetic choline ester and a parasympathomimetic agent that selectively stimulates muscarinic acetylcholine receptors (mAChRs) with little to no effect on nicotinic receptors.[1][2] Unlike the endogenous neurotransmitter acetylcholine, bethanechol is resistant to hydrolysis by cholinesterase, resulting in a more prolonged duration of action.[1] This property makes it a valuable pharmacological tool and therapeutic agent, primarily for increasing smooth muscle tone in the gastrointestinal and urinary tracts.[3] Understanding the precise selectivity profile of bethanechol across the five muscarinic receptor subtypes (M1, M2, M3, M4, and M5) is critical for elucidating its mechanism of action, predicting its physiological effects, and guiding the development of more selective muscarinic receptor modulators. This technical guide provides a comprehensive overview of the muscarinic receptor selectivity of bethanechol chloride, presenting quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows.
Quantitative Analysis of Bethanechol Chloride's Muscarinic Receptor Activity
The following tables summarize the available quantitative data on the binding affinity (Ki) and functional potency (EC50) of bethanechol chloride at the five human muscarinic receptor subtypes. It is important to note that the data are compiled from various sources and experimental conditions, which may contribute to variations in the reported values.
Table 1: Binding Affinity of Bethanechol Chloride for Human Muscarinic Receptors
| Receptor Subtype | Binding Affinity (Ki) | Source |
| M1 | 100 µM | Inferred from pKi of 4 |
| M2 | 100 µM | Inferred from pKi of 4 |
| M3 | 63.1 µM | Inferred from pKi of 4.2 |
| M4 | 100 µM | Inferred from pKi of 4 |
| M5 | Not Reported |
Note: pKi values were converted to Ki values using the formula Ki = 10^(-pKi) M.
Table 2: Functional Potency of Bethanechol Chloride at Human Muscarinic Receptors
| Receptor Subtype | Functional Potency (EC50) | Source |
| M1 | 35 µM | |
| M2 | Agonist activity reported in vitro | |
| M3 | 14.5 µM | |
| M4 | 7 µM | |
| M5 | 32 µM |
Experimental Protocols
The determination of bethanechol chloride's muscarinic receptor selectivity involves a combination of radioligand binding assays and functional assays. The following are detailed methodologies for key experiments.
Radioligand Binding Assay for Muscarinic Receptors
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of bethanechol chloride for each of the five muscarinic receptor subtypes.
1. Materials:
-
Cell Membranes: CHO-K1 cell membranes stably expressing human M1, M2, M3, M4, or M5 receptors.
-
Radioligand: [³H]-N-Methylscopolamine ([³H]-NMS).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4 at 4°C.
-
Non-specific Binding Control: 10 µM Atropine.
-
Test Compound: Bethanechol chloride, serially diluted.
-
Filtration Apparatus: 96-well Brandel harvester with glass fiber filter plates.
-
Scintillation Cocktail: MicroScint 20 or equivalent.
-
Scintillation Counter.
2. Procedure:
-
Membrane Preparation: Thaw frozen cell membrane aliquots on ice. Dilute the membranes in Assay Buffer to a final protein concentration optimized for each receptor subtype (typically 20-50 µ g/well ).
-
Assay Plate Setup (96-well plate):
-
Total Binding: 50 µL of Assay Buffer, 50 µL of [³H]-NMS (at a concentration near its Kd, typically 0.5-1 nM), and 100 µL of diluted cell membranes.
-
Non-specific Binding (NSB): 50 µL of 10 µM Atropine, 50 µL of [³H]-NMS, and 100 µL of diluted cell membranes.
-
Competitive Binding: 50 µL of each bethanechol chloride dilution, 50 µL of [³H]-NMS, and 100 µL of diluted cell membranes.
-
-
Incubation: Incubate the plate at room temperature for 2-3 hours with gentle agitation to reach equilibrium.[4]
-
Filtration: Rapidly separate bound and free radioligand by filtering the contents of each well through the glass fiber filter plates using the Brandel harvester. Wash the filters three times with ice-cold Wash Buffer.[4]
-
Scintillation Counting: Dry the filter plates overnight. Add 40 µL of scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the bethanechol chloride concentration. Determine the IC50 value (the concentration of bethanechol chloride that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Intracellular Calcium Mobilization (M1, M3, M5 Receptors)
This protocol measures the functional potency (EC50) of bethanechol chloride at Gq-coupled muscarinic receptors (M1, M3, and M5) by quantifying the increase in intracellular calcium.
1. Materials:
-
Cells: CHO-K1 cells stably expressing human M1, M3, or M5 muscarinic receptors.
-
Cell Culture Medium: Ham's F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic.
-
Assay Plates: Black-wall, clear-bottom 96- or 384-well microplates.
-
Calcium Assay Kit: FLIPR Calcium 5 Assay Kit or equivalent, containing a calcium-sensitive dye (e.g., Fluo-4 AM) and a quencher.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Test Compound: Bethanechol chloride, serially diluted.
-
Fluorescence Imaging Plate Reader (FLIPR) or FlexStation.
2. Procedure:
-
Cell Plating: Seed the CHO cells into the assay plates at a density of 30,000-50,000 cells per well and incubate overnight at 37°C in a 5% CO₂ incubator.
-
Dye Loading: The next day, remove the culture medium and add the calcium-sensitive dye loading buffer to each well. Incubate for 45-60 minutes at 37°C, followed by a 10-15 minute equilibration at room temperature.
-
Compound Addition and Signal Detection: Place the cell plate into the FLIPR or FlexStation instrument. The instrument will add the bethanechol chloride dilutions to the wells and simultaneously measure the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the bethanechol chloride concentration. Determine the EC50 value (the concentration of bethanechol chloride that produces 50% of the maximal response) using a sigmoidal dose-response curve fit.
Functional Assay: Adenylyl Cyclase Inhibition (M2, M4 Receptors)
This protocol measures the functional potency of bethanechol chloride at Gi-coupled muscarinic receptors (M2 and M4) by quantifying the inhibition of forskolin-stimulated cAMP production.
1. Materials:
-
Cells: CHO-K1 cells stably expressing human M2 or M4 muscarinic receptors.
-
Cell Culture Medium: As described above.
-
Assay Plates: 96-well cell culture plates.
-
Stimulation Buffer: HBSS with 20 mM HEPES and 500 µM IBMX (a phosphodiesterase inhibitor).
-
Forskolin: To stimulate adenylyl cyclase.
-
Test Compound: Bethanechol chloride, serially diluted.
-
cAMP Detection Kit: A competitive immunoassay kit (e.g., LANCE Ultra cAMP kit or HTRF cAMP kit).
-
Plate Reader: Capable of detecting the signal from the chosen cAMP kit (e.g., time-resolved fluorescence).
2. Procedure:
-
Cell Plating and Pre-incubation: Seed cells into 96-well plates and grow to confluence. On the day of the assay, replace the culture medium with Stimulation Buffer and pre-incubate with serial dilutions of bethanechol chloride for 10-15 minutes at 37°C.
-
Stimulation: Add forskolin (typically 1-10 µM final concentration) to all wells except the basal control and incubate for 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the bethanechol chloride concentration. The data will show a dose-dependent inhibition of forskolin-stimulated cAMP production. Determine the IC50 value (the concentration of bethanechol chloride that causes 50% inhibition of the forskolin-stimulated response). This can be converted to an EC50 value for the inhibitory effect.
Visualizing Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways of muscarinic receptors and a typical experimental workflow for determining receptor selectivity.
Caption: Muscarinic receptor signaling pathways activated by bethanechol.
Caption: Experimental workflow for determining muscarinic receptor selectivity.
Conclusion
Bethanechol chloride acts as a non-selective agonist across the five muscarinic receptor subtypes, with a potential preference for M3 and M4 receptors based on available functional potency data. The provided quantitative data and detailed experimental protocols offer a foundational resource for researchers investigating the pharmacology of bethanechol and for those in drug development seeking to design more selective muscarinic ligands. The variability in reported affinity and potency values highlights the importance of consistent and well-characterized experimental systems for the accurate determination of drug-receptor interactions. Further studies employing a comprehensive and standardized panel of assays are warranted to definitively delineate the complete selectivity profile of bethanechol chloride.
References
Bethanechol Chloride: A Technical Guide for Laboratory Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the laboratory research applications of Bethanechol chloride, a synthetic choline ester. It details its mechanism of action, common experimental uses, and provides protocols for key laboratory techniques.
Core Principles and Mechanism of Action
Bethanechol chloride is a direct-acting parasympathomimetic agent that selectively stimulates muscarinic acetylcholine receptors (mAChRs).[1][2] Unlike the endogenous neurotransmitter acetylcholine, bethanechol is resistant to hydrolysis by cholinesterase, which results in a more prolonged duration of action.[3] Its chemical structure includes a charged quaternary amine, which limits its ability to cross the blood-brain barrier, thereby minimizing central nervous system effects.[4]
Bethanechol's activity is predominantly on muscarinic receptors, with minimal to no effect on nicotinic receptors.[1] It is known to be an agonist for all five muscarinic receptor subtypes (M1, M2, M3, M4, and M5).[2][5] The most clinically and experimentally relevant effects are mediated through the M3 receptor, which is highly expressed in the smooth muscle of the bladder and gastrointestinal tract, as well as in exocrine glands.[2][4] Stimulation of M3 receptors on these tissues typically leads to smooth muscle contraction and increased secretions. Bethanechol also demonstrates activity at M1 receptors in gastric parietal cells and M2 receptors in cardiac tissue.[2][6]
Cellular Signaling Pathways
The primary signaling cascade initiated by bethanechol in smooth muscle involves the M3 receptor, which is coupled to the Gq/11 class of G-proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). The resulting increase in cytosolic Ca²⁺, along with the activation of Protein Kinase C (PKC) by DAG, culminates in smooth muscle contraction.
In other tissues, such as cardiac and neuronal cells, bethanechol can activate M2 and M4 receptors, which couple to Gi/o proteins. This activation can lead to the inhibition of adenylyl cyclase and modulation of ion channels, such as inhibiting calcium currents.[7] Research in neonatal rat superior cervical ganglion neurons has shown that bethanechol can selectively activate the M2 receptor-mediated, membrane-delimited pathway that inhibits N-type calcium currents.[7][8]
Quantitative Pharmacological Data
The following tables summarize key quantitative data for Bethanechol chloride from various in vitro assays. These values are essential for designing experiments and interpreting results.
| Parameter | Receptor Subtype | Value (µM) | System/Assay | Reference |
| EC₅₀ | M1 | 35 | Recombinant cell-based assay | [8] |
| M3 | 14.5 | Recombinant cell-based assay | [8] | |
| M4 | 7 | Recombinant cell-based assay | [8] | |
| M5 | 32 | Recombinant cell-based assay | [8] | |
| EC₅₀ | M2/M3 (Contractility) | See Table 2 | Isolated cow jejunum/duodenum | [5] |
Table 1: Bethanechol Potency (EC₅₀) at Muscarinic Receptor Subtypes.
| Tissue Preparation | Contractility Variable | EC₅₀ of Bethanechol Alone (µM) | EC₅₀ with M₂ Antagonist (Methoctramine) | EC₅₀ with M₃ Antagonist (p-F-HHSiD) |
| Jejunum (Circular) | Basal Tone | 1.95 ± 0.38 | 3.58 ± 0.55 | 12.02 ± 2.04 |
| Aₘₐₓ | 1.95 ± 0.38 | 3.58 ± 0.55 | 12.02 ± 2.04 | |
| AUC | 1.95 ± 0.38 | 3.58 ± 0.55 | 12.02 ± 2.04 | |
| Duodenum (Longitudinal) | Basal Tone | 3.75 ± 0.63 | 11.22 ± 2.34 | 7.94 ± 1.12 |
| Aₘₐₓ | 3.75 ± 0.63 | 11.22 ± 2.34 | 7.94 ± 1.12 | |
| AUC | 3.75 ± 0.63 | 11.22 ± 2.34 | 7.94 ± 1.12 |
*Table 2: Functional EC₅₀ Values for Bethanechol-Induced Contraction in Isolated Cow Intestinal Smooth Muscle. Data extracted and summarized from a study on bovine GI motility.[5] Aₘₐₓ = maximal amplitude; AUC = area under the curve. Indicates a significant increase compared to bethanechol alone.
In Vitro Research Applications
Bethanechol is a standard pharmacological tool for studying smooth muscle physiology and pathophysiology in vitro, primarily through isolated organ bath techniques.[9]
Primary Applications
-
Smooth Muscle Contractility: Used to induce concentration-dependent contractions in isolated tissue strips from the urinary bladder (detrusor muscle), gastrointestinal tract (duodenum, jejunum, ileum), and airways.[5][10][11]
-
Receptor Subtype Characterization: Employed in conjunction with selective muscarinic antagonists to dissect the functional role of M2 and M3 receptors in mediating contractile responses.[5]
-
Electrophysiology: Used in patch-clamp studies to investigate the modulation of ion channels (e.g., Ca²⁺ channels) via muscarinic receptor activation in neurons and muscle cells.[7]
Experimental Protocol: Isolated Tissue Bath Assay for Smooth Muscle Contractility
This protocol provides a generalized procedure for assessing the contractile response of isolated smooth muscle (e.g., bladder or intestinal strips) to Bethanechol.
1. Tissue Preparation:
- Euthanize the animal (e.g., rabbit, rat, guinea pig) via an approved ethical protocol.
- Rapidly excise the target organ (e.g., urinary bladder, segment of jejunum) and place it in cold, oxygenated physiological salt solution (PSS), such as Krebs-Henseleit solution.
- Dissect the tissue to obtain smooth muscle strips of appropriate dimensions (e.g., 1-2 mm wide, 10-15 mm long), aligning with the orientation of the muscle fibers (longitudinal or circular).[5][10]
2. Mounting in Organ Bath:
- Secure one end of the tissue strip to a fixed hook at the bottom of an organ bath chamber and the other end to an isometric force transducer.[9][10]
- Fill the chamber with PSS, maintain at 37°C, and continuously aerate with 95% O₂ / 5% CO₂.
- Apply a resting tension (e.g., 1-2 grams) and allow the tissue to equilibrate for a stabilization period (e.g., 60 minutes), with periodic washing (replacement of the PSS) every 15-20 minutes.[5]
3. Experimental Procedure:
- Viability Test: Assess the functional viability of the muscle preparation by challenging it with a depolarizing agent like potassium chloride (KCl) or a supramaximal concentration of a stable agonist like carbachol.[5] Wash the tissue and allow it to return to baseline.
- Concentration-Response Curve: Generate a cumulative concentration-response curve for bethanechol. Add bethanechol to the bath in logarithmic or semi-logarithmic increments (e.g., 10⁻⁹ M to 10⁻³ M), allowing the response to stabilize at each concentration before adding the next.[5]
- (Optional) Antagonist Studies: To investigate receptor subtypes, pre-incubate the tissue with a specific muscarinic antagonist for a set period (e.g., 20-30 minutes) before repeating the bethanechol concentration-response curve.[5]
4. Data Analysis:
Record the contractile force (tension) generated by the tissue strip.
Plot the contractile response against the logarithm of the bethanechol concentration.
Fit the data to a sigmoidal dose-response curve to determine pharmacological parameters such as the maximal response (Eₘₐₓ) and the EC₅₀ (the concentration of agonist that produces 50% of the maximal response).
Caption: Workflow for an in vitro isolated organ bath experiment. In Vivo Research Applications
In vivo studies utilize bethanechol to investigate its systemic or localized effects in animal models, providing insights into physiological regulation and potential therapeutic applications.
Primary Applications
-
Urodynamics: Administered to animals (e.g., dogs, cats, rats) to study its effect on bladder pressure (cystometry), detrusor muscle contraction, and urinary voiding.[11]
-
Gastrointestinal Motility: Used in models to assess the prokinetic effects of bethanechol on gastric emptying and intestinal transit.[5]
-
Salivation Models: Employed to stimulate salivary flow in research on xerostomia (dry mouth), particularly in models of radiation-induced salivary gland dysfunction. A study in rats showed that intraperitoneal administration of bethanechol at doses of 4 to 12 mg/kg induced a dose-dependent increase in water intake and urine output.
Experimental Protocol: Bethanechol-Induced Salivation in a Rat Model
This protocol describes a method for quantifying salivary secretion in anesthetized rats following bethanechol administration.
1. Animal Preparation:
- Use adult male rats (e.g., Wistar or Sprague-Dawley strain).
- Anesthetize the rat using an appropriate anesthetic agent (e.g., tribromoethanol, 200 mg/kg, IP). Ensure a stable plane of anesthesia is achieved.
- Position the animal to allow for easy access to the oral cavity.
2. Baseline Measurement:
- Carefully dry the animal's mouth with a pre-weighed cotton ball.
- Insert a new, pre-weighed cotton ball of a standardized size into the animal's mouth for a set period (e.g., 5 minutes) to collect baseline saliva secretion.
- Remove the cotton ball and immediately weigh it to determine the mass of saliva collected (Final Weight - Initial Weight).
3. Bethanechol Administration:
- Administer Bethanechol chloride via a selected route. For systemic effects, intraperitoneal (IP) injection is common. A dose range of 2-8 mg/kg can be used.
- Alternatively, for more localized effects or to bypass first-pass metabolism, subcutaneous (SC) injection can be used.
4. Post-Treatment Measurement:
- At set time points after bethanechol administration (e.g., 15, 30, 60, and 90 minutes), repeat the saliva collection process using new pre-weighed cotton balls for each time point.
- Continue monitoring the animal's vital signs throughout the experiment.
5. Data Analysis:
Calculate the volume of saliva secreted (assuming a density of 1 mg/µL) at baseline and at each time point post-injection.
Plot the salivary flow rate over time to observe the onset, peak, and duration of the sialagogic effect.
Compare the responses between different dose groups or between a bethanechol-treated group and a saline-treated control group using appropriate statistical tests.
Caption: Logical flow from Bethanechol administration to physiological effect.
References
- 1. Bethanechol - Wikipedia [en.wikipedia.org]
- 2. Bethanechol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Selectivity of bethanechol on muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bethanechol | C7H17N2O2+ | CID 2370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Binding of the S(+)- and R(-)-enantiomers of bethanechol to muscarinic receptors in jejunal smooth muscle, nasal mucosa, atrial and ventricular myocardium of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Muscarinic Agonists and Antagonists | Basicmedical Key [basicmedicalkey.com]
- 8. Bethanechol chloride, Muscarinic receptor agonist (CAS 590-63-6) | Abcam [abcam.com]
- 9. Different muscarinic receptor subtypes mediating the phasic activity and basal tone of pig isolated intravesical ureter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological discrimination between muscarinic receptor signal transduction cascades with bethanechol chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Factors influencing nominal effective concentrations of chemical compounds in vitro: medium protein concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
A Deep Dive into the Historical Efficacy and Mechanisms of Bethanechol Chloride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the historical studies on the effects of bethanechol chloride, a parasympathomimetic choline carbamate. This document provides a comprehensive overview of its mechanism of action, quantitative effects on various physiological systems, and the experimental protocols used in seminal research.
Core Mechanism of Action: A Muscarinic Agonist
Bethanechol chloride functions as a direct-acting cholinergic agonist with a selective affinity for muscarinic receptors, showing little to no effect on nicotinic receptors.[1] Its primary therapeutic effects are mediated through the activation of muscarinic receptors in the smooth muscles of the bladder and gastrointestinal tract.[1] This activation mimics the action of acetylcholine, leading to increased muscle tone and motility.
The signaling cascade initiated by bethanechol's binding to M1, M3, and M5 muscarinic receptors predominantly involves the Gq/11 family of G proteins. This interaction activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, leading to smooth muscle contraction. DAG activates protein kinase C, which is involved in further downstream signaling events. M2 and M4 receptors, conversely, are coupled to Gi proteins, which inhibit adenylyl cyclase.
Quantitative Data from Historical Studies
The following tables summarize quantitative data from key historical studies on the effects of bethanechol chloride.
Effects on Urinary Function
| Study Parameter | Dosage and Administration | Patient Population | Key Findings |
| Intravesical Pressure | 5 mg subcutaneous | 12 women with significant residual urine | Statistically significant increase in cystometric parameters, but no improvement in voiding function (residual volume and flow rate).[2] |
| Voiding Function | Oral (unspecified dose) vs. Placebo | Female patients with excessive residual urine | No significant differences in voided volume, residual volume, percentage residual volume, mean flow rate, or intravesical pressure compared to placebo.[3] |
| Postoperative Urinary Retention | 25 mg oral, twice | 46 patients post-anal surgery | Significantly lower number of patients requiring catheterization (6.52%) compared to the control group (23.33%). The mean volume of drained urine was also significantly less in the bethanechol group. |
| Detrusor Areflexia | 20 mg intravesical with 20 mA pulsed current | 45 patients with detrusor areflexia | Mean intravesical pressure increase of 34 cm H2O in patients with neurological disease. Oral bethanechol (25 mg daily) restored spontaneous voiding in 9 of 11 patients who responded to the electromotive test.[4] |
Effects on Gastrointestinal Motility
| Study Parameter | Dosage and Administration | Patient Population | Key Findings |
| Lower Esophageal Sphincter (LES) Pressure | 0.1 mg/kg and 0.2 mg/kg subcutaneous | 16 infants with GERD | Significant increases in LES pressure at both doses, lasting for 20 minutes. The higher dose also increased the amplitude and duration of peristaltic contractions in the distal and middle esophagus.[5] |
| LES Pressure | 25 mg oral | 15 men with GERD and low basal LESP | Significant increase in LESP compared to placebo.[6] |
| Erosive Esophagitis Treatment | Bethanechol and antacid vs. Placebo and antacid | 28 patients with erosive esophagitis | No significant difference in the improvement of heartburn or healing of esophageal lesions between the bethanechol and placebo groups.[7] |
| Esophageal Motility | 50 mg oral | 7 patients with severe ineffective esophageal motility | Significantly increased esophageal contraction pressures at 5 and 10 cm above the LES at 20 and 40 minutes post-administration. Improved bolus transit for saline swallows.[8] |
| Gastric Emptying | 0.075 mg/kg subcutaneous | 10 infants with upper GI motor disorders | Did not significantly increase the fractional rate of gastric emptying.[9] |
| Gastric Emptying | 0.07 mg/kg subcutaneous | 13 GERD patients with delayed gastric emptying | Did not improve the rate of gastric emptying.[10] |
Experimental Protocols from Key Historical Studies
Urodynamic Studies (Mid-20th Century)
Early investigations into bethanechol's effects on bladder function relied on cystometry. While specific protocols varied, a general methodology can be outlined:
Details of the Protocol:
-
Patient Preparation: Patients were typically asked to fast for a set period before the study and to empty their bladder as completely as possible.
-
Catheterization: A catheter, often a Foley type, was inserted into the bladder under sterile conditions.
-
Baseline Measurements: The volume of residual urine was measured and recorded.
-
Saline Infusion: Sterile saline solution was infused into the bladder at a constant rate.
-
Pressure Recording: Intravesical pressure was continuously monitored using a water manometer or an early pressure transducer connected to the catheter.
-
Sensation and Capacity: The patient was asked to report the first sensation of bladder filling and the point at which they had a strong urge to void, which was recorded as the bladder capacity.
-
Bethanechol Administration: A standardized dose of bethanechol chloride was administered either orally or subcutaneously.
-
Post-Drug Monitoring: Intravesical pressure was recorded at specific time intervals following drug administration to observe changes in bladder tone.
-
Voiding Trial: The catheter was removed, and the patient was asked to void. The voided volume and, in some later studies, the flow rate were measured.
-
Post-Void Residual: The catheter was reinserted to measure the post-void residual urine volume.
Gastric Emptying Studies (Historical Methods)
Historical studies on gastric emptying often employed dye dilution or radiopaque marker techniques. A common method involved the use of a test meal followed by gastric aspiration.
Phenol Red Dye-Dilution Technique:
This method, as described in a study on infants, allowed for the simultaneous measurement of gastric volume, fractional emptying rate, and fluid and acid output.[9]
Protocol Outline:
-
Test Meal: A standardized meal (e.g., 5% glucose solution) containing a non-absorbable marker like phenol red was administered.
-
Gastric Sampling: At specific time intervals, small samples of gastric contents were aspirated through a nasogastric tube.
-
Analysis: The concentration of the phenol red dye in the aspirates was measured to calculate the rate at which the meal was emptying from the stomach. Acid titration of the samples could also be performed.
More modern historical methods have utilized scintigraphy, where a meal is labeled with a radioisotope (e.g., 99mTc sulfur colloid) and the rate of its clearance from the stomach is monitored using a gamma camera.[11]
Esophageal Manometry
The effect of bethanechol on lower esophageal sphincter (LES) pressure and esophageal peristalsis was investigated using esophageal manometry.
General Protocol:
-
Catheter Placement: A manometry catheter with pressure sensors at various points was passed through the nose into the esophagus and stomach.
-
Baseline Recordings: Baseline LES pressure and the amplitude, duration, and velocity of peristaltic waves in response to swallows of water or a viscous solution were recorded.
-
Bethanechol Administration: A dose of bethanechol was administered.
-
Post-Drug Recordings: Manometric measurements were repeated at set intervals after drug administration to assess its effects on esophageal motor function.[5][8]
Conclusion
Historical studies on bethanechol chloride laid the foundation for its clinical use in conditions of urinary retention and gastrointestinal hypomotility. While early research demonstrated its pharmacological activity in increasing smooth muscle tone, the clinical efficacy, particularly of oral administration for urinary retention, has been a subject of ongoing discussion. The experimental protocols of the mid-20th century, though less sophisticated than modern techniques, provided valuable quantitative data on the physiological effects of this cholinergic agent. Understanding this historical context is crucial for researchers and drug development professionals in the ongoing exploration of cholinergic pharmacology and the development of novel therapeutic agents.
References
- 1. What is Bethanechol Chloride used for? [synapse.patsnap.com]
- 2. The effects of bethanechol chloride on urodynamic parameters in normal women and in women with significant residual urine volumes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of oral bethanechol chloride on voiding in female patients with excessive residual urine: a randomized double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electromotive administration of intravesical bethanechol and the clinical impact on acontractile detrusor management: introduction of a new test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Early effects of bethanechol on the esophageal motor function of infants with gastroesophageal reflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative effects of metoclopramide and bethanechol on lower esophageal sphincter pressure in reflux patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Double-blind controlled trial of bethanechol and antacid versus placebo and antacid in the treatment of erosive esophagitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bethanechol improves smooth muscle function in patients with severe ineffective esophageal motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of metoclopramide and bethanechol on gastric emptying in infants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of metoclopramide and bethanechol on delayed gastric emptying present in gastroesophageal reflux patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of Calculations to Estimate Gastric Emptying Half-Time of Solids in Humans - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Solid Bethanechol Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bethanechol chloride is a synthetic choline ester and a potent muscarinic receptor agonist used therapeutically to treat urinary retention and gastrointestinal atony. The solid-state properties of an active pharmaceutical ingredient (API) are critical determinants of its stability, bioavailability, and manufacturability. This technical guide provides a comprehensive overview of the physicochemical properties of solid bethanechol chloride, including its chemical structure, physical characteristics, solubility, stability, and crystal structure. Detailed experimental protocols for the characterization of this API are also presented, along with a visualization of its primary signaling pathway.
Chemical and Physical Properties
Bethanechol chloride is a white or colorless, hygroscopic crystalline powder with a slight amine-like odor.[1][2][3] It is a quaternary ammonium compound, which contributes to its high water solubility and limited ability to cross the blood-brain barrier.[3][4]
Table 1: General Physicochemical Properties of Bethanechol Chloride
| Property | Value | References |
| Chemical Name | 2-[(Aminocarbonyl)oxy]-N,N,N-trimethyl-1-propanaminium chloride | [5] |
| Molecular Formula | C₇H₁₇ClN₂O₂ | [4][6] |
| Molecular Weight | 196.68 g/mol | [1][6] |
| CAS Number | 590-63-6 | [5] |
| Appearance | White, hygroscopic crystalline powder | [1][2][3] |
| Odor | Slight amine-like odor | [1][2] |
| pH (0.5% aq. soln) | 5.5 - 6.0 | [5] |
| pH (1% aq. soln) | 5.5 - 6.5 | [7] |
Solubility Profile
Bethanechol chloride exhibits high solubility in water and is also soluble in polar organic solvents. Its hygroscopic nature necessitates storage in well-closed containers to prevent moisture absorption.[7]
Table 2: Solubility of Bethanechol Chloride
| Solvent | Solubility | References |
| Water | Freely soluble; 1 g dissolves in 0.6 mL; Soluble to 100 mM | [1][4][5] |
| Ethanol (95%) | 1 g dissolves in 12.5 mL | [5] |
| Ethanol | Soluble to 100 mM; ≥31.53 mg/mL | [4][8] |
| DMSO | Soluble to 100 mM; ≥20.47 mg/mL | [4][8] |
| PBS (pH 7.2) | Approximately 5 mg/mL | [9] |
| Chloroform | Almost insoluble | [10] |
| Ether | Almost insoluble | [10] |
Crystallography and Polymorphism
The solid-state structure of bethanechol chloride has been characterized, revealing the existence of at least two polymorphic forms: a stable monoclinic form and a metastable orthorhombic form.[11][12] The monoclinic form is the one typically encountered and has been extensively studied.[11][12]
Table 3: Crystallographic Data for the Monoclinic Form of Bethanechol Chloride
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [11] |
| Space Group | P2₁/n | [12] |
No thermal transition from the monoclinic to the orthorhombic form has been observed, suggesting the monoclinic form is the stable polymorph under normal conditions.[11][12]
Thermal Analysis and Stability
Thermal analysis of bethanechol chloride indicates that the compound degrades upon melting.[11][13] The apparent melting temperature has been reported in a range, which is likely influenced by the heating rate and the simultaneous decomposition process.
Table 4: Thermal Properties of Bethanechol Chloride
| Property | Value | References |
| Apparent Melting Temperature | 231 °C (degrades upon melting) | [11][12] |
| Decomposition Temperature | 218-219 °C | [5] |
| Deliquescent Point | 56% relative humidity at 25 °C | [11] |
The thermal decomposition of bethanechol chloride is a two-step process.[11][13] The initial step involves the liquefaction of the sample through the dissolution of bethanechol chloride in its liquid degradant, betamethylcholine chloride.[11][13] This is followed by accelerated degradation in the molten state, which can be autocatalytic due to the formation of isocyanic acid and methyl chloride.[11][13]
Signaling Pathway
Bethanechol chloride is a direct-acting muscarinic receptor agonist with a higher affinity for muscarinic receptors than nicotinic receptors.[14][15] It primarily exerts its effects through the stimulation of M3 muscarinic receptors, which are abundant on the smooth muscle cells of the bladder and gastrointestinal tract.[15]
Caption: Signaling pathway of Bethanechol Chloride via the M3 muscarinic receptor.
Experimental Protocols
The characterization of solid bethanechol chloride involves a suite of analytical techniques. Below are detailed methodologies for key experiments.
X-ray Powder Diffraction (XRPD)
-
Objective: To identify the crystalline form and assess polymorphism.
-
Instrumentation: A high-resolution X-ray powder diffractometer.
-
Sample Preparation: The sample is placed in a 0.5 mm diameter Lindemann capillary, which is rotated during data collection to minimize preferred orientation effects.[13]
-
Data Collection: Data are typically collected using Cu-Kα radiation.[16]
-
Data Analysis: The resulting diffraction pattern is indexed to determine the unit cell parameters and space group. Rietveld refinement can be used for structural analysis.[13]
Differential Scanning Calorimetry (DSC)
-
Objective: To determine the melting point and enthalpy of fusion, and to study thermal transitions.
-
Instrumentation: A DSC thermal analyzer, such as a Mettler-Toledo DSC 822e.[13]
-
Sample Preparation: A precisely weighed sample (approximately 3 mg) is placed in an open aluminum pan.[17]
-
Experimental Conditions: A nitrogen purge gas is used. The sample is heated at a controlled rate (e.g., 5 or 10 °C/min).[13][17]
-
Calibration: The instrument is calibrated for temperature and enthalpy using an indium standard.[17]
-
Data Analysis: The onset temperature of the endothermic peak is taken as the apparent melting point.
Thermogravimetric Analysis (TGA)
-
Objective: To evaluate thermal stability and decomposition profiles.
-
Instrumentation: A TGA instrument, such as a Mettler-Toledo TGA 850.[13]
-
Sample Preparation: A precisely weighed sample is placed in an open aluminum pan.[17]
-
Experimental Conditions: The sample is heated at a constant rate under a nitrogen purge.[17]
-
Data Analysis: The TGA thermogram shows weight loss as a function of temperature, indicating decomposition.
Dynamic Vapor Sorption (DVS)
-
Objective: To assess the hygroscopicity of the material.
-
Methodology: A DVS analysis is performed to determine the moisture sorption-desorption characteristics.[11] This technique measures the change in mass of a sample as it is exposed to varying levels of relative humidity at a constant temperature.[11]
-
Data Analysis: The deliquescent point is identified as the relative humidity at which the material absorbs enough water to form a solution.[11]
References
- 1. drugs.com [drugs.com]
- 2. Bethanechol Chloride (Bethanechol): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. Bethanechol Chloride Tablets, USPRx only [dailymed.nlm.nih.gov]
- 4. Bethanechol chloride, Muscarinic receptor agonist (CAS 590-63-6) | Abcam [abcam.com]
- 5. Bethanechol Chloride [drugfuture.com]
- 6. Bethanechol Chloride | C7H17ClN2O2 | CID 11548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 8. apexbt.com [apexbt.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Bethanechol Chloride CAS 590-63-6 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 11. Comprehensive determination of the solid state stability of bethanechol chloride active pharmaceutical ingredient using combined analytical tools - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. Bethanechol chloride | AChR | TargetMol [targetmol.com]
- 15. Bethanechol | C7H17N2O2+ | CID 2370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Comprehensive determination of the solid state stability of bethanechol chloride active pharmaceutical ingredient using combined analytical tools - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to the Effects of Bethanechol Chloride on Smooth Muscle Tissue
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bethanechol chloride, a synthetic choline ester, is a parasympathomimetic agent that selectively stimulates muscarinic receptors. Its significant effects on smooth muscle tissue, particularly in the urinary and gastrointestinal tracts, have established its role in clinical practice for managing conditions such as urinary retention and gastrointestinal atony. This technical guide provides a comprehensive overview of the pharmacological actions of bethanechol chloride on smooth muscle. It delves into the molecular mechanisms of action, presents quantitative data from in vitro and in vivo studies, outlines detailed experimental protocols for assessing its effects, and provides visual representations of its signaling pathways and experimental workflows. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and the study of smooth muscle physiology and pharmacology.
Introduction
Bethanechol chloride is a direct-acting cholinergic agonist that structurally and pharmacologically resembles acetylcholine.[1] A key feature of bethanechol is its resistance to hydrolysis by acetylcholinesterase, which prolongs its duration of action compared to endogenous acetylcholine.[2][3] It primarily exerts its effects through the stimulation of muscarinic receptors of the parasympathetic nervous system, with minimal to no effect on nicotinic receptors.[4][5] This selectivity makes it a valuable tool for studying and modulating smooth muscle function.
Clinically, bethanechol is approved for the treatment of acute postoperative and postpartum nonobstructive urinary retention and for neurogenic atony of the urinary bladder with retention.[2][6] By stimulating the detrusor muscle of the bladder, it increases bladder tone and contractility, facilitating urination.[5][7] In the gastrointestinal tract, bethanechol increases the tone and motility of smooth muscle, which can help in conditions like gastroparesis.[8][9]
This guide will explore the intricate details of bethanechol's interaction with smooth muscle tissue, providing the technical information necessary for advanced research and development.
Mechanism of Action
Bethanechol's effects on smooth muscle are mediated by its interaction with muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors (GPCRs).[10] There are five subtypes of muscarinic receptors (M1-M5), with M2 and M3 subtypes being predominant in smooth muscle tissues like the gastrointestinal tract and urinary bladder.[11]
The contractile response of smooth muscle to bethanechol is primarily mediated through the activation of M3 receptors.[11] The signaling cascade initiated by M3 receptor activation is as follows:
-
Receptor Binding: Bethanechol binds to the M3 muscarinic receptor on the smooth muscle cell membrane.
-
G-protein Activation: This binding activates the associated Gq/11 protein.[4]
-
Phospholipase C Activation: The activated Gq/11 protein stimulates phospholipase C (PLC).
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Release: IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.
-
Calcium Influx: The increase in intracellular Ca2+ concentration is further augmented by the influx of extracellular Ca2+ through L-type voltage-gated calcium channels.[11]
-
Muscle Contraction: The elevated intracellular Ca2+ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to cross-bridge cycling and smooth muscle contraction.
While M3 receptors are the primary mediators of contraction, M2 receptors, which are more abundant in some smooth muscles, can contribute to the contractile response by inhibiting adenylyl cyclase, thereby reducing intracellular cyclic adenosine monophosphate (cAMP) levels and opposing smooth muscle relaxation.
Signaling Pathway of Bethanechol in Smooth Muscle
References
- 1. Acetylcholine - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Contractility of isolated colonic smooth muscle strips from rats treated with cancer chemotherapy: differential effects of cisplatin and vincristine [frontiersin.org]
- 3. drugs.com [drugs.com]
- 4. G protein coupling and signaling pathway activation by m1 muscarinic acetylcholine receptor orthosteric and allosteric agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Bethanechol Chloride? [synapse.patsnap.com]
- 6. Bethanechol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dmt.dk [dmt.dk]
- 9. Binding of the S(+)- and R(-)-enantiomers of bethanechol to muscarinic receptors in jejunal smooth muscle, nasal mucosa, atrial and ventricular myocardium of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. In vitro effects of bethanechol on specimens of intestinal smooth muscle obtained from the duodenum and jejunum of healthy dairy cows - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Bethanechol Chloride-Induced Smooth Muscle Contraction In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bethanechol chloride is a synthetic choline ester and a potent direct-acting parasympathomimetic agent.[1][2] It selectively stimulates muscarinic receptors, with minimal to no effect on nicotinic receptors.[3][4][5] This selectivity makes it a valuable tool for in vitro studies of smooth muscle physiology and pharmacology. Bethanechol is structurally similar to acetylcholine but is not hydrolyzed by acetylcholinesterase, ensuring a prolonged duration of action in experimental settings.[5]
These application notes provide detailed protocols for utilizing bethanechol chloride to induce and study smooth muscle contraction in vitro, focusing on organ bath assays and calcium imaging. The information is intended to guide researchers in designing and executing robust experiments to investigate the physiological and pharmacological responses of various smooth muscle tissues.
Mechanism of Action
Bethanechol chloride exerts its contractile effect on smooth muscle primarily through the activation of M2 and M3 muscarinic acetylcholine receptors (mAChRs).[6][7] The M3 receptor subtype is considered to be of predominant importance in eliciting muscle contractions.[6] Stimulation of these G-protein coupled receptors initiates a cascade of intracellular signaling events.
The principal signaling pathway involves the activation of phospholipase C (PLC) by the Gαq subunit, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration leads to the binding of Ca2+ to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling cross-bridge cycling and subsequent smooth muscle contraction. Additionally, the influx of extracellular Ca2+ through L-type voltage-gated calcium channels is a critical component of the contractile response.[8][9]
Data Presentation
The following tables summarize quantitative data on the effects of bethanechol chloride on smooth muscle contraction from various in vitro studies.
Table 1: Dose-Response Characteristics of Bethanechol Chloride on Smooth Muscle Contraction
| Tissue | Species | Preparation | Bethanechol Concentration Range (M) | EC50 (M) | Pmax / Max Response | Reference |
| Urinary Bladder | Canine | Smooth muscle strips | Not specified | Lower than Acetylcholine | Higher than Acetylcholine | [9] |
| Antrum | Rat | Circular smooth muscle strips | 10⁻⁷ to 10⁻⁴ | Not specified | Significant increase in tension | [8][10] |
| Duodenum | Bovine | Circular and longitudinal smooth muscle | 10⁻⁷ to 10⁻⁴ | Not specified | Concentration-dependent increase in basal tone, Amax, and AUC | [6][7] |
| Jejunum | Bovine | Circular and longitudinal smooth muscle | 10⁻⁷ to 10⁻⁴ | Not specified | More pronounced effect than in duodenum | [6][7] |
| Antrum | Rat | Circular muscle | 6.4 x 10⁻⁶ to 1 x 10⁻⁴ | Not specified | Stronger contractile activity than gastroduodenal junctional tissue | [11] |
| Gastroduodenal Junction | Rat | Circular muscle | 6.4 x 10⁻⁶ to 1 x 10⁻⁴ | Not specified | Weaker contractile activity than antral tissue | [11] |
Table 2: Effect of Antagonists and Ion Channel Blockers on Bethanechol-Induced Contraction
| Tissue | Species | Antagonist/Blocker | Effect on Bethanechol Response | Reference |
| Urinary Bladder | Canine | Atropine | Diminished contractile response (Pmax decreased by 58%, ED50 increased 314-fold) | [9] |
| Urinary Bladder | Canine | Nifedipine | Diminished contractile response (Pmax decreased by 87%, ED50 increased 24-fold) | [9] |
| Urinary Bladder | Canine | Calcium-free medium | Diminished contractile response (Pmax decreased by 65%, ED50 increased 16-fold) | [9] |
| Duodenum & Jejunum | Bovine | M3 Antagonists (e.g., 4-DAMP) | Significant inhibition of bethanechol effects | [6] |
| Duodenum & Jejunum | Bovine | M2 Antagonists (e.g., AF-DX 116) | Partial inhibition of bethanechol response, especially for basal tone | [6] |
| Duodenum & Jejunum | Bovine | M1 & M4 Antagonists | No significant effect on contractility | [6] |
Experimental Protocols
Protocol 1: Organ Bath Assay for Smooth Muscle Contraction
Organ bath studies are the cornerstone for investigating the effects of pharmacological agents on intact smooth muscle tissues in vitro.[12][13][14]
Objective: To measure the isometric contraction of isolated smooth muscle strips in response to cumulative concentrations of bethanechol chloride.
Materials:
-
Isolated smooth muscle tissue (e.g., bladder detrusor, intestinal segments, aortic rings)
-
Krebs-Henseleit solution (or other appropriate physiological salt solution)
-
Bethanechol chloride stock solution
-
Organ bath system with tissue holders, force-displacement transducers, and data acquisition system
-
Carbogen gas (95% O₂, 5% CO₂)
-
Water bath for temperature control (37°C)
Workflow Diagram:
Procedure:
-
Tissue Preparation:
-
Excise the desired smooth muscle tissue and immediately place it in ice-cold, carbogen-aerated physiological salt solution.
-
Carefully dissect and prepare smooth muscle strips or rings of appropriate dimensions (e.g., 2 mm wide by 10 mm long). For hollow organs, strips can be prepared in both circular and longitudinal orientations.[6]
-
-
Mounting and Equilibration:
-
Mount the tissue strips in the organ bath chambers containing physiological salt solution maintained at 37°C and continuously bubbled with carbogen gas.
-
Attach one end of the tissue to a fixed holder and the other to a force-displacement transducer.
-
Apply an initial tension (e.g., 1-2 grams) and allow the tissue to equilibrate for at least 60 minutes. During this period, replace the bath solution every 15-20 minutes.[6][7]
-
-
Viability Check:
-
After equilibration, assess the viability of the tissue by inducing a contraction with a high concentration of potassium chloride (KCl) or a supramaximal concentration of a standard agonist like carbachol (e.g., 10⁻⁶ M).[6]
-
Wash the tissue repeatedly until the tension returns to the baseline.
-
-
Cumulative Concentration-Response Curve:
-
Once a stable baseline is achieved, add bethanechol chloride to the organ bath in a cumulative manner, increasing the concentration in logarithmic steps (e.g., from 10⁻⁹ M to 10⁻³ M).
-
Allow the contractile response to reach a plateau at each concentration before adding the next.
-
-
Data Analysis:
-
Record the isometric tension generated at each bethanechol concentration.
-
Normalize the responses, for example, as a percentage of the maximal contraction induced by KCl or the maximal response to bethanechol.
-
Plot the normalized response against the logarithm of the bethanechol concentration to generate a dose-response curve.
-
Calculate the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal response).
-
Protocol 2: Calcium Imaging in Isolated Smooth Muscle Cells
Calcium imaging allows for the direct visualization of changes in intracellular calcium concentration ([Ca²⁺]i) in response to agonist stimulation.[15][16]
Objective: To measure the increase in [Ca²⁺]i in primary smooth muscle cells following stimulation with bethanechol chloride.
Materials:
-
Isolated primary smooth muscle cells
-
Cell culture medium (e.g., DMEM)
-
Fluorescent Ca²⁺ indicator dye (e.g., Fluo-8, Fura-2 AM)
-
Physiological salt solution (e.g., Hanks' Balanced Salt Solution)
-
Bethanechol chloride stock solution
-
Fluorescence microscope with a digital camera and imaging software
Workflow Diagram:
Procedure:
-
Cell Isolation and Culture:
-
Isolate smooth muscle cells from the tissue of interest using enzymatic digestion (e.g., with collagenase and elastase).[16]
-
Plate the isolated cells on glass coverslips and culture them until they adhere and are ready for experimentation.
-
-
Dye Loading:
-
Incubate the cells with a fluorescent Ca²⁺ indicator (e.g., 5 µM Fluo-8 AM) in a physiological salt solution for 30-60 minutes at room temperature or 37°C, according to the dye manufacturer's protocol.
-
Wash the cells with the physiological salt solution to remove any excess extracellular dye.
-
-
Imaging:
-
Mount the coverslip onto a perfusion chamber on the stage of a fluorescence microscope.
-
Continuously perfuse the cells with the physiological salt solution.
-
Record baseline fluorescence for a few minutes to ensure a stable signal.
-
Switch the perfusion to a solution containing the desired concentration of bethanechol chloride.
-
Record the changes in fluorescence intensity over time. Images are typically captured every few seconds.
-
-
Data Analysis:
-
Select regions of interest (ROIs) corresponding to individual cells.
-
Measure the average fluorescence intensity within each ROI for each time point.
-
For ratiometric dyes like Fura-2, calculate the ratio of fluorescence emitted at two different excitation wavelengths. This ratio is proportional to the [Ca²⁺]i.
-
For single-wavelength dyes like Fluo-8, express the change in fluorescence as a ratio over the baseline fluorescence (F/F₀).
-
Plot the change in [Ca²⁺]i or fluorescence ratio as a function of time to visualize the calcium transient induced by bethanechol.
-
Conclusion
Bethanechol chloride is a reliable and effective tool for inducing smooth muscle contraction in vitro. The protocols outlined above for organ bath assays and calcium imaging provide robust methods for characterizing the contractile response and elucidating the underlying signaling mechanisms. By carefully controlling experimental conditions and utilizing appropriate analytical techniques, researchers can obtain valuable insights into the physiology and pharmacology of smooth muscle, aiding in the development of novel therapeutics for a variety of disorders.
References
- 1. What is the mechanism of Bethanechol Chloride? [synapse.patsnap.com]
- 2. What is Bethanechol Chloride used for? [synapse.patsnap.com]
- 3. Bethanechol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Muscarinic Agonists and Antagonists | Basicmedical Key [basicmedicalkey.com]
- 5. Bethanechol | C7H17N2O2+ | CID 2370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. In vitro effects of bethanechol on specimens of intestinal smooth muscle obtained from the duodenum and jejunum of healthy dairy cows - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms mediating cholinergic antral circular smooth muscle contraction in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of bethanechol on canine urinary bladder smooth muscle function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Smooth muscle mechanical responses in vitro to bethanechol after progesterone in male rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dmt.dk [dmt.dk]
- 13. reprocell.com [reprocell.com]
- 14. dmt.dk [dmt.dk]
- 15. Rhythmic calcium transients in smooth muscle cells of the mouse internal anal sphincter - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Intracellular calcium imaging for agonist screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bethanechol Chloride in Organ Bath Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Bethanechol chloride, a potent muscarinic receptor agonist, in isolated organ bath experiments. This document outlines the mechanism of action, experimental protocols, data presentation, and visualization of key pathways and workflows.
Introduction to Bethanechol Chloride
Bethanechol chloride is a synthetic choline ester that acts as a direct-acting parasympathomimetic agent.[1][2] It selectively stimulates muscarinic receptors, with minimal to no effect on nicotinic receptors.[1][3] Its primary action in organ bath studies is to induce smooth muscle contraction by activating M3 muscarinic receptors located on smooth muscle cells.[1][4] This property makes it an invaluable tool for investigating smooth muscle physiology, pathophysiology, and the effects of potential therapeutic agents that modulate cholinergic signaling.
Mechanism of Action: Bethanechol mimics the action of acetylcholine on muscarinic receptors.[3] In smooth muscle, its binding to M3 receptors, which are Gq/11 protein-coupled, initiates a signaling cascade involving the activation of phospholipase C (PLC).[5][6] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction.
Data Presentation: Contractile Effects of Bethanechol Chloride
The following tables summarize the quantitative effects of Bethanechol chloride on various isolated smooth muscle preparations as reported in the literature. These values are typically derived from cumulative concentration-response curves.
| Tissue Preparation | Animal Model | Parameter | Value | Reference |
| Duodenum (Circular Muscle) | Cow | Vmax (g/cm²) | 13.5 | [7] |
| Duodenum (Circular Muscle) | Cow | EC50 (log M) | -5.4 ± 0.3 | [7] |
| Jejunum (Circular Muscle) | Cow | Vmax (g/cm²) | 20.2 | [7] |
| Jejunum (Circular Muscle) | Cow | EC50 (log M) | -5.5 ± 0.2 | [7] |
| Duodenum (Longitudinal Muscle) | Cow | Vmax (g/cm²) | 13.7 | [7] |
| Duodenum (Longitudinal Muscle) | Cow | EC50 (log M) | -5.6 ± 0.4 | [7] |
| Jejunum (Longitudinal Muscle) | Cow | Vmax (g/cm²) | 31.7 | [7] |
| Jejunum (Longitudinal Muscle) | Cow | EC50 (log M) | -5.8 ± 0.3 | [7] |
| Colorectum | Rat (Control) | EC50 (mol/L) | 2.379 x 10⁻⁶ | [8] |
| Colorectum | Rat (6-OHDA treated) | EC50 (mol/L) | 8.859 x 10⁻⁷ | [8] |
Vmax represents the maximum contractile response, and EC50 is the concentration of Bethanechol chloride that produces 50% of the maximal response.
Experimental Protocols
This section provides detailed protocols for conducting organ bath experiments using Bethanechol chloride to study smooth muscle contraction.
Materials and Reagents
-
Bethanechol chloride stock solution (e.g., 10 mM): Dissolve Bethanechol chloride in distilled water. Prepare fresh daily.
-
Krebs-Henseleit Solution: This physiological salt solution is commonly used to maintain the viability of isolated tissues.[4][5] The composition is as follows:
Component Concentration (mM) NaCl 118.4 KCl 4.7 CaCl₂·2H₂O 2.5 MgSO₄·7H₂O 1.2 KH₂PO₄ 1.2 NaHCO₃ 25.0 | Glucose | 11.7 |
-
Carbogen gas (95% O₂ / 5% CO₂): Used to aerate the Krebs-Henseleit solution to maintain physiological pH (7.4) and oxygenation.[4]
-
Isolated Tissue: The choice of tissue will depend on the research question (e.g., guinea pig ileum, rat bladder, trachea).
General Organ Bath Setup and Tissue Preparation
-
Prepare the Organ Bath: Fill the organ bath chambers with Krebs-Henseleit solution and maintain the temperature at 37°C. Continuously bubble the solution with carbogen gas.
-
Tissue Dissection and Mounting:
-
Humanely euthanize the animal according to approved institutional protocols.
-
Carefully dissect the desired tissue (e.g., a 2-3 cm segment of guinea pig ileum).
-
For tubular organs like the ileum, gently flush the lumen with Krebs-Henseleit solution to remove any contents.
-
Suspend the tissue segment in the organ bath chamber. Attach one end to a fixed hook and the other end to a force-displacement transducer.
-
-
Equilibration: Allow the tissue to equilibrate in the organ bath for at least 60 minutes under a resting tension (e.g., 1 gram for guinea pig ileum). During this period, wash the tissue with fresh Krebs-Henseleit solution every 15-20 minutes.
-
Viability Check: After equilibration, assess the tissue's viability by inducing a contraction with a high concentration of potassium chloride (KCl, e.g., 60-80 mM) or a supramaximal concentration of a standard agonist like carbachol. Wash the tissue thoroughly after the viability check and allow it to return to baseline.
Generating a Cumulative Concentration-Response Curve for Bethanechol Chloride
-
Baseline Recording: Record a stable baseline resting tension for 10-15 minutes.
-
Cumulative Addition of Bethanechol Chloride:
-
Add an initial low concentration of Bethanechol chloride to the organ bath (e.g., 10⁻⁹ M).
-
Wait for the contractile response to reach a stable plateau.
-
Without washing out the previous concentration, add the next incremental concentration of Bethanechol chloride (e.g., to achieve a final concentration of 10⁻⁸ M).
-
Continue this cumulative addition in a stepwise manner (e.g., half-log or full-log increments) until a maximal contractile response is achieved and further increases in concentration do not elicit a greater response. A typical concentration range is 10⁻⁹ M to 10⁻⁴ M.[7]
-
-
Data Acquisition: Record the isometric tension continuously throughout the experiment using a data acquisition system.
Data Analysis
-
Baseline Correction: Subtract the baseline resting tension from the recorded contractile responses.
-
Normalization: Express the contractile response as a percentage of the maximal response to Bethanechol chloride or to a standard stimulus like KCl.
-
Concentration-Response Curve: Plot the normalized response against the logarithm of the Bethanechol chloride concentration.
-
Pharmacological Parameters: Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the EC50 (potency) and the maximal response (Emax, efficacy) of Bethanechol chloride.
Visualizations
Signaling Pathway of Bethanechol-Induced Smooth Muscle Contraction
Caption: Bethanechol-induced smooth muscle contraction pathway.
Experimental Workflow for Organ Bath Analysis
Caption: Organ bath experimental workflow.
References
- 1. dmt.dk [dmt.dk]
- 2. Organ bath - Wikipedia [en.wikipedia.org]
- 3. The effects of racemic bethanechol and its (R)- and (S)-enantiomers on pre- and postjunctional muscarine receptors in the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. support.harvardapparatus.com [support.harvardapparatus.com]
- 5. Krebs–Henseleit solution - Wikipedia [en.wikipedia.org]
- 6. Krebs-Hensleit's Solution - Elabscience® [elabscience.com]
- 7. In vitro effects of bethanechol on specimens of intestinal smooth muscle obtained from the duodenum and jejunum of healthy dairy cows - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reprocell.com [reprocell.com]
Application Notes and Protocols for Bethanechol Chloride Dose-Response Curve Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bethanechol chloride is a synthetic choline ester and a direct-acting parasympathomimetic agent.[1] It selectively stimulates muscarinic receptors, with little to no effect on nicotinic receptors.[1][2] By activating M1, M2, and M3 muscarinic acetylcholine receptors, bethanechol chloride elicits a range of physiological responses, most notably increased tone of the urinary bladder's detrusor muscle and enhanced gastric motility.[1][3] These properties make it a valuable therapeutic agent for conditions such as postoperative and postpartum nonobstructive urinary retention and neurogenic atony of the urinary bladder.[1][4]
In a research and drug development context, accurately characterizing the dose-response relationship of bethanechol chloride is crucial for understanding its potency, efficacy, and mechanism of action. This document provides detailed protocols for generating bethanechol chloride dose-response curves using three common experimental models: in vitro isolated smooth muscle preparations, in vivo cystometry in rodent models, and in vitro cell-based calcium mobilization assays.
Mechanism of Action and Signaling Pathways
Bethanechol chloride exerts its effects by mimicking the action of acetylcholine on muscarinic receptors. The primary signaling pathways activated by bethanechol depend on the specific muscarinic receptor subtype stimulated.
-
M1 and M3 Receptor Activation (Gq Pathway): Activation of M1 and M3 receptors, which are coupled to the Gq family of G-proteins, initiates the phospholipase C (PLC) signaling cascade. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, leads to smooth muscle contraction and increased glandular secretion.[5]
-
M2 and M4 Receptor Activation (Gi Pathway): Activation of M2 and M4 receptors, coupled to the Gi family of G-proteins, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, the βγ-subunits of the Gi protein can directly modulate the activity of ion channels, such as opening potassium channels, which can lead to hyperpolarization and inhibition of neuronal activity.[6]
Figure 1: Signaling pathways activated by bethanechol chloride.
Quantitative Data Summary
The following tables summarize key quantitative parameters for bethanechol chloride from published literature and supplier data.
| Receptor Subtype | EC50 (µM) | Cell Line/System | Reference |
| M1 | 35 | Recombinant | [1] |
| M3 | 14.5 | Recombinant | [1] |
| M4 | 7 | Recombinant | [1] |
| M5 | 32 | Recombinant | [1] |
| Tissue | Parameter | Value | Conditions | Reference |
| Rat Antral Smooth Muscle | Contraction | Dose-dependent (1 µM - 100 µM) | In vitro organ bath | [1] |
| Bovine Duodenal Smooth Muscle | Vmax (Basal Tone) | 13.5 g/cm² | In vitro organ bath | [7] |
| Bovine Jejunal Smooth Muscle | Vmax (Basal Tone) | 20.2 g/cm² | In vitro organ bath | [7] |
| Human Bladder | Intravesical Pressure | Significant increase | 5 mg subcutaneous | [8] |
Experimental Protocols
In Vitro Isolated Smooth Muscle Contraction Assay
This protocol details the procedure for generating a cumulative concentration-response curve for bethanechol chloride using an isolated smooth muscle preparation (e.g., guinea pig ileum or rat bladder detrusor) in an organ bath.
Figure 2: Experimental workflow for the in vitro smooth muscle contraction assay.
Materials:
-
Isolated tissue (e.g., guinea pig ileum, rat bladder)
-
Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution, pre-warmed to 37°C and aerated with 95% O2 / 5% CO2
-
Bethanechol chloride stock solution
-
Organ bath system with force-displacement transducer and data acquisition software
-
Standard laboratory glassware and consumables
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the animal according to institutional guidelines.
-
Dissect the desired tissue (e.g., a 2-3 cm segment of the terminal ileum or a strip of bladder detrusor muscle).[9]
-
Place the tissue in a petri dish containing cold, aerated PSS.
-
Gently remove any adhering connective or fatty tissue. For the ileum, flush the lumen with PSS to remove contents.[9]
-
-
Mounting and Equilibration:
-
Tie silk or cotton ligatures to both ends of the tissue segment.
-
Mount the tissue in the organ bath chamber filled with pre-warmed and aerated PSS.
-
Attach the bottom ligature to a fixed hook and the top ligature to the force-displacement transducer.
-
Apply an initial tension of approximately 1 gram and allow the tissue to equilibrate for at least 60 minutes. During this time, replace the PSS in the bath every 15-20 minutes.
-
-
Viability Test:
-
After equilibration, assess the viability of the tissue by inducing a contraction with a submaximal concentration of a known agonist (e.g., 60 mM KCl or 1 µM acetylcholine).
-
Once a stable contraction is achieved, wash the tissue with fresh PSS until it returns to the baseline resting tension.
-
-
Cumulative Concentration-Response Curve Generation:
-
Once a stable baseline is re-established, add the lowest concentration of bethanechol chloride to the organ bath.
-
Allow the contractile response to reach a stable plateau.
-
Without washing, add the next concentration of bethanechol chloride (typically in half-log or log increments) to the bath.
-
Continue this cumulative addition until a maximal response is achieved or the highest desired concentration is reached.
-
-
Data Analysis:
-
Measure the amplitude of the contractile response at each bethanechol chloride concentration.
-
Normalize the data by expressing each response as a percentage of the maximal contraction achieved.
-
Plot the normalized response against the logarithm of the bethanechol chloride concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the EC50 and Emax values.
-
In Vivo Urodynamic Evaluation (Cystometry) in Rats
This protocol describes the measurement of bethanechol chloride's effect on bladder function in anesthetized female rats.
References
- 1. researchgate.net [researchgate.net]
- 2. Smooth muscle mechanical responses in vitro to bethanechol after progesterone in male rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Bethanechol Chloride? [synapse.patsnap.com]
- 4. Bethanechol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]
- 6. Distinct pathways of Gi- and Gq-mediated mitogen-activated protein kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro effects of bethanechol on specimens of intestinal smooth muscle obtained from the duodenum and jejunum of healthy dairy cows - PMC [pmc.ncbi.nlm.nih.gov]
- 8. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 9. rjptsimlab.com [rjptsimlab.com]
Application Notes and Protocols for Cell Culture Assays Involving Bethanechol Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Bethanechol chloride, a parasympathomimetic agent, in various cell culture assays. Detailed protocols for key experiments are included to facilitate research into its mechanism of action and effects on cellular signaling pathways.
Introduction
Bethanechol chloride is a synthetic choline ester that acts as a direct-acting muscarinic acetylcholine receptor (mAChR) agonist. It exhibits selectivity for muscarinic receptors over nicotinic receptors and is not hydrolyzed by acetylcholinesterase, resulting in a prolonged duration of action compared to acetylcholine. Bethanechol primarily activates M2 and M3 receptor subtypes, which are coupled to G proteins and mediate various physiological responses, including smooth muscle contraction, glandular secretion, and modulation of heart rate. Its primary clinical applications are in the treatment of urinary retention and gastrointestinal atony.
In a research setting, Bethanechol chloride is a valuable tool for investigating muscarinic receptor signaling and function in a variety of cell types. It is commonly used to study downstream signaling events such as intracellular calcium mobilization, cyclic adenosine monophosphate (cAMP) modulation, and their subsequent effects on cell viability and proliferation.
Mechanism of Action
Bethanechol chloride exerts its effects by directly binding to and activating muscarinic acetylcholine receptors. The five subtypes of muscarinic receptors (M1-M5) are all G protein-coupled receptors (GPCRs). Bethanechol shows a preference for M2 and M3 receptors.
-
M3 Receptor Activation: M3 receptors are typically coupled to Gq/11 proteins. Upon activation by Bethanechol, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium concentration is a key event in smooth muscle contraction and other cellular responses.
-
M2 Receptor Activation: M2 receptors are coupled to Gi/o proteins. Activation of M2 receptors by Bethanechol leads to the dissociation of the G protein into Gαi and Gβγ subunits. The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can directly modulate the activity of ion channels, such as G protein-coupled inwardly-rectifying potassium channels (GIRKs) and voltage-gated calcium channels.
Data Presentation
The following tables summarize the quantitative data on the activity of Bethanechol chloride from various in vitro studies.
Table 1: Receptor Binding and Functional Potency of Bethanechol Chloride
| Receptor Subtype | Cell Line | Assay Type | Parameter | Value (µM) |
| M1 | CHO | Radioligand Binding | IC50 | 1,837 |
| M2 | CHO | Radioligand Binding | IC50 | 25 |
| M3 | CHO | Radioligand Binding | IC50 | 631 |
| M4 | CHO | Radioligand Binding | IC50 | 317 |
| M5 | CHO | Radioligand Binding | IC50 | 393 |
| M1 | - | Functional Assay | EC50 | 35 |
| M2 | Guinea Pig Small Intestine | cAMP Inhibition | IC50 | 127 |
| M3 | - | Functional Assay | EC50 | 14.5 |
| M4 | - | Functional Assay | EC50 | 7 |
| M5 | - | Functional Assay | EC50 | 32 |
| M3 | Porcine Intravesical Ureter | Contraction | EC50 | 4.27 |
Table 2: Dose-Response of Bethanechol Chloride in Smooth Muscle Contraction
| Tissue | Species | Bethanechol Concentration (M) | Contractile Response |
| Antral Smooth Muscle | Rat | 6.4 x 10⁻⁶ to 1 x 10⁻⁴ | Dose-dependent increase in contractile activity. |
| Gastroduodenal Junctional Tissue | Rat | 6.4 x 10⁻⁶ to 1 x 10⁻⁴ | Weaker contractile activity compared to antral tissue. |
Experimental Protocols
Protocol 1: Intracellular Calcium Mobilization Assay in CHO-M3 Cells
This protocol describes how to measure the increase in intracellular calcium concentration in Chinese Hamster Ovary (CHO) cells stably expressing the human M3 muscarinic receptor (CHO-M3) upon stimulation with Bethanechol chloride.
Materials:
-
CHO-M3 cells
-
DMEM/F-12 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418)
-
Bethanechol chloride (powder)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Culture:
-
Culture CHO-M3 cells in DMEM/F-12 medium in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells into 96-well black, clear-bottom plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and 0.02% Pluronic F-127 in HBSS.
-
Aspirate the culture medium from the wells and wash once with HBSS.
-
Add 100 µL of the loading buffer to each well and incubate for 60 minutes at 37°C.
-
After incubation, wash the cells three times with HBSS to remove excess dye.
-
Add 100 µL of HBSS to each well.
-
-
Bethanechol Chloride Preparation:
-
Prepare a stock solution of Bethanechol chloride (e.g., 100 mM) in sterile water.
-
Prepare a series of dilutions of Bethanechol chloride in HBSS to achieve the desired final concentrations (e.g., 1 nM to 100 µM).
-
-
Measurement of Calcium Response:
-
Place the 96-well plate in a fluorescence microplate reader equipped with an automated injection system.
-
Set the excitation and emission wavelengths appropriate for the chosen dye (e.g., 485 nm excitation and 520 nm emission for Fluo-4).
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Inject the Bethanechol chloride dilutions into the wells and continue to record the fluorescence signal for at least 2-3 minutes to capture the peak response.
-
As a positive control, use a known muscarinic agonist like carbachol. As a negative control, use HBSS alone.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data by expressing the response as a percentage of the maximal response to a saturating concentration of a full agonist.
-
Plot the dose-response curve and calculate the EC50 value using non-linear regression analysis.
-
Protocol 2: Cell Viability (MTT) Assay in T24 Bladder Cancer Cells
This protocol is for assessing the effect of Bethanechol chloride on the viability of the T24 human bladder cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
T24 human bladder cancer cells
-
McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Bethanechol chloride (powder)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Spectrophotometer (microplate reader)
Procedure:
-
Cell Seeding:
-
Culture T24 cells in McCoy's 5A medium in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to attach and grow for 24 hours.
-
-
Treatment:
-
Prepare a stock solution of Bethanechol chloride in sterile water.
-
Prepare a range of concentrations of Bethanechol chloride in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Bethanechol chloride (e.g., 1 µM to 1 mM). Include a vehicle control (medium only).
-
Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C to allow the formazan crystals to form.
-
Carefully aspirate the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium and MTT only) from the absorbance of the sample wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the cell viability against the concentration of Bethanechol chloride to generate a dose-response curve.
-
Protocol 3: Cyclic AMP (cAMP) Assay in Bladder Smooth Muscle Cells
This protocol describes a method to measure changes in intracellular cAMP levels in primary bladder smooth muscle cells in response to Bethanechol chloride, which is expected to decrease cAMP via M2 receptor activation.
Materials:
-
Primary bladder smooth muscle cells
-
Smooth muscle cell growth medium
-
Bethanechol chloride (powder)
-
Forskolin (to stimulate adenylyl cyclase)
-
cAMP assay kit (e.g., ELISA-based or fluorescence-based)
-
Cell lysis buffer (provided with the cAMP kit)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
24-well plates
Procedure:
-
Cell Culture:
-
Isolate and culture primary bladder smooth muscle cells according to standard protocols.
-
Seed the cells into 24-well plates and grow them to near confluence.
-
-
Pre-treatment:
-
Wash the cells once with serum-free medium.
-
Pre-incubate the cells with a PDE inhibitor (e.g., 100 µM IBMX) in serum-free medium for 15-30 minutes at 37°C to prevent cAMP degradation.
-
-
Treatment:
-
Prepare solutions of Bethanechol chloride at various concentrations in serum-free medium containing the PDE inhibitor.
-
Add the Bethanechol chloride solutions to the cells.
-
Immediately after or concurrently with Bethanechol, add a fixed concentration of forskolin (e.g., 10 µM) to all wells (except the basal control) to stimulate cAMP production.
-
Incubate for 15-30 minutes at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Aspirate the medium and lyse the cells using the lysis buffer provided in the cAMP assay kit.
-
Follow the manufacturer's instructions for the specific cAMP assay kit to measure the cAMP concentration in the cell lysates. This typically involves a competitive immunoassay format.
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Determine the cAMP concentration in each sample from the standard curve.
-
Calculate the percentage of inhibition of forskolin-stimulated cAMP production by Bethanechol chloride at each concentration.
-
Plot the dose-response curve and calculate the IC50 value.
-
Mandatory Visualizations
Signaling Pathways
Caption: Bethanechol M3 Receptor Signaling Pathway.
Caption: Bethanechol M2 Receptor Signaling Pathway.
Experimental Workflow
Caption: Intracellular Calcium Mobilization Assay Workflow.
Application Notes and Protocols for Bethanechol Chloride Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bethanechol chloride is a synthetic choline ester and a direct-acting parasympathomimetic agent. It selectively stimulates muscarinic receptors, primarily the M3 subtype, with minimal to no effect on nicotinic receptors.[1][2][3][4] This stimulation leads to increased smooth muscle tone and contractility in various organs, most notably the urinary bladder and the gastrointestinal tract.[5][6][7] In veterinary and preclinical research, bethanechol chloride is frequently used to model and treat conditions such as postoperative urinary retention, neurogenic bladder atony, and gastrointestinal hypomotility.[8][9] These application notes provide detailed protocols for the administration of bethanechol chloride in common animal models, summarize quantitative data from relevant studies, and illustrate key signaling pathways and experimental workflows.
Mechanism of Action
Bethanechol chloride acts as a direct agonist at muscarinic acetylcholine receptors.[1][4] Its primary therapeutic effects are mediated through the M3 muscarinic receptors located on smooth muscle cells of the bladder and gastrointestinal tract.[1][2] Unlike acetylcholine, bethanechol chloride is not hydrolyzed by acetylcholinesterase, resulting in a more prolonged duration of action.[3][7]
Signaling Pathway of Bethanechol Chloride at the M3 Muscarinic Receptor
The binding of bethanechol chloride to the M3 receptor, a Gq protein-coupled receptor, initiates a downstream signaling cascade. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels, along with the activation of protein kinase C (PKC) by DAG, lead to the phosphorylation of myosin light chains, resulting in smooth muscle contraction.
Data Presentation: Dosage and Administration in Animal Models
The following tables summarize common dosages and routes of administration for bethanechol chloride in various animal models based on published literature. Dosages should be individualized based on the specific experimental goals and the observed response of the animals.
Table 1: Bethanechol Chloride Dosage in Rodent Models
| Animal Model | Route of Administration | Dosage Range | Primary Application | Reference(s) |
| Rat | Intraperitoneal (IP) | 2 - 12 mg/kg | Induction of drinking and urine output | [10] |
| Rat | Oral | 30 mg/kg | Micturition studies in denervated bladder models | [11] |
| Mouse | Oral (LD50) | 1510 mg/kg | Acute toxicity studies | [7][12] |
Table 2: Bethanechol Chloride Dosage in Canine and Feline Models
| Animal Model | Route of Administration | Dosage Range | Primary Application | Reference(s) |
| Dog | Oral | 2.5 - 10 mg per dog (tid) | Stimulation of bladder contractions | [11] |
| Dog | Subcutaneous (SC) | 2.5 - 10 mg per dog (tid) | Stimulation of bladder contractions | [11] |
| Cat | Oral | 2.5 - 5 mg per cat (bid-tid) | Stimulation of bladder contractions | [11] |
| Cat | Subcutaneous (SC) | Subthreshold doses (study specific) | Bladder and urethral function studies | [13] |
Experimental Protocols
Protocol 1: Assessment of Bladder Function in Rats using Cystometry following Subcutaneous Bethanechol Chloride Administration
This protocol describes the procedure for evaluating the effect of bethanechol chloride on bladder function in anesthetized or conscious rats via cystometry.
Materials:
-
Bethanechol chloride
-
Sterile saline (0.9% NaCl)
-
Anesthetic agent (if applicable)
-
Cystometry equipment (infusion pump, pressure transducer, data acquisition system)
-
Metabolic cages for conscious animal studies[14]
-
Surgical instruments for catheter implantation
Procedure:
-
Animal Preparation:
-
For acute studies, anesthetize the rat according to an approved institutional protocol.
-
For chronic studies in conscious animals, surgically implant a bladder catheter under anesthesia and allow for a recovery period of at least one week.[15] The catheter is typically inserted into the bladder dome and tunneled subcutaneously to the interscapular region.[14]
-
-
Bethanechol Chloride Solution Preparation:
-
Dissolve bethanechol chloride in sterile saline to the desired concentration. The solution should be prepared fresh on the day of the experiment.
-
-
Cystometry Setup and Baseline Recording:
-
Place the rat in a metabolic cage (for conscious studies) or on a heated pad (for anesthetized studies).[16]
-
Connect the bladder catheter to the infusion pump and pressure transducer.
-
Begin infusion of sterile saline at a constant rate (e.g., 100 µl/min for rats) to elicit repetitive micturition cycles.[14][16]
-
Record baseline urodynamic parameters for a stabilization period of at least 30-45 minutes.[14][15] These parameters include micturition pressure, bladder capacity, voided volume, and intercontraction interval.
-
-
Bethanechol Chloride Administration:
-
Administer the prepared bethanechol chloride solution subcutaneously at the desired dose.
-
-
Post-Administration Recording:
-
Continue to record cystometric parameters for at least 30-60 minutes following administration to assess the drug's effect on bladder function.[14]
-
-
Data Analysis:
-
Analyze the recorded data to compare pre- and post-administration values for the urodynamic parameters.
-
Experimental Workflow for Cystometry in Rats
Protocol 2: Evaluation of Gastrointestinal Motility in Dogs following Oral Bethanechol Chloride Administration
This protocol provides a general framework for assessing the prokinetic effects of bethanechol chloride on gastrointestinal motility in dogs.
Materials:
-
Bethanechol chloride tablets
-
Method for assessing GI motility (e.g., radiographic contrast studies, ultrasonography, or wireless motility capsules)
-
Fasting supplies (if required)
Procedure:
-
Animal Selection and Acclimation:
-
Select healthy adult dogs and acclimate them to the experimental environment and handling procedures.
-
-
Baseline Motility Assessment:
-
Fast the dogs overnight.
-
Perform a baseline assessment of gastrointestinal motility using the chosen method. For example, in a radiographic contrast study, administer a barium meal and take serial radiographs to determine gastric emptying time and small intestinal transit time.
-
-
Bethanechol Chloride Administration:
-
Post-Administration Motility Assessment:
-
Repeat the motility assessment at appropriate time points after drug administration. The effects of oral bethanechol typically begin within 30 to 90 minutes.[7]
-
-
Data Analysis:
-
Compare the baseline motility parameters with those obtained after bethanechol administration to determine the drug's effect.
-
Concluding Remarks
The administration of bethanechol chloride in animal models is a valuable tool for investigating the cholinergic regulation of urinary and gastrointestinal function, as well as for the preclinical evaluation of therapies for motility disorders. The protocols and data presented here provide a foundation for designing and conducting such studies. Researchers should always adhere to institutional animal care and use guidelines and tailor experimental designs to their specific scientific questions. Careful monitoring for potential side effects, which can include salivation, diarrhea, and vomiting, is essential.[5] In cases of overdose, atropine sulfate can be used as a specific antidote.[7][18]
References
- 1. Bethanechol | C7H17N2O2+ | CID 2370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bethanechol Mnemonic for USMLE [pixorize.com]
- 3. Bethanechol - Wikipedia [en.wikipedia.org]
- 4. Muscarinic Agonists and Antagonists | Basicmedical Key [basicmedicalkey.com]
- 5. Bethanechol Chloride | VCA Animal Hospitals [vcahospitals.com]
- 6. askavet.com [askavet.com]
- 7. drugs.com [drugs.com]
- 8. mdpi.com [mdpi.com]
- 9. Rational Use of Bethanechol in Dogs and Cats with Bladder Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bethanechol-induced water intake in rats: possible mechanisms of induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bethanechol (Urecholine®) for Dogs and Cats [petplace.com]
- 12. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 13. Bladder and urethral function and supersensitivity to subcutaneously administered bethanechol in cats with chronic cauda equina lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Use of Cystometry in Small Rodents: A Study of Bladder Chemosensation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. lirias.kuleuven.be [lirias.kuleuven.be]
- 17. wendyblount.com [wendyblount.com]
- 18. Bethanechol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Downstream Effects of Bethanechol Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bethanechol chloride is a synthetic choline ester and a direct-acting parasympathomimetic agent.[1] It selectively stimulates muscarinic receptors, mimicking the effects of acetylcholine, but is resistant to hydrolysis by cholinesterase, resulting in a more prolonged duration of action.[2] Bethanechol's primary mechanism of action involves the activation of muscarinic acetylcholine receptors (mAChRs), particularly the M1, M2, and M3 subtypes, which are G-protein coupled receptors (GPCRs).[3] Its charged quaternary amine structure prevents it from crossing the blood-brain barrier, thus limiting its effects to the peripheral nervous system.[3]
Clinically, bethanechol is used to treat urinary retention and has been investigated for managing gastrointestinal atony and xerostomia (dry mouth).[1][2] Its effects are most pronounced on the smooth muscle of the urinary bladder and gastrointestinal tract, as well as on exocrine glands.[1][4] Understanding and quantifying the downstream effects of bethanechol are crucial for drug development, efficacy testing, and elucidating its precise pharmacological profile.
These application notes provide detailed protocols for in vitro, ex vivo, and in vivo techniques to measure the multifaceted downstream effects of bethanechol chloride.
Signaling Pathways of Bethanechol Chloride
Bethanechol chloride exerts its effects by activating different subtypes of muscarinic receptors, which are coupled to distinct G-protein signaling pathways.
-
M1 and M3 Receptor Activation (Gq/11 Pathway): Predominantly found on smooth muscle cells (e.g., in the bladder and GI tract) and glandular tissues, M1 and M3 receptors couple to Gq/11 proteins.[3] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ is a primary driver of smooth muscle contraction and glandular secretion.
-
M2 Receptor Activation (Gi/o Pathway): M2 receptors are abundant in cardiac tissue and are also present in smooth muscle.[5] These receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP). In the heart, this results in a negative chronotropic (decreased heart rate) and inotropic (decreased contractility) effect. In smooth muscle, the activation of M2 receptors can counteract the relaxation effects of agents that increase cAMP.
Data Presentation: Quantitative Effects of Bethanechol Chloride
The following tables summarize quantitative data on the effects of bethanechol chloride from various experimental models.
Table 1: In Vitro Effects of Bethanechol on Smooth Muscle Contraction
| Tissue | Species | Preparation | EC50 / Concentration | Effect | Reference |
| Urinary Bladder | Canine | Smooth muscle strips | ED50 < Acetylcholine | Dose-dependent increase in contraction | [6] |
| Duodenum (circular) | Bovine | Smooth muscle strips | 10⁻⁷ to 10⁻⁴ M | Concentration-dependent increase in basal tone | [7] |
| Jejunum (circular) | Bovine | Smooth muscle strips | 10⁻⁷ to 10⁻⁴ M | Concentration-dependent increase in basal tone (more pronounced than duodenum) | [7] |
| Antrum | Rat | Smooth muscle strips | 6.4 x 10⁻⁶ M to 1 x 10⁻⁴ M | Stronger contractile activity compared to gastroduodenal junction | [8] |
| Esophagus | Human | In vivo manometry | 50 mg (oral) | Significant increase in contraction pressures | [9] |
Table 2: In Vivo Effects of Bethanechol on Glandular Secretion and Motility
| Parameter | Species/Subject | Dosage | Measurement | Result | Reference |
| Salivary Flow (Resting) | Human (post-radiation) | 25 mg, three times daily | Saliva volume | Statistically significant increase (p=0.003) | [2] |
| Salivary Flow (Stimulated) | Human (post-radiation) | 25 mg, three times daily | Saliva volume | Statistically significant increase (p=0.001) | [2] |
| Salivary Flow (Resting & Stimulated) | Human (post-chemoradiation) | 25 mg, three times daily | Saliva volume | Significant increase compared to placebo | [1] |
| Gastric Emptying & Intestinal Propulsion | Rat | Not specified | Not specified | Stimulated both processes | [10] |
| Lower Esophageal Sphincter Pressure | Kitten | Not specified | Manometry | Greatly increased | [11] |
| Bladder Pressure | Human (acontractile detrusor) | Oral, unspecified | Cystometry | Significant reduction in residual volume and increase in maximal urinary flow | [12] |
Experimental Protocols
In Vitro and Ex Vivo Assays
This protocol details the measurement of smooth muscle contraction in response to bethanechol using an isolated organ bath, a fundamental technique in pharmacology.[13]
Materials:
-
Isolated organ bath system with thermoregulation and aeration
-
Force-displacement transducer
-
Data acquisition system
-
Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution, pre-warmed to 37°C and bubbled with 95% O2 / 5% CO2
-
Bethanechol chloride stock solution
-
Dissection tools
-
Suture thread
Protocol:
-
Tissue Dissection: Euthanize the animal according to approved ethical protocols. Immediately excise the target organ (e.g., urinary bladder, intestine) and place it in cold PSS. Carefully dissect smooth muscle strips of appropriate dimensions (e.g., 1-2 cm long, 2-3 mm wide).
-
Mounting: Tie one end of the muscle strip to a fixed support in the organ bath chamber and the other end to the force-displacement transducer.
-
Equilibration: Fill the organ bath with pre-warmed, aerated PSS. Allow the tissue to equilibrate for at least 60 minutes under a slight resting tension (e.g., 1-2 g). During this period, wash the tissue with fresh PSS every 15-20 minutes.[7][14]
-
Viability Check: After equilibration, assess the viability of the tissue by inducing a contraction with a standard stimulus, such as a high concentration of potassium chloride (e.g., 60-80 mM KCl) or a supramaximal concentration of carbachol (e.g., 10⁻⁵ M).[7] Wash the tissue thoroughly and allow it to return to baseline.
-
Bethanechol Administration: Once the baseline is stable, add bethanechol to the organ bath in a cumulative manner, increasing the concentration in logarithmic steps (e.g., from 10⁻⁹ M to 10⁻³ M).[7] Allow the response to each concentration to reach a plateau before adding the next concentration.
-
Data Recording: Continuously record the isometric tension generated by the muscle strip throughout the experiment.
-
Data Analysis: Plot the contractile response (as a percentage of the maximum response to the viability check stimulus) against the logarithm of the bethanechol concentration to generate a dose-response curve. From this curve, calculate the EC50 (the concentration of bethanechol that produces 50% of the maximal response).
This assay measures the accumulation of inositol monophosphate (IP1), a stable metabolite of IP3, as an indicator of Gq-coupled receptor activation.[15][16]
Materials:
-
Cells expressing the muscarinic receptor of interest (e.g., CHO or HEK293 cells)
-
Cell culture reagents
-
IP-One HTRF® assay kit (or similar)
-
Bethanechol chloride
-
Lithium chloride (LiCl)
-
HTRF-compatible microplate reader
Protocol:
-
Cell Culture and Seeding: Culture the cells under standard conditions. On the day of the assay, harvest the cells and resuspend them in stimulation buffer. Seed the cells into a 384-well white microplate at an appropriate density.[15]
-
Agonist Stimulation: Prepare serial dilutions of bethanechol in stimulation buffer containing LiCl (to inhibit IP1 degradation).[15] Add the bethanechol solutions to the wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-90 minutes) to allow for IP1 accumulation.[16]
-
Detection: Add the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate) in lysis buffer to all wells.[15]
-
Final Incubation: Incubate the plate at room temperature for 1 hour, protected from light.[15]
-
Measurement: Read the plate on an HTRF-compatible microplate reader at the appropriate wavelengths (e.g., excitation at 320 nm, emission at 620 nm and 665 nm).[15]
-
Data Analysis: Calculate the HTRF ratio and determine the concentration of IP1 produced based on a standard curve. Plot the IP1 concentration against the bethanechol concentration to generate a dose-response curve and calculate the EC50.
This protocol measures changes in intracellular calcium concentration ([Ca²⁺]i) following M1/M3 receptor activation by bethanechol.[17][18]
Materials:
-
Cells expressing the M1 or M3 receptor
-
Fluorescent Ca²⁺ indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or similar buffer
-
Bethanechol chloride
-
Fluorescence microscope with a camera and appropriate filter sets
-
Image analysis software
Protocol:
-
Cell Plating: Plate the cells onto glass-bottom dishes or coverslips and allow them to adhere.
-
Dye Loading: Prepare a loading solution of the Ca²⁺ indicator dye in HBSS with Pluronic F-127. Incubate the cells with the loading solution at 37°C for 30-60 minutes.
-
Washing: Wash the cells with fresh HBSS to remove excess dye and allow for de-esterification of the AM ester.
-
Imaging Setup: Mount the dish/coverslip on the stage of the fluorescence microscope.
-
Baseline Recording: Acquire baseline fluorescence images for a few minutes before adding the stimulus.
-
Bethanechol Stimulation: Add bethanechol solution to the cells while continuously recording fluorescence images.
-
Data Analysis: Measure the change in fluorescence intensity over time in individual cells or regions of interest. Express the change as a ratio of fluorescence at different excitation or emission wavelengths (for ratiometric dyes like Fura-2) or as a change relative to the baseline fluorescence (ΔF/F₀ for single-wavelength dyes like Fluo-4).
In Vivo Assays
This in vivo assay assesses the effect of bethanechol on gastrointestinal motility by measuring the transit of a non-absorbable marker.[19][20]
Materials:
-
Mice or rats (fasted overnight with free access to water)
-
Bethanechol chloride solution
-
Charcoal meal (e.g., 10% charcoal in 5% gum acacia)
-
Oral gavage needles
-
Dissection tools
-
Ruler
Protocol:
-
Animal Preparation: Fast the animals for 18-24 hours before the experiment, with ad libitum access to water.
-
Drug Administration: Administer bethanechol chloride or vehicle control to the animals via an appropriate route (e.g., subcutaneous or oral).
-
Charcoal Meal Administration: At a specified time after drug administration (e.g., 30 minutes), administer a fixed volume of the charcoal meal (e.g., 0.3 mL for mice) via oral gavage.
-
Transit Time: After a set period (e.g., 20-30 minutes), euthanize the animals by an approved method.
-
Measurement: Immediately open the abdominal cavity and carefully excise the small intestine from the pyloric sphincter to the cecum. Lay the intestine flat on a surface without stretching it. Measure the total length of the small intestine and the distance traveled by the charcoal meal from the pylorus.
-
Data Analysis: Express the intestinal transit as the percentage of the total length of the small intestine that the charcoal has traversed: (Distance traveled by charcoal / Total length of small intestine) x 100.
Cystometry is used to evaluate the effect of bethanechol on bladder pressure and contractility.
Materials:
-
Rats or other suitable animal models
-
Anesthesia
-
Catheters
-
Pressure transducer
-
Infusion pump
-
Data acquisition system
-
Bethanechol chloride solution
Protocol:
-
Animal Preparation and Catheterization: Anesthetize the animal. Make a midline abdominal incision to expose the bladder. Insert a catheter into the dome of the bladder and secure it with a purse-string suture.
-
Connection to Equipment: Connect the bladder catheter to a three-way stopcock, which is connected to a pressure transducer and an infusion pump.
-
Baseline Cystometrogram: Infuse saline into the bladder at a constant rate while continuously recording intravesical pressure. This will generate a baseline cystometrogram, showing bladder capacity and voiding pressure.
-
Bethanechol Administration: Administer bethanechol via an appropriate route (e.g., intravenous or subcutaneous).
-
Post-Drug Cystometrogram: After drug administration, perform another cystometrogram to assess changes in bladder pressure, capacity, and contractility.
-
Data Analysis: Compare the pre- and post-bethanechol cystometrograms to quantify the effects on bladder function, such as changes in basal pressure, threshold pressure for voiding, and the amplitude and frequency of bladder contractions.
This protocol is used to quantify the effect of bethanechol on salivary gland secretion.
Materials:
-
Mice or rats
-
Anesthesia
-
Pilocarpine (as a positive control and to induce salivation)
-
Bethanechol chloride solution
-
Pre-weighed cotton balls
-
Microbalance
Protocol:
-
Animal Preparation: Anesthetize the animal.
-
Baseline Saliva Collection: Carefully place a pre-weighed cotton ball in the animal's mouth for a set period (e.g., 2 minutes) to collect baseline saliva.
-
Drug Administration: Administer bethanechol or vehicle control.
-
Stimulated Saliva Collection: At various time points after drug administration, place new pre-weighed cotton balls in the mouth for the same duration to collect saliva.
-
Measurement: Immediately after collection, weigh the cotton balls. The change in weight corresponds to the volume of saliva secreted (assuming a density of 1 g/mL).
-
Data Analysis: Calculate the salivary flow rate (e.g., in µL/min) and compare the rates before and after bethanechol administration.
Conclusion
The techniques described in these application notes provide a comprehensive toolkit for characterizing the downstream effects of bethanechol chloride. From the molecular level of receptor signaling to the physiological responses of organ systems, these protocols enable a thorough investigation of its pharmacological properties. The selection of appropriate assays will depend on the specific research question, whether it is for basic pharmacological characterization, preclinical drug development, or understanding the mechanisms underlying its therapeutic and adverse effects. Careful execution of these protocols will yield reliable and reproducible data, contributing to a deeper understanding of this important muscarinic agonist.
References
- 1. A study on Evaluation of efficacy of bethanechol in the management of chemoradiation-induced xerostomia in oral cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A clinical trial of bethanechol in patients with xerostomia after radiation therapy. A pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bethanechol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of Bethanechol Chloride? [synapse.patsnap.com]
- 5. Pharmacological discrimination between muscarinic receptor signal transduction cascades with bethanechol chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro effects of bethanechol on specimens of intestinal smooth muscle obtained from the duodenum and jejunum of healthy dairy cows - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Smooth muscle mechanical responses in vitro to bethanechol after progesterone in male rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bethanechol improves smooth muscle function in patients with severe ineffective esophageal motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. General pharmacology of the four gastrointestinal motility stimulants bethanechol, metoclopramide, trimebutine, and cisapride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of bethanechol and metoclopramide on upper gastrointestinal motility in the kitten - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ics.org [ics.org]
- 13. reprocell.com [reprocell.com]
- 14. ilearn.med.monash.edu.au [ilearn.med.monash.edu.au]
- 15. benchchem.com [benchchem.com]
- 16. Inositol phosphate accumulation assay [bio-protocol.org]
- 17. researchgate.net [researchgate.net]
- 18. Using Calcium Imaging as a Readout of GPCR Activation | Springer Nature Experiments [experiments.springernature.com]
- 19. ijper.org [ijper.org]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for Bethanechol Chloride on Bladder Strips
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental protocol for assessing the contractile effects of Bethanechol chloride on isolated bladder smooth muscle strips. This in vitro model is a valuable tool for studying the pharmacology of muscarinic receptor agonists and their mechanism of action in the urinary bladder.
Introduction
Bethanechol chloride is a synthetic choline ester and a direct-acting parasympathomimetic agent.[1][2] It selectively stimulates muscarinic receptors, leading to increased tone and contraction of the detrusor muscle in the bladder.[1][3][4] This property makes it clinically relevant for treating urinary retention.[2][5] The following protocols and data provide a framework for investigating the effects of Bethanechol chloride on bladder contractility in a laboratory setting.
Data Presentation
The following table summarizes the quantitative data on the effects of Bethanechol chloride on bladder smooth muscle strips, as derived from experimental studies.
| Parameter | Value | Species | Conditions | Reference |
| EC50 | Lower than Acetylcholine | Canine | Normal Krebs Solution | [6] |
| EC50 with Atropine | 314-fold increase | Canine | Pre-treatment with Atropine | [6] |
| EC50 with Nifedipine | 24-fold increase | Canine | Pre-treatment with Nifedipine | [6] |
| EC50 in Ca2+-free medium | 16-fold increase | Canine | Calcium-free Krebs Solution | [6] |
| Maximum Contraction (Pmax) | Higher than Acetylcholine | Canine | Normal Krebs Solution | [6] |
| Pmax with Atropine | 58% decrease | Canine | Pre-treatment with Atropine | [6] |
| Pmax with Nifedipine | 87% decrease | Canine | Pre-treatment with Nifedipine | [6] |
| Pmax in Ca2+-free medium | 65% decrease | Canine | Calcium-free Krebs Solution | [6] |
Experimental Protocols
This section details the methodology for conducting in vitro experiments with Bethanechol chloride on isolated bladder strips.
Materials and Reagents
-
Bethanechol chloride
-
Krebs-Henseleit solution (composition in mM: NaCl 118.5, KCl 4.7, MgSO4 1.2, CaCl2 2.5, KH2PO4 1.2, NaHCO3 25, glucose 5.5)
-
Potassium Chloride (KCl) solution (for depolarization)
-
Distilled water
-
Animal model (e.g., rat, guinea pig, rabbit)
-
Surgical instruments (scissors, forceps)
-
Organ bath system with isometric force transducers
-
Aeration system (95% O2 / 5% CO2)
-
Data acquisition system
Experimental Workflow
Caption: Experimental workflow for assessing Bethanechol chloride's effect on bladder strips.
Step-by-Step Protocol
-
Tissue Preparation:
-
Humanely euthanize the animal according to approved institutional guidelines.
-
Immediately excise the urinary bladder and place it in cold Krebs-Henseleit solution.
-
Carefully remove any adhering fat and connective tissue.
-
Cut the bladder open and gently remove the mucosa.
-
Prepare longitudinal strips of the detrusor muscle, approximately 2 mm in width and 8-10 mm in length.
-
-
Experimental Setup:
-
Mount the bladder strips vertically in an organ bath containing Krebs-Henseleit solution.
-
Maintain the bath temperature at 37°C and continuously aerate with a gas mixture of 95% O2 and 5% CO2.
-
Connect one end of the strip to a fixed hook and the other to an isometric force transducer.
-
Apply an optimal resting tension to the strips (e.g., 1 gram) and allow them to equilibrate for at least 60 minutes. During equilibration, wash the strips with fresh Krebs-Henseleit solution every 15-20 minutes.
-
-
Contraction Studies:
-
After equilibration, induce a reference contraction by exposing the strips to a high concentration of KCl (e.g., 60-80 mM). This will serve as a standard for normalizing subsequent responses.
-
Wash the strips thoroughly with Krebs-Henseleit solution and allow them to return to the baseline tension.
-
Construct a cumulative concentration-response curve for Bethanechol chloride. Start with a low concentration and incrementally add higher concentrations to the organ bath once the response to the previous concentration has reached a plateau.
-
Record the contractile force generated by the bladder strips at each concentration of Bethanechol chloride using a data acquisition system.
-
-
Data Analysis:
-
Express the contractile responses to Bethanechol chloride as a percentage of the maximum contraction induced by KCl.
-
Plot the normalized response against the logarithm of the Bethanechol chloride concentration to generate a concentration-response curve.
-
From the concentration-response curve, determine the EC50 (the concentration of Bethanechol chloride that produces 50% of the maximum response) and the Emax (the maximum contractile response).
-
Signaling Pathway of Bethanechol Chloride in Bladder Smooth Muscle
Bethanechol chloride exerts its contractile effect on bladder smooth muscle primarily through the activation of muscarinic receptors, predominantly the M3 subtype, with a contributing role from the M2 subtype.
Caption: Signaling pathways of Bethanechol chloride in bladder smooth muscle contraction.
References
- 1. What is the mechanism of Bethanechol Chloride? [synapse.patsnap.com]
- 2. Bethanechol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Rational Use of Bethanechol in Dogs and Cats with Bladder Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bethanechol: Package Insert / Prescribing Information [drugs.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Effects of bethanechol on canine urinary bladder smooth muscle function - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vivo Use of Bethanechol Chloride in Canine and Feline Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo applications of Bethanechol chloride in canine and feline models. This document details the mechanism of action, established experimental protocols, and quantitative data from relevant studies, serving as a critical resource for researchers investigating urinary and gastrointestinal motility disorders.
Mechanism of Action
Bethanechol chloride is a synthetic cholinergic ester that acts as a nonselective muscarinic agonist.[1][2] Its primary effect is the stimulation of muscarinic cholinergic receptors in the smooth muscle of various organs, most notably the urinary bladder and the gastrointestinal tract.[3][4] This stimulation leads to increased contractility of the detrusor muscle in the bladder wall and enhanced tone and motility of the stomach and intestines.[5] While it has minimal to no nicotinic activity at therapeutic doses, higher concentrations can weakly stimulate neuronal nicotinic receptors, potentially causing the release of noradrenaline and subsequent contraction of the urethral smooth muscle.[1][2]
Signaling Pathway of Bethanechol Chloride
Caption: Signaling pathway of Bethanechol chloride in smooth muscle cells.
Applications in Canine and Feline Models
Bethanechol chloride is primarily utilized in veterinary medicine and research to address urinary retention and, to a lesser extent, gastrointestinal hypomotility.
Primary Applications:
-
Urinary Bladder Atony: To stimulate detrusor muscle contractions in cases of a flaccid or overstretched bladder, often secondary to urinary tract obstruction or neurological conditions.[3][6]
-
Megaesophagus: To increase the tone of the lower esophageal sphincter and potentially improve esophageal motility.[3][7]
Quantitative Data Summary
The following tables summarize key quantitative data from in vivo and in vitro studies of Bethanechol chloride in canines and felines.
Table 1: Recommended Dosages
| Species | Application | Route of Administration | Dosage | Frequency | Reference(s) |
| Canine | Urinary Bladder Atony | Oral | 2.5 - 15 mg per dog | Every 8 hours | [1] |
| Subcutaneous | 2.5 - 10 mg per dog | Three times a day | [5] | ||
| Feline | Urinary Bladder Atony | Oral | 1.25 - 5 mg per cat | Every 8-12 hours | [1] |
| Subcutaneous | 2.5 - 5 mg per cat | Two to three times per day | [5] |
Note: These are general guidelines. Specific dosages should be determined based on the experimental design and veterinary consultation.
Table 2: Pharmacological Effects
| Species | Study Type | Parameter Measured | Effect of Bethanechol | Reference(s) |
| Canine | In vivo | Intravesical Pressure | Increased | [1][8] |
| In vivo | Urethral Pressure | Increased in the proximal urethra | [1] | |
| In vitro (bladder strips) | Contraction | Dose-dependent increase | [9][10] | |
| Feline | In vivo | Spontaneous Bladder Activity | Enhanced | [1][8] |
| In vivo | Sustained Detrusor Contraction | Induced | [1][8] | |
| In vivo (kitten) | Lower Esophageal Sphincter (LES) Pressure | Greatly increased | [11] | |
| In vivo (kitten) | Gastric Emptying (liquid meal) | No effect | [11] |
Experimental Protocols
Protocol 1: Evaluation of Bethanechol Chloride on Urinary Bladder Function in a Canine Model of Detrusor Atony
Objective: To assess the efficacy of Bethanechol chloride in improving bladder contractility and urination in canines with induced or naturally occurring detrusor atony.
Workflow Diagram:
Caption: Experimental workflow for canine bladder function study.
Methodology:
-
Animal Selection: Select adult dogs diagnosed with detrusor atony. Diagnosis should be confirmed through clinical history, physical examination, and urodynamic studies.
-
Baseline Measurements:
-
Perform baseline urodynamic studies to measure intravesical pressure, urethral pressure, and bladder capacity.
-
Measure post-void residual urine volume via catheterization or ultrasound.
-
-
Drug Administration:
-
Administer Bethanechol chloride at a starting dose of 2.5-10 mg per dog, either orally or subcutaneously, three times a day.[5][12]
-
If administered orally, it is recommended to give on an empty stomach to improve absorption, but can be given with a small amount of food to reduce gastrointestinal upset.[6][13]
-
-
Monitoring:
-
Follow-up Measurements:
-
Repeat urodynamic studies and post-void residual volume measurements at predetermined intervals following treatment initiation.
-
-
Data Analysis:
-
Compare pre- and post-treatment urodynamic parameters and residual urine volumes to assess the effect of Bethanechol chloride.
-
Protocol 2: Assessment of Bethanechol Chloride on Gastrointestinal Motility in a Feline Model
Objective: To evaluate the prokinetic effects of Bethanechol chloride on upper gastrointestinal motility in felines.
Methodology:
-
Animal Selection: Use healthy adult cats or cats with diagnosed gastrointestinal hypomotility.
-
Baseline Measurements:
-
Measure baseline lower esophageal sphincter (LES) pressure using manometry.
-
Assess gastric emptying time using a standardized liquid meal and appropriate imaging techniques (e.g., scintigraphy or contrast radiography).
-
-
Drug Administration:
-
Administer Bethanechol chloride at a dose of 2.5-5 mg per cat, two to three times per day.[5]
-
-
Post-Treatment Measurements:
-
Repeat LES pressure measurements and gastric emptying studies at specified time points after drug administration.
-
-
Data Analysis:
-
Analyze changes in LES pressure and gastric emptying times to determine the effect of Bethanechol chloride on upper gastrointestinal motility. A study in kittens showed that Bethanechol greatly increases LES pressure but has no effect on the gastric emptying of a liquid meal.[11]
-
Potential Side Effects and Contraindications
Common Side Effects:
-
Gastrointestinal upset: Vomiting, diarrhea, drooling, and lack of appetite are the most frequently reported side effects at normal doses.[3][13]
-
Increased urinary frequency due to reduced bladder capacity.[4]
Serious Adverse Reactions (less common):
-
Abnormal or slow heart rhythms
-
Weakness or collapse
-
Respiratory distress (wheezing, coughing)[13]
Contraindications:
-
Urinary or Gastrointestinal Obstruction: Bethanechol should not be used if a physical obstruction is present, as increased contractions can lead to rupture.[4][5]
-
Recent Bladder or Intestinal Surgery: The integrity of the bladder or GI wall may be compromised.[5][6]
-
Hyperthyroidism, epilepsy, asthma, and low blood pressure. [5]
Drug Interactions
When treating urinary retention, particularly in cases with increased urethral sphincter tone, Bethanechol chloride may be combined with an alpha-adrenergic antagonist like phenoxybenzamine or a muscle relaxant such as diazepam to facilitate bladder emptying.[3][7]
Conclusion
Bethanechol chloride is a valuable pharmacological tool for in vivo studies of urinary and gastrointestinal function in canine and feline models. A thorough understanding of its mechanism of action, appropriate dosing, and potential side effects is crucial for designing safe and effective experimental protocols. The information and protocols provided in these application notes are intended to guide researchers in their investigations into conditions characterized by smooth muscle hypocontractility.
References
- 1. Rational Use of Bethanechol in Dogs and Cats with Bladder Dysfunction [mdpi.com]
- 2. Rational Use of Bethanechol in Dogs and Cats with Bladder Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bethanechol Chloride (Urecholine, Myocholine) - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 4. askavet.com [askavet.com]
- 5. Bethanechol (Urecholine®) for Dogs and Cats [petplace.com]
- 6. pennardvets.scdn7.secure.raxcdn.com [pennardvets.scdn7.secure.raxcdn.com]
- 7. BETHANECHOL CHLORIDE - Mar Vista Animal Medical Center [marvistavet.com]
- 8. Rational Use of Bethanechol in Dogs and Cats with Bladder Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of bethanechol on canine urinary bladder smooth muscle function. | BioGRID [thebiogrid.org]
- 11. Effect of bethanechol and metoclopramide on upper gastrointestinal motility in the kitten - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bethanechol Chloride | On Sale | EntirelyPets Rx [entirelypetspharmacy.com]
- 13. Bethanechol Chloride | VCA Animal Hospitals [vcahospitals.com]
- 14. vetrxdirect.com [vetrxdirect.com]
Troubleshooting & Optimization
Technical Support Center: Bethanechol Chloride Degradation and Storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the degradation and appropriate storage conditions for bethanechol chloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for bethanechol chloride?
A1: Bethanechol chloride primarily degrades through thermal decomposition and is susceptible to hydrolysis.
-
Thermal Degradation: In the solid state, bethanechol chloride degrades upon melting, which occurs at approximately 231°C.[1][2][3] The degradation process happens in two steps. The initial step involves the gradual dissolution of bethanechol chloride into its liquid degradant, betamethylcholine chloride.[1][2][3] The second step is an accelerated degradation in the molten state.[1][2][3] This secondary decomposition can be autocatalytic due to the formation of isocyanic acid and methyl chloride.[1][2][3]
-
Hydrolysis: In aqueous solutions, bethanechol chloride can undergo hydrolysis. The stability is influenced by the pH of the solution.
Q2: What are the recommended storage conditions for bethanechol chloride?
A2: Proper storage is crucial to maintain the integrity of bethanechol chloride.
-
Solid Form: Bethanechol chloride is hygroscopic and has a deliquescent point at 56% relative humidity at 25°C.[1][2][3] Therefore, it should be stored in a tightly closed container in a dry and cool place, protected from moisture.[4][5] Recommended storage temperatures are below 20°C or refrigerated.[4][6] It should also be kept away from heat, direct sunlight, and strong oxidizing agents.[4]
-
Oral Solutions: The stability of oral solutions depends on the formulation and storage temperature.
-
An oral solution of 1 mg/mL in sterile water for irrigation, with an initial pH of 6.5, was found to be stable for at least 30 days when stored at 4°C.[7]
-
Aqueous solutions prepared from powder in phosphate buffers with pH values between 3.0 and 6.8 retained almost 100% of their potency.[8][9]
-
Extemporaneously compounded oral liquids (5 mg/mL) in a 1:1 mixture of Ora-Sweet and Ora-Plus, a 1:1 mixture of Ora-Sweet SF and Ora-Plus, and cherry syrup were stable for 60 days at both 5°C and 25°C.[10]
-
Suspensions (1 mg/mL and 5 mg/mL) in PCCA SuspendIt were physically, chemically, and microbiologically stable for 180 days at room temperature (25°C).[11]
-
Q3: How can I assess the stability of my bethanechol chloride formulation?
A3: A stability-indicating analytical method is required to accurately determine the stability of bethanechol chloride in a specific formulation. High-Performance Liquid Chromatography (HPLC) is a common technique for this purpose.[12][13][14] A validated stability-indicating method should be able to separate the intact drug from its degradation products and any excipients in the formulation.[12][13][14] Forced degradation studies are typically performed to generate potential degradation products and demonstrate the method's specificity.[12][13][14]
Troubleshooting Guide
Issue: I am observing unexpected degradation of my solid bethanechol chloride.
-
Possible Cause 1: High Humidity. Bethanechol chloride is highly hygroscopic and will absorb moisture from the air, which can lead to degradation.[1][2][3]
-
Solution: Ensure the compound is stored in a desiccator or a tightly sealed container with a desiccant. Monitor the relative humidity of the storage environment.
-
-
Possible Cause 2: Elevated Temperature. Although the melting and significant thermal degradation occur at high temperatures, prolonged exposure to moderately elevated temperatures can accelerate degradation.
Issue: My bethanechol chloride oral solution shows a decrease in potency over time.
-
Possible Cause 1: Inappropriate pH. The stability of bethanechol chloride in solution is pH-dependent.
-
Possible Cause 2: Incompatible Excipients. Some excipients may interact with bethanechol chloride, leading to degradation.[9]
-
Solution: Conduct compatibility studies with all excipients in your formulation. A simple approach is to prepare binary mixtures of bethanechol chloride and each excipient and store them under accelerated conditions to observe for any degradation.
-
-
Possible Cause 3: Microbial Contamination. For liquid formulations, microbial growth can affect the stability and safety of the product.
-
Solution: If the formulation is not self-preserving, consider adding a suitable preservative. Perform microbiological stability testing to ensure the product remains free from contamination throughout its shelf life.[11]
-
Data Presentation
Table 1: Solid-State Stability Data for Bethanechol Chloride
| Parameter | Value | Reference |
| Apparent Melting Temperature | 231 °C | [1][2][3] |
| Deliquescent Point (at 25°C) | 56% Relative Humidity | [1][2][3] |
| Primary Thermal Degradant | Betamethylcholine chloride | [1][2][3][12] |
| Secondary Degradation Products | Isocyanic acid, Methyl chloride | [1][2][3] |
Table 2: Stability of Extemporaneously Compounded Bethanechol Chloride Oral Liquids
| Concentration | Vehicle | Storage Temperature | Stability Duration | Reference |
| 1 mg/mL | Sterile Water for Irrigation (pH 6.5) | 4°C | At least 30 days | [7] |
| 5 mg/mL | 1:1 Ora-Sweet & Ora-Plus | 5°C and 25°C | 60 days | [10] |
| 5 mg/mL | 1:1 Ora-Sweet SF & Ora-Plus | 5°C and 25°C | 60 days | [10] |
| 5 mg/mL | Cherry Syrup | 5°C and 25°C | 60 days | [10] |
| 1 mg/mL & 5 mg/mL | PCCA SuspendIt | 25°C (Room Temperature) | 180 days | [11] |
Experimental Protocols
1. Forced Degradation Study Protocol (General Approach)
This protocol outlines a general procedure for conducting forced degradation studies on bethanechol chloride to develop and validate a stability-indicating method.[12][13][14]
-
Objective: To generate potential degradation products of bethanechol chloride under various stress conditions.
-
Materials: Bethanechol chloride, hydrochloric acid (HCl), sodium hydroxide (NaOH), hydrogen peroxide (H₂O₂), HPLC grade water, acetonitrile, and other necessary reagents for the analytical method.
-
Procedure:
-
Acid Hydrolysis: Dissolve bethanechol chloride in a solution of HCl (e.g., 0.1N HCl) and heat at a specified temperature (e.g., 60-80°C) for a defined period. Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve bethanechol chloride in a solution of NaOH (e.g., 0.1N NaOH) and keep at room temperature or heat gently for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve bethanechol chloride in a solution of H₂O₂ (e.g., 3-30%) and keep at room temperature for a defined period.
-
Thermal Degradation: Expose solid bethanechol chloride to dry heat (e.g., 105°C) for a specified duration. Dissolve the stressed sample in a suitable solvent for analysis.
-
Photostability: Expose a solution of bethanechol chloride and the solid drug to UV and fluorescent light according to ICH Q1B guidelines.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical method (e.g., HPLC). The goal is to achieve sufficient degradation (e.g., 5-20%) to identify and separate the degradation products from the parent drug.
2. Stability-Indicating Ion-Pair RP-HPLC Method
This is an example of a stability-indicating method for the determination of bethanechol chloride.[12][13][14]
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chromatographic Conditions:
-
Column: Phenyl column.
-
Mobile Phase: A mixture of 0.05 M phosphate buffer (pH 6.0) and ethanol (98:2 v/v) containing 0.56 mg/mL of sodium 1-heptanesulfonate.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 190 nm.
-
Injection Volume: Typically 20 µL.
-
-
Procedure:
-
Prepare standard solutions of bethanechol chloride of known concentrations.
-
Prepare sample solutions from the formulation being tested.
-
Inject the standard and sample solutions into the HPLC system.
-
Quantify the amount of bethanechol chloride in the samples by comparing the peak area with that of the standard.
-
-
Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.[13]
Mandatory Visualizations
Caption: Thermal degradation pathway of bethanechol chloride.
Caption: General workflow for a bethanechol chloride stability study.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Comprehensive determination of the solid state stability of bethanechol chloride active pharmaceutical ingredient using combined analytical tools - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. materie-prime.farmalabor.it [materie-prime.farmalabor.it]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. Bethanechol chloride oral solutions: stability and use in infants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability of bethanechol chloride in oral liquid dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Stability of bethanechol chloride, pyrazinamide, quinidine sulfate, rifampin, and tetracycline hydrochloride in extemporaneously compounded oral liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Physicochemical and Microbiological Stability of Compounded Bethanechol Chloride Oral Suspensions in PCCA Base, SuspendIt® - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Development and Validation of a Stability-Indicating Ion-Pair RP-HPLC Method for Determination of Bethanechol with UV Detection: Application to Pharmaceutical Analysis | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Bethanechol Chloride Dose-Response Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in "Bethanechol chloride" dose-response experiments.
Frequently Asked Questions (FAQs)
Section 1: Reagent and Preparation
Q1: How should I prepare and store my Bethanechol chloride stock solutions?
A1: Bethanechol chloride is a hygroscopic, crystalline powder that is freely soluble in water.[1] For optimal stability and reproducibility:
-
Storage of Solid: Store the solid compound under desiccating conditions at +4°C for long-term stability (up to 12 months).[2]
-
Solution Preparation: Prepare stock solutions in distilled water or a suitable buffer (e.g., PBS). Aqueous solutions are generally stable; however, it's best practice to prepare fresh solutions for each experiment or store aliquots at -20°C for short periods. One study suggests that aqueous solutions stored at 4°C are stable for at least 30 days.[3]
-
Avoid Organic Solvents: While soluble in DMSO, residual amounts of organic solvents can have physiological effects in sensitive tissue preparations. If DMSO must be used, ensure the final concentration in the assay is insignificant.[1]
-
pH Considerations: Bethanechol solutions are stable in phosphate buffers at pH values between 3.0 and 6.8.[2][4] Be aware that the pH of solutions prepared from tablets can change over time.[4]
Q2: My Bethanechol chloride powder has clumped. Can I still use it?
A2: Clumping is likely due to moisture absorption as the compound is hygroscopic.[1] While it may still be usable, this indicates improper storage and could affect the accuracy of weighing. For quantitative experiments, it is highly recommended to use a fresh, properly stored vial of the compound to ensure accurate concentration calculations.
Section 2: Experimental Setup and Protocol
Q3: I'm observing a high degree of variability between different tissue preparations. What are the common causes?
A3: Variability between tissue samples is a common challenge in isolated organ bath experiments. Key factors include:
-
Tissue Dissection: Inconsistent dissection technique can damage the tissue. It is crucial to handle the tissue gently, avoiding stretching or crushing, which can impair its viability and responsiveness.
-
Equilibration Time: Tissues require an adequate equilibration period (typically 60 minutes) in the organ bath under a stable resting tension to adapt to the new environment before adding any compounds.[5][6] An unstable baseline tension is an indicator of insufficient equilibration.
-
Oxygenation and pH: The physiological salt solution (PSS) must be continuously bubbled with a gas mixture, typically 95% O₂ / 5% CO₂, to ensure adequate oxygenation and to maintain the pH of the buffer (usually at 7.4).[6][7] Improper gassing can lead to tissue hypoxia and pH drift, significantly altering smooth muscle contractility.
-
Temperature: Experiments should be conducted at a constant, physiological temperature (typically 37°C).[5] Temperature fluctuations can alter receptor-ligand binding affinities and enzymatic activity, leading to inconsistent responses.[4][8]
Q4: My dose-response curve has a shallow slope or fails to reach a clear maximum (Emax). What could be the issue?
A4: A shallow slope or unattainable Emax can indicate several problems:
-
Receptor Desensitization (Tachyphylaxis): Prolonged or repeated exposure to a high concentration of an agonist like Bethanechol can lead to a rapid loss of receptor responsiveness.[9][10] This can be mitigated by increasing the washout time between doses and ensuring the tissue fully returns to baseline. In some cases, heterologous desensitization can also occur, where activation of muscarinic receptors reduces sensitivity to other contractile agents.[11]
-
Partial Agonism: In some systems, a compound may act as a partial agonist, meaning it cannot elicit the full maximal response even at saturating concentrations.
-
Non-Specific Binding or Off-Target Effects: At very high concentrations, drugs can bind to lower-affinity sites or cause effects not mediated by the primary receptor target, leading to a complex or shallow curve.
-
Tissue Viability: The tissue may have lost its viability during preparation or over the course of a long experiment. It's good practice to test for viability at the end of an experiment with a maximal dose of a standard agonist (like KCl) to confirm the tissue is still responsive.
Q5: Why is the potency (EC₅₀) of Bethanechol different in my experiments compared to published values?
A5: Discrepancies in EC₅₀ values are common and can be attributed to a wide range of factors:
-
Biological Variation: The species, strain, age, and sex of the animal from which the tissue was sourced can all influence receptor expression levels and signaling efficiency.
-
Tissue Type: Bethanechol's potency varies depending on the tissue due to differences in the predominant muscarinic receptor subtype and the density of those receptors.[12] For example, smooth muscle of the bladder and GI tract is rich in M3 receptors, which are strongly activated by Bethanechol.[12]
-
Experimental Conditions: As mentioned, parameters like temperature, pH, and buffer composition can significantly impact ligand binding affinity and thus the measured potency.[2][4] Lowering the temperature can increase the affinity of muscarinic receptors for agonists.[4][8]
-
Endogenous Cholinesterase Activity: Although Bethanechol is not readily hydrolyzed by cholinesterase, some tissue preparations have high levels of this enzyme, which can degrade endogenous acetylcholine.[11] This can sometimes alter the baseline state of the tissue and indirectly affect the response to exogenous agonists.
Quantitative Data Summary
The following tables summarize the known potency and receptor selectivity of Bethanechol chloride. Note that values can vary significantly based on the experimental system.
Table 1: Functional Potency (EC₅₀) of Bethanechol at Muscarinic Receptor Subtypes
| Receptor Subtype | EC₅₀ (μM) | Assay System |
|---|---|---|
| M1 | 35 | In vitro functional assay |
| M2 | - | M2 agonist activity confirmed in vitro |
| M3 | 14.5 | In vitro functional assay |
| M4 | 7 | In vitro functional assay |
| M5 | 32 | In vitro functional assay |
Data sourced from Abcam product datasheet.[2]
Table 2: Factors Influencing Muscarinic Agonist Dose-Response
| Parameter | Effect on Agonist Binding/Potency | Common Experimental Observation |
|---|---|---|
| Temperature | Lowering temperature generally increases receptor affinity for agonists.[4][8] | A leftward shift in the dose-response curve (lower EC₅₀) may be observed at sub-physiological temperatures. |
| pH | Agonist binding affinity is typically optimal around physiological pH (7.4) and decreases at lower pH values.[12] | A rightward shift in the dose-response curve (higher EC₅₀) and a potential decrease in Emax may occur if the buffer pH is too acidic. |
| Receptor Desensitization | Prolonged agonist exposure leads to receptor phosphorylation and internalization, causing a decrease in responsiveness.[9][10] | Repeated high-dose challenges result in progressively smaller responses (tachyphylaxis). |
Experimental Protocols
Key Experiment: Isolated Smooth Muscle Contraction in an Organ Bath
This protocol provides a generalized procedure for assessing the contractile response of an isolated smooth muscle preparation (e.g., rat ileum or bladder strip) to Bethanechol chloride.
1. System Preparation:
-
Prepare a physiological salt solution (PSS), such as Krebs-Henseleit solution, and warm it to 37°C.[6] The composition is critical for maintaining tissue viability.
-
Continuously aerate the PSS with 95% O₂ / 5% CO₂ to maintain oxygenation and a stable pH of ~7.4.[6][7]
-
Calibrate the isometric force transducer according to the manufacturer's instructions.
2. Tissue Dissection and Mounting:
-
Humanely euthanize the animal according to institutionally approved protocols.
-
Promptly dissect the desired tissue (e.g., a segment of ileum or a strip of detrusor muscle from the bladder) and place it in ice-cold, aerated PSS.
-
Clean the tissue of any adhering fat or connective tissue.
-
Secure the tissue segment using surgical silk or hooks, attaching one end to a fixed point in the organ bath and the other to the force transducer.[5]
3. Equilibration:
-
Submerge the mounted tissue in the organ bath containing fresh, aerated PSS at 37°C.
-
Apply a small amount of initial tension (preload), typically 1 gram for rat ileum or bladder strips, and allow the tissue to equilibrate for at least 60 minutes.[5]
-
During equilibration, wash the tissue with fresh PSS every 15-20 minutes. The baseline tension should stabilize during this period.
4. Generating a Cumulative Dose-Response Curve:
-
After equilibration, add the lowest concentration of Bethanechol chloride to the bath and wait for the contractile response to reach a stable plateau.
-
Without washing out the previous dose, add the next, higher concentration of Bethanechol (typically in half-log increments).
-
Continue this cumulative addition until the maximal contraction is achieved and subsequent doses produce no further increase in tension.
-
At the end of the experiment, wash the tissue thoroughly to return to baseline. The viability can be confirmed by adding a high concentration of KCl (e.g., 60-80 mM) to elicit a maximal, receptor-independent contraction.
Visualizations
Signaling and Troubleshooting Diagrams
Caption: Bethanechol M3 Receptor Signaling Pathway.
Caption: Troubleshooting Dose-Response Variability.
Caption: Interrelated Factors Causing Variability.
References
- 1. Bethanechol Chloride (Bethanechol): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. Bethanechol chloride, Muscarinic receptor agonist (CAS 590-63-6) | Abcam [abcam.com]
- 3. Bethanechol Chloride | C7H17ClN2O2 | CID 11548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. bethanechol | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. The rebirth of isolated organ contraction studies for drug discovery and repositioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analyzing isolated blood vessel contraction in multi-well plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bethanechol | C7H17N2O2+ | CID 2370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Selectivity of bethanechol on muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characteristics of response of isolated smooth muscle cells to cholinergic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bethanechol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Improving reproducibility of "Bethanechol chloride" experiments
This technical support center is designed to assist researchers, scientists, and drug development professionals in improving the reproducibility of experiments involving Bethanechol chloride. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Bethanechol chloride?
Bethanechol chloride is a direct-acting parasympathomimetic agent that selectively stimulates muscarinic receptors (M1, M2, M3, M4, and M5).[1][2] It mimics the effect of acetylcholine, the endogenous neurotransmitter of the parasympathetic nervous system.[2][3] By binding to these receptors, it primarily increases the tone and motility of smooth muscles in the urinary bladder and gastrointestinal tract.[2][3][4] Its effects on nicotinic receptors are minimal.[1][3]
Q2: What are the common experimental applications of Bethanechol chloride?
In a research setting, Bethanechol chloride is frequently used to:
-
Induce and study smooth muscle contraction in isolated tissues such as the bladder, ileum, and trachea in organ bath experiments.[5][6]
-
Investigate the signaling pathways associated with muscarinic receptor activation.[5]
-
Stimulate salivary and other glandular secretions in in vivo animal models to study conditions like xerostomia (dry mouth).[7][8]
-
Serve as a positive control for muscarinic receptor activation in various assays.
Q3: How should Bethanechol chloride be stored and handled?
Bethanechol chloride is a white, hygroscopic crystalline powder.[9] It should be stored in a tightly sealed container in a cool, dry place, protected from light.[9] For experimental use, stock solutions are typically prepared in distilled water or a suitable buffer. It is soluble in water and ethanol.[10]
Q4: At what concentrations is Bethanechol chloride typically effective in in vitro experiments?
The effective concentration of Bethanechol chloride can vary depending on the tissue type and the specific muscarinic receptor subtype being targeted. Generally, concentrations in the micromolar (µM) range are used to elicit responses in isolated tissue preparations. For example, EC50 values (the concentration that produces 50% of the maximal response) have been reported to be in the micromolar range for various muscarinic receptor subtypes.[1]
Troubleshooting Guide
Issue 1: No or Weak Response to Bethanechol Chloride in Isolated Tissue Experiments
| Possible Cause | Troubleshooting Step |
| Incorrect Drug Concentration | Verify calculations for stock solution and dilutions. Prepare fresh dilutions from a new stock solution. |
| Degraded Bethanechol Chloride | Ensure proper storage of the compound (cool, dry, protected from light). Prepare a fresh stock solution from a new batch of the compound. The stability of aqueous solutions can be pH-dependent.[11][12] |
| Tissue Desensitization (Tachyphylaxis) | Allow for a sufficient washout period between drug applications.[5] If tachyphylaxis is suspected, consider using a single dose-response protocol instead of a cumulative one. Investigate if pre-exposure to other agonists has occurred. |
| Inactive Tissue Preparation | Ensure the tissue was properly dissected and handled to maintain viability. Verify that the physiological salt solution (e.g., Krebs-Ringer) is correctly prepared, oxygenated (95% O2, 5% CO2), and maintained at the correct temperature (typically 37°C).[3] Test the tissue with a known contracting agent (e.g., potassium chloride) to confirm its viability. |
| Receptor Antagonism | Check if any other compounds in the experimental setup could be acting as muscarinic receptor antagonists. If intentional, ensure the antagonist concentration is appropriate. |
Issue 2: High Variability in Experimental Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Tissue Preparation | Standardize the dissection and mounting procedure for all tissue samples. Ensure uniform tissue size and orientation in the organ bath. |
| Fluctuations in Experimental Conditions | Maintain a constant temperature, pH, and oxygenation of the physiological salt solution. Ensure consistent tension is applied to the tissue throughout the experiment. |
| Pipetting Errors | Calibrate pipettes regularly. Use precise pipetting techniques, especially for preparing serial dilutions. |
| Biological Variability | Use animals from the same strain, age, and sex. Increase the sample size (n) to improve statistical power. Randomize the order of treatments. |
| Inconsistent Equilibration Time | Allow all tissue preparations to equilibrate in the organ bath for the same amount of time (typically 60 minutes) before starting the experiment.[13] |
Issue 3: Artifacts in Organ Bath Recordings
| Possible Cause | Troubleshooting Step |
| Mechanical Vibrations | Place the organ bath setup on a stable, vibration-free surface. |
| Electrical Interference | Ensure proper grounding of all electrical equipment. Keep cables tidy and away from sources of electrical noise. |
| Gas Flow Disruption | Ensure a steady and gentle stream of carbogen (95% O2, 5% CO2) into the organ bath. Excessive bubbling can cause mechanical artifacts.[11] |
| Temperature Fluctuations | Use a reliable water bath and circulator to maintain a constant temperature in the organ bath chambers. |
Data Presentation
Table 1: Reported EC50 Values of Bethanechol Chloride for Muscarinic Receptor Subtypes
| Receptor Subtype | EC50 (µM) |
| M1 | 35 |
| M3 | 14.5 |
| M4 | 7 |
| M5 | 32 |
| (Data sourced from radioligand binding assays using CHO cells expressing human receptors)[1] |
Table 2: Example Concentration Ranges for In Vitro Smooth Muscle Contraction Assays
| Tissue Source | Concentration Range | Reference |
| Rat Antrum Circular Smooth Muscle | 10⁻⁷ to 10⁻⁴ mol/L | [14] |
| Rat Antral and Gastroduodenal Tissue | 6.4 x 10⁻⁶ to 1 x 10⁻⁴ M | [9] |
| Bovine Duodenum and Jejunum | 1 x 10⁻⁷ to 1 x 10⁻⁴ M | [5] |
| Equine Intestine | Not specified, but induced concentration-dependent contraction | [6] |
Table 3: Example Dosages for In Vivo Saliva Secretion Studies
| Animal Model | Dosage | Route of Administration | Reference |
| Human | 25 mg, three times daily | Oral | [8] |
| Human | 50 mg/day | Oral | [7] |
| Rat | 2, 4, 8, and 12 mg/kg body weight | Intraperitoneal (IP) | [15] |
Experimental Protocols
Protocol 1: In Vitro Smooth Muscle Contraction Assay (Organ Bath)
1. Preparation of Physiological Salt Solution (Krebs-Ringer Bicarbonate Buffer)
-
Dissolve the following salts in distilled water to the final concentrations: NaCl (118.3 mmol/L), KCl (4.7 mmol/L), MgSO₄ (1.2 mmol/L), KH₂PO₄ (1.2 mmol/L), CaCl₂ (2.5 mmol/L), NaHCO₃ (25 mmol/L), and glucose (11.1 mmol/L).[16]
-
Continuously gas the solution with carbogen (95% O₂, 5% CO₂).
-
Adjust the pH to 7.4.
-
Warm the solution to 37°C.
2. Tissue Preparation and Mounting
-
Humanely euthanize the animal according to approved institutional protocols.
-
Dissect the desired smooth muscle tissue (e.g., ileum, bladder strip) and place it in a petri dish containing cold, oxygenated Krebs-Ringer solution.
-
Carefully clean the tissue of any adhering fat or connective tissue.
-
Tie sutures to both ends of the tissue strip.
-
Mount the tissue in an organ bath chamber filled with warm (37°C), oxygenated Krebs-Ringer solution. Attach one end to a fixed hook and the other to an isometric force transducer.
3. Equilibration and Viability Check
-
Allow the tissue to equilibrate for at least 60 minutes under a resting tension (e.g., 1 gram).[13]
-
During equilibration, wash the tissue with fresh Krebs-Ringer solution every 15-20 minutes.
-
After equilibration, test the tissue's viability by inducing a contraction with a high concentration of KCl (e.g., 60-80 mM).
4. Cumulative Dose-Response Curve Generation
-
After the tissue has returned to baseline following the KCl test, begin the cumulative addition of Bethanechol chloride.
-
Prepare a stock solution of Bethanechol chloride (e.g., 10 mM in distilled water).
-
Add increasing concentrations of Bethanechol chloride to the organ bath in a stepwise manner (e.g., from 10⁻⁹ M to 10⁻⁴ M).
-
Allow the response to each concentration to stabilize before adding the next concentration.
-
Record the contractile force at each concentration.
5. Data Analysis
-
Express the contractile response at each concentration as a percentage of the maximum response obtained with Bethanechol chloride or a standard agonist.
-
Plot the percentage response against the logarithm of the Bethanechol chloride concentration to generate a dose-response curve.
-
Calculate the EC50 value from the dose-response curve.
Protocol 2: In Vivo Saliva Secretion Assay in Rats
1. Animal Preparation
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail).
-
Weigh the animal to determine the correct drug dosage.
2. Saliva Collection Setup
-
Pre-weigh cotton balls or absorbent swabs.
-
Carefully place a cotton ball in the animal's mouth.
3. Bethanechol Chloride Administration
-
Administer Bethanechol chloride via the desired route (e.g., intraperitoneal injection). A dose of 4 mg/kg has been shown to induce a significant increase in salivation in rats.[15]
4. Saliva Collection
-
Collect saliva for a defined period (e.g., 15-30 minutes) by replacing the saturated cotton ball with a new pre-weighed one at regular intervals.
5. Quantification of Saliva Secretion
-
Weigh the wet cotton balls immediately after collection.
-
The weight difference between the wet and dry cotton balls represents the volume of saliva secreted (assuming a density of 1 g/mL).
-
Express the results as the total volume of saliva secreted over the collection period or as a flow rate (µL/min).
Mandatory Visualizations
Caption: Signaling pathway of Bethanechol chloride.
Caption: Workflow for in vitro smooth muscle contraction assay.
Caption: Troubleshooting flowchart for inconsistent results.
References
- 1. himedialabs.com [himedialabs.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Laboratory practical to study the differential innervation pathways of urinary tract smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drexel.edu [drexel.edu]
- 5. benchchem.com [benchchem.com]
- 6. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 7. Influence of bethanechol on salivary parameters in irradiated patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A study on Evaluation of efficacy of bethanechol in the management of chemoradiation-induced xerostomia in oral cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 10. Bethanechol chloride | AChR | TargetMol [targetmol.com]
- 11. cdn.adinstruments.com [cdn.adinstruments.com]
- 12. youtube.com [youtube.com]
- 13. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bethanechol Chloride Oral Solution [drugfuture.com]
- 15. Bethanechol-induced water intake in rats: possible mechanisms of induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scribd.com [scribd.com]
Technical Support Center: Bethanechol Chloride Studies & Receptor Desensitization
Welcome to the technical support center for researchers utilizing Bethanechol chloride in their experimental work. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges related to muscarinic acetylcholine receptor (mAChR) desensitization.
Frequently Asked Questions (FAQs)
Q1: What is receptor desensitization in the context of Bethanechol chloride studies?
A1: Receptor desensitization is a process where prolonged or repeated exposure of muscarinic acetylcholine receptors (mAChRs) to the agonist Bethanechol chloride leads to a diminished response, even in the continued presence of the agonist. This phenomenon is a crucial regulatory mechanism to prevent overstimulation of cells. Desensitization can manifest as a rapid decrease in the signaling response (short-term desensitization) or a more gradual reduction in the number of receptors on the cell surface (long-term desensitization or downregulation).
Q2: Which muscarinic receptor subtypes are most affected by Bethanechol chloride-induced desensitization?
A2: Bethanechol chloride primarily acts as an agonist for M2 and M3 muscarinic receptor subtypes.[1][2][3] Consequently, studies involving cell lines or tissues expressing these subtypes will most likely encounter receptor desensitization.
Q3: How can I recognize receptor desensitization in my experimental data?
A3: Receptor desensitization can be observed in several ways:
-
Decreased Maximal Response (Emax): The maximum effect achievable with Bethanechol chloride is reduced after pre-exposure to the agonist.
-
Rightward Shift in Potency (Increased EC50): A higher concentration of Bethanechol chloride is required to achieve half of the maximal response. For instance, chronic treatment of rats with bethanechol resulted in a 4-fold increase in the EC50 for carbamylcholine-induced amylase release, shifting from 0.69 µM to 2.9 µM.[1]
-
Signal Attenuation Over Time: In kinetic studies, the initial response to Bethanechol chloride diminishes over time despite its continuous presence.
Q4: What are the primary molecular mechanisms behind Bethanechol chloride-induced desensitization?
A4: The desensitization of mAChRs, as with other G protein-coupled receptors (GPCRs), is primarily mediated by two key protein families:
-
G protein-coupled receptor kinases (GRKs): Upon agonist binding, GRKs phosphorylate the intracellular domains of the activated receptor.
-
Arrestins: Phosphorylated receptors are recognized by arrestin proteins. The binding of arrestin sterically hinders the receptor's interaction with its G protein, thereby terminating the signaling cascade. Arrestins also act as scaffolds for proteins involved in receptor internalization.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or minimal desensitization observed after Bethanechol chloride pre-treatment. | 1. Insufficient agonist concentration or incubation time: The concentration of Bethanechol chloride or the duration of pre-incubation may be too low to induce desensitization. 2. Low receptor expression: The cell line or tissue may not express a sufficient number of M2 or M3 receptors. 3. Rapid receptor resensitization: The recovery of receptor function may be too fast to be detected in your assay window. | 1. Optimize pre-treatment conditions: Perform a time-course and concentration-response experiment for Bethanechol chloride pre-treatment to determine the optimal conditions for inducing desensitization. Start with a concentration at or above the EC80 for the initial response and vary the pre-incubation time (e.g., 15 min, 30 min, 1h, 4h). 2. Confirm receptor expression: Use techniques like radioligand binding, ELISA, or western blotting to confirm the expression levels of M2 and M3 receptors in your experimental system. 3. Shorten the washout period: Reduce the time between the removal of the desensitizing agonist and the subsequent stimulation to capture the desensitized state before significant recovery occurs. |
| High variability in desensitization measurements between experiments. | 1. Inconsistent cell culture conditions: Variations in cell density, passage number, or serum starvation can affect receptor expression and signaling. 2. Inconsistent agonist application and washout: The timing and technique for adding and removing Bethanechol chloride may not be uniform. 3. Assay variability: The functional assay used to measure the response may have inherent variability. | 1. Standardize cell culture protocols: Maintain consistent cell seeding densities, use cells within a defined passage number range, and apply a consistent serum starvation protocol before each experiment. 2. Use automated liquid handling: If available, use automated systems for precise and repeatable addition and removal of solutions. If performing manually, ensure consistent timing and aspiration/dispensing techniques. 3. Include appropriate controls: Run positive and negative controls in every experiment to monitor assay performance. Use a non-desensitizing agonist if one is known for your system. |
| Complete loss of response after Bethanechol chloride pre-treatment. | 1. Excessive desensitization/downregulation: The pre-treatment conditions (concentration and/or duration) may be too harsh, leading to almost complete receptor internalization or degradation. 2. Cell toxicity: High concentrations of Bethanechol chloride or prolonged incubation may induce cytotoxicity. | 1. Reduce pre-treatment intensity: Decrease the concentration of Bethanechol chloride or shorten the pre-incubation time. 2. Assess cell viability: Perform a cell viability assay (e.g., MTT, trypan blue exclusion) in parallel with your desensitization experiment to rule out cytotoxicity. |
Data Presentation
The following table summarizes quantitative data from a study investigating the effects of chronic Bethanechol chloride treatment on muscarinic receptors in rat pancreas.[1]
| Parameter | Control Group | Bethanechol-Treated Group (14 days) | Fold Change |
| EC50 for Amylase Release (Carbamylcholine) | 0.69 µM | 2.9 µM | 4.2-fold increase |
| Muscarinic Receptor Concentration | 3360 fmol/mg DNA | 1930 fmol/mg DNA | 42% decrease |
| High-Affinity Site Affinity (Carbachol) | 0.24 µM | 6.1 µM | 25.4-fold decrease |
| Low-Affinity Site Affinity (Carbachol) | 34 µM | 150 µM | 4.4-fold decrease |
| Number of Low-Affinity Sites | 2620 fmol/mg DNA | 890 fmol/mg DNA | 66% decrease |
Experimental Protocols
Protocol 1: Induction and Measurement of Muscarinic Receptor Desensitization
This protocol describes a general method to induce and quantify desensitization of M3 muscarinic receptors using a functional assay that measures intracellular calcium mobilization.
Materials:
-
Cells expressing M3 muscarinic receptors (e.g., CHO-M3, HEK-M3)
-
Bethanechol chloride
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Muscarinic receptor antagonist (e.g., Atropine) for control wells[4]
-
Microplate reader with fluorescence detection capabilities
Methodology:
-
Cell Preparation:
-
Seed cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
On the day of the experiment, load the cells with a calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Induction of Desensitization:
-
Pre-treat the cells with a desensitizing concentration of Bethanechol chloride (e.g., 10 µM - 100 µM) for a defined period (e.g., 30 minutes) at 37°C. Include a set of control wells treated with assay buffer only.
-
-
Washout:
-
Carefully aspirate the Bethanechol chloride-containing medium and wash the cells multiple times with pre-warmed assay buffer to remove the agonist.
-
-
Secondary Stimulation and Measurement:
-
Immediately after the washout, add a range of concentrations of Bethanechol chloride to both the control and desensitized wells.
-
Measure the intracellular calcium response (fluorescence intensity) using a microplate reader.
-
-
Data Analysis:
-
For each condition, plot the peak fluorescence response against the logarithm of the Bethanechol chloride concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
Compare the EC50 and Emax values between the control and desensitized groups to quantify the extent of desensitization.
-
Protocol 2: Preventing Receptor Desensitization with an Antagonist
This protocol demonstrates how to use a competitive antagonist to prevent Bethanechol chloride-induced desensitization.
Methodology:
-
Follow the steps for cell preparation as described in Protocol 1.
-
Pre-treatment with Antagonist:
-
In the wells designated for the prevention group, pre-incubate the cells with a muscarinic receptor antagonist (e.g., 1 µM Atropine) for 15-30 minutes at 37°C.[4]
-
-
Co-incubation with Agonist and Antagonist:
-
To the antagonist-treated wells, add the desensitizing concentration of Bethanechol chloride. The antagonist should remain present during this co-incubation.
-
Incubate for the same duration as the desensitization group in Protocol 1.
-
-
Washout:
-
Thoroughly wash all wells (control, desensitized, and antagonist-treated) with pre-warmed assay buffer to remove all drugs.
-
-
Secondary Stimulation and Measurement:
-
Stimulate all wells with a range of Bethanechol chloride concentrations and measure the response as described in Protocol 1.
-
-
Data Analysis:
-
Compare the dose-response curves of the three groups. The curve from the antagonist-treated group should be similar to the control group, demonstrating the prevention of desensitization.
-
Visualizations
Figure 1: Muscarinic Receptor Desensitization Pathway
Figure 2: Workflow for Desensitization Assay
References
- 1. Modulation of rat pancreatic amylase secretion and muscarinic receptor populations by chronic bethanechol treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. M3 muscarinic receptor-deficient mice retain bethanechol-mediated intestinal ion transport and are more sensitive to colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitation of the contractile response mediated by two receptors: M2 and M3 muscarinic receptor-mediated contractions of human gastroesophageal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bethanechol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
"Bethanechol chloride" interference with common laboratory reagents
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential for bethanechol chloride to interfere with common laboratory reagents and assays.
Based on a comprehensive review of the available scientific literature, there is no widespread, documented evidence of bethanechol chloride directly interfering with common laboratory assays , such as colorimetric, enzymatic, or immunoassays. The primary effects of bethanechol chloride observed in biological samples are physiological, resulting from its action as a muscarinic receptor agonist.
This guide provides a framework for troubleshooting unexpected results when bethanechol chloride is present in a sample and distinguishes between direct assay interference and in vivo physiological effects.
Frequently Asked Questions (FAQs)
Q1: Does bethanechol chloride interfere with colorimetric assays?
There are no specific reports in the scientific literature indicating that bethanechol chloride directly interferes with common colorimetric assays. Bethanechol chloride is a quaternary ammonium compound and does not possess a chemical structure that is known to commonly interfere with chromogenic reactions. However, if you suspect interference, it is recommended to run a series of validation experiments, such as spike and recovery, to confirm that the presence of bethanechol chloride does not affect the assay's accuracy.
Q2: Can bethanechol chloride affect the results of enzyme assays?
While there is no evidence of direct chemical interference, bethanechol chloride can induce physiological changes in vivo that may alter enzyme levels in collected samples. For instance, administration of cholinergic agents may lead to increased levels of certain enzymes, such as serum amylase and lipase.[1] This is a physiological response and not a direct interference with the assay itself. When working with samples from subjects treated with bethanechol chloride, it is crucial to consider these potential physiological effects in the interpretation of results.
Q3: Is there known interference of bethanechol chloride with immunoassays?
The current body of scientific literature does not contain evidence of bethanechol chloride interfering with immunoassays. The structure of bethanechol chloride is not known to cross-react with antibodies in common immunoassay platforms. However, as with any compound, the potential for matrix effects should be considered. If you are developing or validating an immunoassay for a sample matrix that will contain bethanechol chloride, it is best practice to perform interference studies.
Q4: What is the stability of bethanechol chloride in common laboratory solutions?
The stability of bethanechol chloride in aqueous solutions can be influenced by pH and the presence of other substances. It is generally stable in acidic to neutral solutions. In one study, aqueous solutions prepared from bethanechol chloride powder in phosphate buffers with pH values between 3.0 and 6.8 retained almost 100% of their potency.[2][3] However, in a solution prepared from tablets with an initial pH of 7.1, the concentration initially appeared low and then increased to nearly 100% over 12 days at 25°C as the pH decreased to about 3.4.[2][3] A 1 mg/mL oral solution in sterile water was found to be stable for at least 30 days when stored at 4°C with an initial pH of 6.5.[4]
Troubleshooting Guide: Suspected Assay Interference
If you observe unexpected results in your experiments and suspect interference from bethanechol chloride, follow this troubleshooting workflow to identify the source of the issue.
Caption: Workflow for investigating suspected assay interference.
Data on Bethanechol Chloride Stability
For accurate experimental results, it is crucial to ensure the stability of bethanechol chloride in your solutions. The following table summarizes stability data from published studies.
| Preparation Source | Storage Temperature | Initial pH | pH Change | Potency | Duration | Reference |
| Tablets in Aqueous Solution | 25°C | 7.1 | Decreased to ~3.4 | 86.5% initially, increased to ~100% | 12 days | [2][3] |
| Injection in Aqueous Solution | 25°C | 7.0 | Decreased to 6.0 | ~100% | 40 days | [2][3] |
| Powder in Phosphate Buffers | Not Specified | 3.0 - 6.8 | Stable | ~100% | Not Specified | [2][3] |
| 1 mg/mL in Sterile Water | 4°C | 6.5 | Not Specified | Stable | At least 30 days | [4] |
Experimental Protocols
Protocol: Spike and Recovery for Interference Testing
This protocol is a standard method to determine if a substance, in this case, bethanechol chloride, interferes with an assay by assessing its effect on the measurement of a known amount of analyte.
Objective: To determine if bethanechol chloride causes a matrix effect or direct interference in the assay.
Materials:
-
Blank matrix (the same base solution as your samples, without the analyte or bethanechol chloride)
-
Analyte stock solution of a known concentration
-
Bethanechol chloride stock solution
-
Your assay reagents
Procedure:
-
Prepare Samples:
-
Sample A (Blank Matrix): The blank matrix alone.
-
Sample B (Analyte Only): Blank matrix spiked with a known concentration of the analyte. The concentration should be in the mid-range of your assay's standard curve.
-
Sample C (Bethanechol Only): Blank matrix spiked with the same concentration of bethanechol chloride as in your experimental samples.
-
Sample D (Analyte + Bethanechol): Blank matrix spiked with both the known concentration of the analyte (as in Sample B) and bethanechol chloride (as in Sample C).
-
-
Run Assay: Perform your standard assay procedure on all four samples (A, B, C, and D).
-
Calculations:
-
Measure the signal for all samples.
-
Subtract the signal of Sample A (Blank Matrix) from all other samples to correct for background.
-
The signal from Sample C should be negligible if bethanechol chloride does not produce a signal on its own.
-
Calculate the Percent Recovery using the following formula:
-
% Recovery = (Signal of Sample D - Signal of Sample C) / (Signal of Sample B) * 100
-
-
-
Interpretation:
-
A recovery rate between 80% and 120% generally indicates that there is no significant interference from bethanechol chloride.
-
A recovery rate outside of this range suggests that bethanechol chloride is causing either enhancement or suppression in your assay.
-
Signaling Pathway of Bethanechol Chloride
Bethanechol chloride is a direct-acting parasympathomimetic that selectively stimulates muscarinic receptors. Its effects are primarily on the M3 subtype of muscarinic acetylcholine receptors (mAChRs) in the smooth muscle of the urinary bladder and gastrointestinal tract.
References
Addressing "Bethanechol chloride" hygroscopic challenges in the lab
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bethanechol chloride, focusing on challenges related to its hygroscopic nature.
Troubleshooting Guides and FAQs
Q1: My bethanechol chloride powder has become clumpy and difficult to handle. What should I do?
A1: This is a common issue due to the hygroscopic nature of bethanechol chloride, which readily absorbs moisture from the atmosphere.
-
Immediate Action: Tightly reseal the container and store it in a desiccator with a fresh desiccant (e.g., silica gel) to remove excess moisture.
-
Assessment: Before use, it is crucial to determine the water content of the powder. A Karl Fischer titration is the recommended method for accurate quantification of water content.[1]
-
Can I still use it? If the powder has not visibly degraded (e.g., changed color or emitted a strong odor), it may still be usable after determining the water content. The determined water content must be accounted for when calculating the concentration for your experiments to ensure accurate dosing. For highly sensitive assays, using a fresh, unopened vial is recommended.
Q2: I am having trouble getting an accurate weight of bethanechol chloride for my experiment.
A2: The rapid absorption of moisture can lead to inaccurate weight measurements. Here are some best practices:
-
Work Quickly: Minimize the time the container is open to the atmosphere.
-
Controlled Environment: If possible, handle and weigh bethanechol chloride in a glove box with controlled low humidity or under a stream of dry nitrogen gas.
-
Weighing by Difference:
-
Pre-weigh a sealed vial containing the bethanechol chloride.
-
Quickly transfer the desired amount of powder to your receiving vessel.
-
Immediately reseal the original vial and re-weigh it.
-
The difference in weight represents the amount of bethanechol chloride transferred.
-
-
Use a Weighing Funnel: A weighing funnel can help to transfer the powder quickly and minimize spillage.
Q3: How does moisture absorption affect the stability of bethanechol chloride?
A3: Moisture can impact both the physical and chemical stability of bethanechol chloride.
-
Physical Changes: As a hygroscopic substance, it will transition from a crystalline powder to a clumpy or even liquid state upon significant moisture absorption.[2] It has a deliquescent point of 56% relative humidity at 25°C, meaning it will dissolve in the absorbed water above this humidity level.[1]
-
Chemical Stability: While aqueous solutions of bethanechol chloride are relatively stable, especially in acidic to neutral pH, the presence of moisture in the solid state can potentially accelerate degradation over time, especially at elevated temperatures.[3][4] One study noted that bethanechol chloride degrades upon melting.[1][5]
Q4: I prepared a stock solution of bethanechol chloride, but my experimental results are inconsistent. Could moisture be the cause?
A4: Yes, moisture absorption can lead to inconsistencies in several ways:
-
Inaccurate Concentration: If the powder absorbed a significant amount of water before weighing, the actual concentration of your stock solution will be lower than calculated. This will affect your dose-response curves, shifting them to the right.
-
Degradation: If the absorbed moisture has led to chemical degradation of the bethanechol chloride, the potency of your stock solution will be reduced.
-
Recommendation: Always use a fresh, properly stored vial of bethanechol chloride for preparing stock solutions for critical experiments. If you suspect moisture contamination, prepare a fresh stock solution from a new vial and re-run your experiments. It is not recommended to store aqueous solutions for more than one day.
Q5: How should I store bethanechol chloride to minimize moisture absorption?
A5: Proper storage is critical to maintaining the integrity of bethanechol chloride.
-
Original Container: Keep the compound in its original, tightly sealed container.[6]
-
Desiccator: Store the container inside a desiccator containing a functional desiccant.
-
Controlled Temperature: Store at a controlled room temperature, generally between 20°C and 25°C (68°F to 77°F).[7]
-
Inert Atmosphere: For long-term storage or for highly sensitive applications, consider storing under an inert atmosphere (e.g., argon or nitrogen).
Data Presentation
| Parameter | Value | Reference |
| Hygroscopicity | Hygroscopic crystalline powder | [2][7] |
| Deliquescence Point | 56% Relative Humidity at 25°C | [1] |
| Recommended Storage Temperature | 20°C to 25°C (68°F to 77°F) | [7] |
| Aqueous Solution Stability | Stable in phosphate buffers (pH 3.0-6.8) | [3][4] |
| Recommended Aqueous Solution Storage | Not more than one day | |
| Loss on Drying (USP) | Not more than 1.0% (1g, 105°C, 2 hours) | [6] |
Experimental Protocols
Protocol 1: Determination of Water Content by Karl Fischer Titration
This protocol outlines the general procedure for determining the water content in a bethanechol chloride sample.
Materials:
-
Karl Fischer titrator (volumetric or coulometric)
-
Karl Fischer reagent (e.g., single-component or two-component systems)
-
Anhydrous methanol
-
Bethanechol chloride sample
-
Analytical balance
-
Spatula and weighing paper/boat
-
Syringes and needles (if applicable for the titrator)
Procedure:
-
Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. This typically involves adding the Karl Fischer reagent and solvent to the titration vessel and conditioning the system to a dry state.
-
Titer Determination (for volumetric titration): Accurately weigh a known amount of a water standard (e.g., sodium tartrate dihydrate) and add it to the titration vessel. Titrate to the endpoint to determine the titer of the Karl Fischer reagent.
-
Sample Preparation and Analysis: a. Accurately weigh approximately 50-100 mg of the bethanechol chloride sample. To minimize moisture absorption during weighing, follow the best practices outlined in the FAQ section. b. Quickly introduce the weighed sample into the titration vessel. c. Allow the sample to dissolve completely in the anhydrous methanol. d. Titrate the sample with the Karl Fischer reagent to the electrometric endpoint. e. Record the volume of titrant consumed.
-
Calculation: The water content in the sample is calculated based on the volume of titrant consumed, the titer of the reagent, and the weight of the sample. The instrument's software typically performs this calculation automatically.
Protocol 2: Stability Assessment of Bethanechol Chloride under Different Humidity Conditions
This protocol describes a method to assess the stability of bethanechol chloride when exposed to various humidity levels.
Materials:
-
Bethanechol chloride powder
-
Controlled humidity chambers or desiccators with saturated salt solutions to maintain specific relative humidity (RH) levels (e.g., 25%, 60%, 75%, 90%).
-
Analytical balance
-
HPLC system with a suitable column for bethanechol chloride analysis
-
Karl Fischer titrator
-
Microscope
Procedure:
-
Initial Analysis (Time 0): a. Determine the initial water content of the bethanechol chloride sample using Karl Fischer titration. b. Assess the initial purity and quantify any degradation products using a validated HPLC method. c. Record the physical appearance of the powder (e.g., color, crystallinity) using a microscope.
-
Sample Exposure: a. Place accurately weighed samples of bethanechol chloride in open, shallow containers. b. Place the containers into the controlled humidity chambers at a constant temperature (e.g., 25°C).
-
Time-Point Analysis: a. At predetermined time points (e.g., 1, 3, 7, 14, and 30 days), remove one sample from each humidity chamber. b. Immediately perform the following analyses: i. Weight Change: Record the weight of the sample to determine the amount of moisture absorbed. ii. Water Content: Determine the water content by Karl Fischer titration. iii. Physical Appearance: Observe and record any changes in the physical appearance of the powder. iv. Chemical Purity: Analyze the sample by HPLC to quantify the amount of bethanechol chloride remaining and identify and quantify any degradation products.
-
Data Analysis: a. Plot the weight change and water content as a function of time for each humidity condition. b. Plot the percentage of remaining bethanechol chloride as a function of time for each humidity condition. c. Determine the rate of degradation at each humidity level.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Bethanechol chloride [sitem.herts.ac.uk]
- 3. Stability of bethanechol chloride in oral liquid dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 7. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Overcoming Poor Oral Bioavailability of Bethanechol Chloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor oral bioavailability of bethanechol chloride in experimental studies.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of bethanechol chloride inherently low?
A1: Bethanechol chloride's low oral bioavailability stems from its chemical structure. As a quaternary ammonium compound, it is highly polar and hydrophilic. This characteristic limits its ability to passively diffuse across the lipid-rich gastrointestinal membrane, leading to poor absorption into the bloodstream.[1][2] Its short biological half-life also necessitates frequent dosing of immediate-release formulations to maintain therapeutic concentrations.[3][4][5]
Q2: What are the primary strategies to overcome the poor oral bioavailability of bethanechol chloride in research settings?
A2: The most common and effective strategy is the development of sustained-release (SR) oral dosage forms.[1][2][4] These formulations are designed to release the drug slowly over an extended period, which can improve its overall absorption profile and maintain therapeutic plasma concentrations for a longer duration with less frequent administration.[4]
Q3: What types of sustained-release formulations have been investigated for bethanechol chloride?
A3: Several SR formulations have been explored, including:
-
Matrix Tablets: These are the most studied type, where bethanechol chloride is dispersed within a polymer matrix that controls the drug's release rate. Hydrophilic polymers like hydroxypropyl methylcellulose (HPMC) are commonly used.[3][4][5]
-
Gastro-retentive Tablets (GRT): These are designed to remain in the stomach for an extended period, allowing for prolonged drug release and absorption in the upper gastrointestinal tract.[1][2]
-
Bilayer and Tablet-in-Tablet (TIT) Formulations: These offer more complex release profiles, often combining an immediate-release layer for a rapid onset of action with a sustained-release layer for prolonged effect.[1][2]
-
Coated Granules/Pellets: This involves encapsulating drug-containing granules with a polymer coating to control the release rate.[6]
Troubleshooting Guides
Issue 1: Inconsistent or Low Drug Release from Sustained-Release Matrix Tablets in a study.
| Potential Cause | Troubleshooting Step |
| Inappropriate Polymer Selection or Concentration | The type and concentration of the release-controlling polymer (e.g., HPMC) are critical. Higher viscosity grades and higher polymer concentrations generally lead to slower release. If release is too slow, consider a lower viscosity grade or a lower polymer-to-drug ratio. Conversely, for too rapid release, increase the polymer concentration or use a higher viscosity grade. |
| Poor Tablet Hardness and Friability | If tablets are too soft or friable, they may disintegrate too quickly, leading to premature drug release. Optimize the compression force during tableting to achieve adequate hardness without compromising drug release. Ensure proper lubrication to prevent capping and lamination. |
| Excipient Incompatibility | Ensure that all excipients are compatible with bethanechol chloride and do not interfere with the drug release mechanism. |
| Inadequate Blending | Non-uniform mixing of the drug and polymer can lead to high variability in drug release between tablets. Ensure a thorough and validated blending process. |
Issue 2: High Variability in Pharmacokinetic Data in Animal Studies.
| Potential Cause | Troubleshooting Step |
| Improper Dosing Technique | Ensure consistent oral gavage technique to minimize variability in drug delivery to the stomach. The volume and vehicle used for administration should be consistent across all animals. |
| Food Effect | The presence of food in the gastrointestinal tract can significantly affect drug absorption. Standardize the fasting period for animals before drug administration. For bethanechol chloride, administration on an empty stomach is generally recommended to reduce nausea and vomiting.[7][8] |
| Animal Stress | Stress can alter gastrointestinal motility and blood flow, affecting drug absorption. Acclimatize animals to the experimental procedures and environment to minimize stress. |
| Inconsistent Blood Sampling Times | Adhere strictly to the predetermined blood sampling schedule to accurately capture the pharmacokinetic profile. |
Data Presentation
Table 1: Comparative Pharmacokinetic Parameters of Immediate-Release (IR) vs. Sustained-Release (SR) Bethanechol Chloride Formulations in Beagle Dogs.
| Formulation Type | Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Immediate-Release (Mytonin® Tablet) | 25 mg (three times a day) | 260.64 | ~2 | 2548.28 | 100 | [6] |
| Sustained-Release Tablet (Example 16) | 75 mg (once a day) | 272.99 | ~4-6 | 2365.09 | 92.8 | [6] |
| Immediate-Release (Mytonin® Tablet) | 25 mg (four times a day) | - | - | - | 100 | [1][2] |
| Gastro-Retentive Tablet (GRT) | - | - | - | - | 90.2 | [1][2] |
| Controlled-Release Tablet (CRT) | - | - | - | - | 108.6 | [1][2] |
| Bilayer Tablet (BLT) | - | - | - | - | 83.8 | [1][2] |
| Tablet-in-Tablet (TIT) | - | - | - | - | 76.4 | [1][2] |
Cmax: Maximum plasma concentration, Tmax: Time to reach maximum plasma concentration, AUC: Area under the plasma concentration-time curve.
Experimental Protocols
Preparation of Bethanechol Chloride Sustained-Release Matrix Tablets (Direct Compression Method)
This protocol is a generalized procedure based on common practices in the cited literature.[3][5]
Materials:
-
Bethanechol chloride
-
Hydroxypropyl methylcellulose (HPMC) (e.g., K100M)
-
Microcrystalline cellulose (filler)
-
Magnesium stearate (lubricant)
-
Talc (glidant)
Equipment:
-
Analytical balance
-
Sieves (e.g., #60 mesh)
-
Blender (e.g., V-blender or Turbula)
-
Tablet press with appropriate tooling
Procedure:
-
Weighing and Sieving: Accurately weigh all ingredients. Pass bethanechol chloride and HPMC through a #60 mesh sieve to ensure particle size uniformity and break up any agglomerates.
-
Blending: Transfer the sieved bethanechol chloride and HPMC into a blender. Mix for a predetermined time (e.g., 15 minutes) to achieve a homogenous blend.
-
Addition of Lubricant and Glidant: Add magnesium stearate and talc to the blend and mix for a shorter duration (e.g., 3-5 minutes). Over-mixing of lubricants can negatively impact tablet hardness.
-
Compression: Compress the final blend into tablets using a tablet press set to the desired tablet weight and hardness.
In Vitro Drug Release Study
This protocol follows the USP Apparatus II (Paddle Apparatus) method commonly used for oral solid dosage forms.[3][5][6]
Materials and Equipment:
-
USP Dissolution Apparatus II (Paddle Apparatus)
-
Dissolution vessels
-
Paddles
-
Water bath with temperature controller
-
Syringes and filters (e.g., 0.45 µm)
-
UV-Vis Spectrophotometer or HPLC system for drug analysis
-
Dissolution Medium: 900 mL of phosphate buffer (pH 6.8)
Procedure:
-
Apparatus Setup: Set up the dissolution apparatus according to USP guidelines. Equilibrate the dissolution medium to 37 ± 0.5 °C.
-
Tablet Introduction: Place one tablet in each dissolution vessel, ensuring it sinks to the bottom before starting the paddle rotation.
-
Initiate Test: Start the paddle rotation at a specified speed (e.g., 50 rpm).
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw a specified volume of the dissolution medium. Immediately replace the withdrawn volume with fresh, pre-warmed medium.
-
Sample Preparation: Filter the collected samples to remove any undissolved particles.
-
Drug Analysis: Analyze the concentration of bethanechol chloride in the filtered samples using a validated analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax or HPLC).
-
Data Calculation: Calculate the cumulative percentage of drug released at each time point.
Visualizations
Caption: Bethanechol Chloride M3 Muscarinic Receptor Signaling Pathway.
Caption: Experimental Workflow for Developing and Evaluating SR Bethanechol Chloride Tablets.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. Release-modulating mechanism and comparative pharmacokinetics in beagle dogs of bethanechol-loaded oral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. WO2019182321A1 - Sustained release bethanechol formulation and method for preparing the same - Google Patents [patents.google.com]
- 7. Bethanechol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Muscarinic Agonists and Antagonists | Basicmedical Key [basicmedicalkey.com]
Technical Support Center: Managing Potential Side Effects of Bethanechol Chloride in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in managing the potential side effects of Bethanechol chloride in animal models during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is Bethanechol chloride and how does it work?
A1: Bethanechol chloride is a synthetic choline ester that acts as a direct-acting muscarinic agonist. It selectively stimulates muscarinic receptors of the parasympathetic nervous system, mimicking the effects of acetylcholine.[1][2] Its primary action is on the smooth muscles of the urinary bladder and gastrointestinal (GI) tract, leading to increased detrusor muscle contraction in the bladder to facilitate urination and enhanced peristalsis in the GI tract.[1][2]
Q2: What are the common side effects of Bethanechol chloride in animal models?
A2: The most frequently observed side effects are related to its mechanism of action and include hypersalivation (drooling), diarrhea, vomiting, and anorexia.[2][3] Other common effects include increased urination, abdominal cramps, and watery eyes.[3][4]
Q3: What are the more serious potential side effects?
A3: At higher doses or in sensitive animals, more serious side effects can occur. These include cardiovascular effects such as bradycardia (slow heart rate) and hypotension (low blood pressure), as well as respiratory effects like bronchoconstriction, which can manifest as wheezing or difficulty breathing.[3] In severe cases, weakness and collapse may be observed.[3]
Q4: How can I manage the side effects of Bethanechol chloride?
A4: The primary and most effective antidote for managing the muscarinic side effects of Bethanechol chloride is Atropine sulfate.[2] Atropine is a competitive antagonist of muscarinic receptors and can reverse the cholinergic effects of bethanechol. Supportive care, including fluid therapy to address dehydration from diarrhea and vomiting, and respiratory support in cases of severe bronchoconstriction, is also crucial.[5]
Q5: When should Bethanechol chloride not be used in animal models?
A5: Bethanechol chloride is contraindicated in animals with urinary or gastrointestinal obstruction, recent bladder or intestinal surgery, peptic ulcers, hyperthyroidism, epilepsy, asthma, or significant cardiovascular disease such as pronounced bradycardia or hypotension.[2][6]
Troubleshooting Guides
Issue 1: Animal exhibits excessive salivation and/or diarrhea after Bethanechol chloride administration.
-
Immediate Action:
-
Observe the animal closely: Monitor the severity and frequency of the symptoms.
-
Provide supportive care: Ensure the animal has access to fresh water to prevent dehydration. In cases of severe diarrhea, subcutaneous or intravenous fluid administration may be necessary to maintain hydration and electrolyte balance.
-
Consider dose reduction: If the side effects are mild and transient, consider reducing the dose of Bethanechol chloride in subsequent experiments.
-
-
Pharmacological Intervention (for severe or persistent symptoms):
-
Administer Atropine Sulfate: Atropine is the specific antidote for bethanechol-induced muscarinic side effects. The recommended dosage varies by species.
-
| Animal Model | Atropine Sulfate Dosage (for Bethanechol Toxicity) | Route of Administration |
| Rat | 0.05 - 0.5 mg/kg | Subcutaneous (SQ), Intramuscular (IM) |
| Mouse | 0.5 - 2 mg/kg | Intraperitoneal (IP) |
| Dog | 0.02 - 0.04 mg/kg | Intravenous (IV), Intramuscular (IM), Subcutaneous (SQ) |
| Cat | 0.02 - 0.04 mg/kg | Intravenous (IV), Intramuscular (IM), Subcutaneous (SQ) |
Data compiled from multiple sources.
Issue 2: Animal develops bradycardia (slow heart rate) or hypotension (low blood pressure) after Bethanechol chloride administration.
-
Immediate Action:
-
Monitor vital signs: Continuously monitor heart rate and blood pressure if equipment is available. Observe for signs of weakness, lethargy, or collapse.
-
Ensure a patent airway: In cases of severe cardiovascular depression, ensure the animal's airway is clear.
-
-
Pharmacological Intervention:
-
Administer Atropine Sulfate: Atropine is the first-line treatment for bethanechol-induced bradycardia.[7] Administer the appropriate dose as listed in the table above. The intravenous route will provide the most rapid onset of action in an emergency.
-
Fluid Therapy: In cases of hypotension, intravenous fluid therapy can help to restore blood pressure.
-
Issue 3: Animal shows signs of respiratory distress (wheezing, difficulty breathing) after Bethanechol chloride administration.
-
Immediate Action:
-
Ensure a clear airway: Check for any obstructions.
-
Provide oxygen supplementation: If available, provide supplemental oxygen to the animal.
-
-
Pharmacological Intervention:
-
Administer Atropine Sulfate: Atropine can help to alleviate bronchoconstriction.
-
Supportive Respiratory Care: In severe cases, mechanical ventilation may be required.[5]
-
Quantitative Data on Side Effects
The incidence and severity of side effects are dose-dependent. The following table summarizes available quantitative data from animal studies.
| Animal Model | Bethanechol Chloride Dose | Observed Side Effects & Incidence/Severity | Reference |
| Rat | 2, 4, 8, and 12 mg/kg (IP) | Dose-dependent increase in drinking and urine output. Significant increases observed at 4 mg/kg and above. | [8][9] |
| Rat | 8 mg/kg (IP) | Significant reduction in mean blood pressure and heart rate, reaching a minimum within 10 minutes post-administration. | [9] |
| Rat | 2, 6, or 12 mg/kg/day for 14 days | Dose and time-dependent increase in pancreatic weight and enzyme content. | [10] |
| Mouse | Oral LD50: 1510 mg/kg | Lethal dose in 50% of subjects. | [4] |
| Dog | Not specified (general clinical use) | Bradycardia is the most common side effect. Hypotension and AV block can also occur. | [7] |
Experimental Protocols
Protocol for Administration of Bethanechol Chloride in a Rat Model
This protocol is a general guideline and should be adapted based on specific experimental needs and institutional animal care and use committee (IACUC) guidelines.
-
Animal Preparation:
-
Acclimate male Wistar rats (200-250g) to the experimental environment for at least 3 days.
-
House animals in standard cages with free access to food and water.
-
-
Drug Preparation:
-
Prepare a stock solution of Bethanechol chloride in sterile 0.9% saline.
-
Dilute the stock solution to the desired final concentrations for injection.
-
-
Administration:
-
Administer Bethanechol chloride via intraperitoneal (IP) injection.
-
Use a 25-gauge needle for the injection.
-
The injection volume should not exceed 10 mL/kg.
-
-
Monitoring for Side Effects:
-
Observe the animals continuously for the first hour post-injection and then at regular intervals for up to 4 hours.
-
Record the onset, duration, and severity of any observed side effects, such as salivation, diarrhea, tremors, and changes in activity.
-
For cardiovascular studies, monitor heart rate and blood pressure using appropriate instrumentation.
-
Protocol for Management of Acute Bethanechol Chloride Toxicity with Atropine Sulfate
-
Induction of Toxicity (if required for the study):
-
Administer a high dose of Bethanechol chloride (e.g., a dose known to induce significant side effects from pilot studies or literature).
-
-
Observation of Toxic Signs:
-
Monitor for signs of severe cholinergic toxicity, including profuse salivation, severe diarrhea, bradycardia, hypotension, and respiratory distress.
-
-
Antidote Administration:
-
Upon observation of severe toxic signs, immediately administer Atropine sulfate.
-
For a rat model, a starting dose of 0.1 mg/kg can be administered intravenously (IV) or intraperitoneally (IP).
-
The dose can be repeated every 15-30 minutes as needed to control the symptoms. The goal is to reduce excessive secretions and normalize heart rate.
-
-
Supportive Care:
-
Administer warmed subcutaneous or intravenous fluids to combat dehydration and hypotension.
-
Provide supplemental oxygen if there are signs of respiratory distress.
-
Maintain the animal's body temperature using a heating pad.
-
-
Post-Treatment Monitoring:
-
Continue to monitor the animal's vital signs and clinical condition until they have stabilized and returned to normal.
-
Signaling Pathways and Experimental Workflows
Bethanechol Chloride Signaling Pathways
Bethanechol chloride exerts its effects by activating M2 and M3 muscarinic acetylcholine receptors, which are G-protein coupled receptors (GPCRs).
-
M3 Receptor Signaling (Gq Pathway): Activation of M3 receptors, which are coupled to Gq proteins, stimulates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to smooth muscle contraction and glandular secretion. DAG activates protein kinase C (PKC).[10][11][12]
-
M2 Receptor Signaling (Gi Pathway): Activation of M2 receptors, coupled to Gi proteins, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[13][14][15] This pathway is primarily responsible for the cardiac effects of bethanechol, such as decreased heart rate.[15]
Caption: Bethanechol Chloride Signaling Pathways via M2 and M3 Muscarinic Receptors.
Experimental Workflow for Managing Bethanechol-Induced Side Effects
Caption: Experimental workflow for the observation and management of Bethanechol chloride side effects.
References
- 1. empendium.com [empendium.com]
- 2. Bethanechol (Urecholine®) for Dogs and Cats [petplace.com]
- 3. Bethanechol Chloride | VCA Animal Hospitals [vcahospitals.com]
- 4. Bethanechol Chloride (Bethanechol): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. Cholinesterase Inhibitors: Part 4: The Cholinergic Toxidrome Section 11: Management of the Cholinergic Toxidrome Management Strategy 2: Supportive Care | Environmental Medicine | ATSDR [archive.cdc.gov]
- 6. drugs.com [drugs.com]
- 7. Cardiology Drug Formulary – CardioRush [sites.tufts.edu]
- 8. ntrs.nasa.gov [ntrs.nasa.gov]
- 9. Bethanechol-induced water intake in rats: possible mechanisms of induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]
- 11. M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Muscarinic acetylcholine receptor M2 - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to Bethanechol Chloride and Pilocarpine for Researchers
This guide provides a comprehensive comparison of the pharmacological effects of two prominent muscarinic acetylcholine receptor agonists: Bethanechol chloride and Pilocarpine. Tailored for researchers, scientists, and drug development professionals, this document delves into their mechanisms of action, receptor selectivity, and functional effects, supported by experimental data and detailed protocols.
Mechanism of Action and Receptor Selectivity
Both Bethanechol chloride and pilocarpine are direct-acting cholinergic agonists that mimic the effects of acetylcholine by binding to and activating muscarinic receptors. However, their molecular structures and receptor interaction profiles exhibit key differences that dictate their clinical applications and side-effect profiles.
Bethanechol chloride is a synthetic choline ester. Its quaternary ammonium structure makes it resistant to hydrolysis by acetylcholinesterase, prolonging its duration of action compared to acetylcholine. Due to its charge, it does not readily cross the blood-brain barrier. Bethanechol is considered a non-selective muscarinic agonist, though some studies suggest a degree of selectivity.
Pilocarpine is a natural alkaloid and a tertiary amine, which allows it to cross the blood-brain barrier to some extent. It is also a non-selective muscarinic agonist, with some evidence suggesting a preference for M1 and M3 receptors.[1] Pilocarpine is often described as a partial agonist at several muscarinic receptor subtypes, meaning it may not elicit a maximal response even at saturating concentrations.[1]
The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of Bethanechol chloride and pilocarpine for human muscarinic receptor subtypes. It is important to note that these values can vary depending on the experimental system (e.g., cell line, tissue type) and assay conditions.
Table 1: Comparative Muscarinic Receptor Binding Affinities (Ki) and Functional Potencies (EC50)
| Receptor Subtype | Parameter | Bethanechol chloride | Pilocarpine | Species/Tissue/Cell Line |
| M1 | pKi | ~4.0 | ~4.5 - 5.5 | Human/Rat |
| EC50 (µM) | 35 | ~3 - 18 | Human/CHO-K1 cells, Rat Hippocampus | |
| M2 | pKi | ~4.0 | ~4.0 - 5.0 | Human |
| EC50 (µM) | - | 4.5 | Rat Cortex | |
| M3 | pKi | ~4.2 | ~4.5 - 5.0 | Human |
| EC50 (µM) | 14.5 | - | Human | |
| M4 | pKi | - | - | - |
| EC50 (µM) | 7 | - | Human | |
| M5 | pKi | - | - | - |
| EC50 (µM) | 32 | - | Human |
Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity. Data is compiled from multiple sources and direct comparative studies are limited.[2][3][4][5]
Signaling Pathways
The activation of muscarinic receptors by Bethanechol chloride and pilocarpine initiates intracellular signaling cascades through G-protein coupling. M1, M3, and M5 receptors primarily couple to Gq/11 proteins, while M2 and M4 receptors couple to Gi/o proteins.
Comparative Efficacy in Xerostomia
A key clinical application for both drugs is the treatment of xerostomia (dry mouth). Several studies have compared their efficacy in stimulating salivary flow.
Table 2: Comparative Effects on Salivary Flow in Xerostomic Patients
| Study | Drug Regimen | Outcome Measure | Bethanechol chloride | Pilocarpine | Key Findings |
| Muralidharan et al.[6] | Crossover trial in 60 edentulous patients | Whole Resting Saliva (WRS) & Whole Stimulated Saliva (WSS) | Increased WRS and WSS | Increased WRS and WSS | Both drugs were effective, but pilocarpine was found to be a more effective sialagogue. |
| Chainani-Wu et al. (as cited in[6]) | - | Stimulated Saliva | Greater increase | - | Bethanechol produced a greater increase in stimulated saliva compared to pilocarpine. |
Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptors
This protocol is a generalized procedure for determining the binding affinity (Ki) of a test compound for muscarinic receptor subtypes.[1]
Objective: To determine the Ki of Bethanechol chloride and pilocarpine for M1-M5 muscarinic receptor subtypes.
Materials:
-
Cell membranes expressing a specific muscarinic receptor subtype.
-
Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).
-
Test compounds: Bethanechol chloride and pilocarpine.
-
Non-specific binding control (e.g., Atropine at a high concentration).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Scintillation cocktail and vials.
-
Scintillation counter.
-
96-well filter plates.
Procedure:
-
Prepare serial dilutions of the test compounds (Bethanechol chloride and pilocarpine).
-
In a 96-well plate, add the assay buffer, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.
-
Add the cell membranes expressing the target muscarinic receptor subtype to each well.
-
Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from a competition binding curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Bladder Strip Contractility Assay
This protocol outlines a method for assessing the contractile response of bladder smooth muscle to muscarinic agonists.[7]
Objective: To compare the potency and efficacy of Bethanechol chloride and pilocarpine in inducing bladder detrusor muscle contraction.
Materials:
-
Animal bladder (e.g., from rat, guinea pig, or pig).
-
Krebs solution (composition in mM: NaCl 118.4, KCl 4.7, CaCl₂ 1.9, MgSO₄ 1.15, KH₂PO₄ 1.15, NaHCO₃ 24.9, glucose 11.7).
-
Organ bath system with isometric force transducers.
-
Data acquisition system.
-
Test compounds: Bethanechol chloride and pilocarpine.
-
95% O₂ / 5% CO₂ gas mixture.
Procedure:
-
Euthanize the animal according to approved ethical protocols and excise the bladder.
-
Place the bladder in ice-cold Krebs solution.
-
Prepare longitudinal strips of the detrusor muscle (approximately 2 mm wide and 10 mm long).
-
Mount the muscle strips in the organ baths containing Krebs solution, maintained at 37°C and continuously aerated with 95% O₂ / 5% CO₂.
-
Apply an initial resting tension (e.g., 1 g) and allow the tissue to equilibrate for at least 60 minutes, with periodic washing.
-
Construct cumulative concentration-response curves for Bethanechol chloride and pilocarpine by adding increasing concentrations of the agonist to the organ bath at set intervals.
-
Record the contractile force generated at each concentration.
-
Analyze the data to determine the EC50 (potency) and Emax (maximum effect) for each compound.
Summary of Comparative Effects
Table 3: Head-to-Head Comparison of Bethanechol Chloride and Pilocarpine
| Feature | Bethanechol chloride | Pilocarpine |
| Chemical Class | Synthetic choline ester | Natural alkaloid |
| Structure | Quaternary ammonium compound | Tertiary amine |
| Blood-Brain Barrier | Does not readily cross | Can cross to some extent |
| Metabolism | Resistant to acetylcholinesterase | - |
| Receptor Selectivity | Non-selective muscarinic agonist | Non-selective muscarinic agonist, with some preference for M1 and M3 |
| Agonist Type | Full agonist | Often a partial agonist |
| Primary Clinical Uses | Urinary retention, gastroesophageal reflux | Glaucoma, xerostomia |
| Common Side Effects | Sweating, flushing, abdominal cramps, urinary urgency | Sweating, nausea, rhinitis, diarrhea, chills, flushing, urinary frequency |
Conclusion
Bethanechol chloride and pilocarpine are both valuable tools in pharmacology research and clinical practice. While both act as muscarinic receptor agonists, their distinct chemical properties, receptor interaction profiles, and resulting physiological effects lead to different therapeutic applications. Bethanechol's primary utility lies in its effects on the urinary and gastrointestinal tracts, while pilocarpine is more commonly used for its potent secretagogue effects in the eye and salivary glands. For researchers, a thorough understanding of these differences is crucial for selecting the appropriate agent for their experimental models and for the development of more selective and effective muscarinic receptor modulators.
References
- 1. benchchem.com [benchchem.com]
- 2. Autoradiographic analyses of agonist binding to muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bethanechol chloride, Muscarinic receptor agonist (CAS 590-63-6) | Abcam [abcam.com]
- 4. bethanechol | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Biochemical and behavioral responses of pilocarpine at muscarinic receptor subtypes in the CNS. Comparison with receptor binding and low-energy conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of Efficacy of Pilocarpine and Bethanechol in Xerostomic Denture Wearers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Validating Bethanechol Chloride's Muscarinic Effects: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive analysis of the pharmacological effects of bethanechol chloride, a potent muscarinic receptor agonist, and the validation of these effects through the use of specific muscarinic antagonists. Designed for researchers, scientists, and drug development professionals, this document outlines the experimental validation of bethanechol chloride's mechanism of action, offering a comparative look at its interactions with various antagonists and detailing the experimental protocols for replication.
Unveiling the Muscarinic Action of Bethanechol Chloride
Bethanechol chloride is a synthetic choline ester that acts as a direct-acting parasympathomimetic agent.[1][2] Its pharmacological effects stem from its selective activation of muscarinic acetylcholine receptors (mAChRs), with minimal to no effect on nicotinic receptors.[1][2] This activation mimics the effects of the neurotransmitter acetylcholine, leading to a range of physiological responses, primarily the contraction of smooth muscles in the urinary bladder and gastrointestinal tract.[3]
The validation of bethanechol chloride's effects relies on the principle of competitive antagonism. Muscarinic antagonists are compounds that bind to muscarinic receptors but do not activate them, thereby blocking the binding of agonists like bethanechol chloride and inhibiting their effects. The degree to which an antagonist inhibits the response to bethanechol chloride provides a quantitative measure of the agonist's receptor-mediated action.
Comparative Analysis of Muscarinic Antagonists
The effects of bethanechol chloride are predominantly mediated by the M2 and M3 muscarinic receptor subtypes.[3][4][5] To differentiate the contribution of these subtypes and to validate the overall muscarinic effect, a panel of antagonists with varying selectivities is employed.
| Antagonist | Receptor Selectivity | Primary Tissues of Action | Typical Experimental Concentration | Effect on Bethanechol Dose-Response Curve |
| Atropine | Non-selective M1-M5 | Smooth muscle, heart, glands | 1 µM | Parallel rightward shift[6] |
| Pirenzepine | M1 selective | Gastric mucosa, ganglia | 100 nM - 1 µM | Minimal to no effect on bladder/intestinal smooth muscle contraction[4][7] |
| Methoctramine | M2 selective | Heart, presynaptic terminals | 100 nM | Rightward shift, particularly in tissues with high M2 receptor density[5][7] |
| 4-DAMP | M3 selective | Smooth muscle, glands | 10 nM | Potent rightward shift, often leading to complete inhibition of contraction[5] |
Experimental Protocols
Isolated Organ Bath Preparation for Smooth Muscle Contractility
This protocol is a standard method for assessing the effects of bethanechol chloride and its antagonists on smooth muscle contractility in vitro.
Materials:
-
Isolated tissue (e.g., rat ileum, guinea pig bladder)
-
Krebs-Henseleit solution (or similar physiological salt solution)
-
Organ bath apparatus with a force transducer
-
Bethanechol chloride stock solution
-
Muscarinic antagonist stock solutions (Atropine, Pirenzepine, Methoctramine, 4-DAMP)
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Tissue Preparation: Isolate the desired smooth muscle tissue and cut it into strips or rings of appropriate size.
-
Mounting: Suspend the tissue in the organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas. One end of the tissue is fixed, while the other is connected to a force transducer to record isometric contractions.
-
Equilibration: Allow the tissue to equilibrate for at least 60 minutes, with periodic washing, until a stable baseline tension is achieved.
-
Bethanechol Concentration-Response Curve:
-
Add bethanechol chloride to the organ bath in a cumulative manner, increasing the concentration in logarithmic steps (e.g., 10⁻⁹ M to 10⁻³ M).
-
Record the contractile response at each concentration until a maximal response is achieved.
-
-
Antagonist Incubation:
-
Wash the tissue thoroughly to remove the bethanechol chloride and allow it to return to baseline.
-
Add the desired muscarinic antagonist at a fixed concentration to the organ bath and incubate for a predetermined period (e.g., 20-30 minutes).
-
-
Repeat Bethanechol Curve: In the continued presence of the antagonist, repeat the cumulative bethanechol chloride concentration-response curve.
-
Data Analysis:
-
Measure the maximal response (Emax) and the concentration of bethanechol chloride that produces 50% of the maximal response (EC50).
-
The rightward shift in the EC50 value in the presence of the antagonist is a measure of its potency. This can be used to calculate the antagonist's affinity (pA2 value) using a Schild plot analysis.
-
Visualizing the Mechanisms
To better understand the interactions at a molecular and procedural level, the following diagrams illustrate the key pathways and workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms mediating cholinergic antral circular smooth muscle contraction in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Muscarinic receptors in the bladder: from basic research to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro effects of bethanechol on specimens of intestinal smooth muscle obtained from the duodenum and jejunum of healthy dairy cows - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro effects of bethanechol on equine gastrointestinal contractility and functional characterization of involved muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Laboratory practical to study the differential innervation pathways of urinary tract smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological discrimination between muscarinic receptor signal transduction cascades with bethanechol chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Bethanechol Chloride-Induced Physiological Responses: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the physiological responses induced by bethanechol chloride, a direct-acting muscarinic agonist. A key focus is the reproducibility of its effects, a critical factor in experimental design and clinical application. This document summarizes quantitative data from various studies, details relevant experimental protocols, and visualizes key pathways and workflows to aid in the objective assessment of bethanechol chloride's performance against other muscarinic agonists.
Executive Summary
Bethanechol chloride is a synthetic choline ester that selectively stimulates muscarinic receptors, leading to physiological responses such as increased smooth muscle contraction in the bladder and gastrointestinal tract, as well as enhanced secretion from salivary and lacrimal glands.[1][2][3] While it is utilized in clinical and research settings for conditions like urinary retention and xerostomia, its efficacy and the reproducibility of its effects have been subjects of scrutiny.[4][5][6] Evidence suggests that the physiological responses to bethanechol can be unpredictable, with significant inter-individual variability.[7] This guide aims to provide a consolidated overview of the available data to inform experimental design and interpretation.
Data Presentation: Comparative Efficacy and Reproducibility
The following tables summarize quantitative data from studies comparing bethanechol chloride with other muscarinic agonists, highlighting the variability and limited reproducibility of its effects.
Table 1: Bethanechol Chloride vs. Placebo and Other Muscarinic Agonists in Urinary Retention
| Parameter | Bethanechol Chloride | Carbachol | Placebo | Key Findings & Reproducibility Notes |
| Change in Voiding Parameters | Variable and often not statistically significant in randomized controlled trials.[8] | Produced a much greater change in recorded voiding parameters compared to bethanechol.[9] | No significant effect.[8] | The effect of bethanechol on the bladder is described as "unpredictable," with some patients showing varied response patterns.[7] A study on women with residual urine showed no significant short-term effect on voided volume, residual volume, or flow rate compared to placebo.[8] |
| Increase in Intravesical Pressure | Subcutaneous administration (5 mg) produced a more rapid and larger increase than oral doses (50-200 mg).[10] | Data not directly comparable in available studies. | No significant change.[8] | While pharmacologically active in changing cystometric parameters, this does not consistently translate to improved voiding function.[11] The response is dependent on intact pelvic reflex pathways.[5] |
| Subjective Improvement | Limited and not always correlated with objective measures. | Data not directly comparable in available studies. | - | A test using electromotive administration of intravesical bethanechol may help predict response to oral therapy, suggesting a subset of responders.[12] |
Table 2: Bethanechol Chloride vs. Pilocarpine for Salivary Stimulation in Xerostomia
| Parameter | Bethanechol Chloride | Pilocarpine | Key Findings & Reproducibility Notes |
| Increase in Whole Resting Saliva (WRS) | Statistically significant increase observed in some studies.[13][14] | Statistically significant increase observed; found to be more effective than bethanechol in one crossover study.[14] | Both drugs showed a limited increase in WRS. A crossover study found no significant difference in effect between the two drugs when prescribed as the first or second agent.[14][15] |
| Increase in Whole Stimulated Saliva (WSS) | No statistically significant increase found in a crossover study.[14][15] | No statistically significant increase found in a crossover study.[14][15] | The response in patients with established hyposalivation after radiation is often minimal for both drugs.[15] |
| Subjective Improvement in Dry Mouth | Statistically significant improvement reported.[14] | Statistically significant improvement reported.[14] | Subjective improvement may be related to resting saliva production and does not always correlate with the limited increase in stimulated saliva.[15] |
Experimental Protocols
Detailed methodologies are crucial for ensuring the reproducibility of experimental findings. Below are summarized protocols for key experiments involving bethanechol chloride.
Protocol 1: Assessment of Bethanechol-Induced Bladder Contraction via Cystometry
Objective: To measure the in vivo effect of bethanechol chloride on detrusor muscle contraction and intravesical pressure.
Methodology:
-
Patient/Subject Preparation: Subjects should have no evidence of neurologic disease or bladder outlet obstruction.[11] A baseline cystometrogram is performed prior to drug administration.
-
Drug Administration: Bethanechol chloride is administered either orally (typically 10-50 mg) or subcutaneously (typically 5 mg).[4][10] For oral administration, the drug should be taken on an empty stomach to minimize nausea and vomiting.[4]
-
Cystometry Procedure:
-
A catheter is inserted into the bladder to empty it and then to instill a sterile solution (e.g., saline) at a controlled rate.
-
Intravesical pressure is continuously measured and recorded as the bladder fills.
-
Key parameters to be recorded include:
-
Bladder capacity.
-
Intravesical pressure at various volumes (e.g., 100 ml).
-
Volume at first desire to void.
-
Maximum cystometric capacity.[3]
-
-
-
Post-Drug Measurement: Cystometry is repeated at the expected time of peak drug effect (typically 60-90 minutes after oral administration).[10]
-
Data Analysis: Compare pre- and post-drug cystometric parameters to determine the effect of bethanechol on bladder function.
Protocol 2: Measurement of Bethanechol-Induced Salivation (Sialometry)
Objective: To quantify the effect of bethanechol chloride on salivary flow rates in subjects with xerostomia.
Methodology:
-
Patient/Subject Preparation: Patients should refrain from eating, drinking, smoking, or oral hygiene for at least one hour before saliva collection.[7]
-
Baseline Saliva Collection:
-
Unstimulated Whole Saliva (UWS): The subject sits in a relaxed position and allows saliva to pool in the mouth, which is then expectorated into a pre-weighed collection tube for a set period (e.g., 5-15 minutes).[7][16]
-
Stimulated Whole Saliva (SWS): The subject chews on a standardized stimulant (e.g., paraffin wax) and expectorates all saliva into a pre-weighed tube for a set period.[16]
-
-
Drug Administration: Bethanechol chloride is administered orally, typically at a dose of 25 mg three times daily.[9]
-
Post-Drug Saliva Collection: Saliva collection is repeated at specified intervals after drug administration (e.g., weekly during a treatment course) using the same methodology as the baseline collection.[14]
-
Data Analysis: The weight of the collected saliva is determined, and the flow rate is calculated (e.g., in mL/min). Pre- and post-drug flow rates are compared to assess the efficacy of bethanechol. Subjective questionnaires on oral dryness can also be used to supplement the objective data.[9]
Mandatory Visualization
Signaling Pathway of Bethanechol Chloride
Caption: Signaling pathway of bethanechol chloride via muscarinic receptors.
Experimental Workflow for Assessing Bethanechol's Effect on Bladder Function
Caption: Workflow for evaluating bethanechol's effect on bladder function.
Conclusion
The available evidence indicates that while bethanechol chloride is pharmacologically active, its clinical efficacy and the reproducibility of its physiological responses are variable. In the context of urinary retention, its effects are often unpredictable and may not consistently lead to improved voiding. For salivary stimulation, it shows some benefit, but its superiority over other agents like pilocarpine is not definitively established, and the magnitude of the response can be limited.
For researchers and drug development professionals, these findings underscore the importance of careful subject selection, standardized protocols, and the inclusion of placebo controls and active comparators in studies involving bethanechol chloride. The inherent variability in response to bethanechol suggests that it may be more effective in specific, well-defined patient subpopulations. Future research should aim to identify predictors of response to allow for more targeted and reproducible application of this muscarinic agonist.
References
- 1. Pharmacological comparison of muscarinic ligands: historical versus more recent muscarinic M1-preferring receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. Effects of subcutaneous bethanechol on bladder sensation during cystometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bethanechol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Bethanechol: Is it still being prescribed for bladder dysfunction in women? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of bethanechol on salivary parameters in irradiated patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of oral bethanechol chloride on voiding in female patients with excessive residual urine: a randomized double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A study on Evaluation of efficacy of bethanechol in the management of chemoradiation-induced xerostomia in oral cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bethanechol: Package Insert / Prescribing Information [drugs.com]
- 11. The effects of bethanechol chloride on urodynamic parameters in normal women and in women with significant residual urine volumes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Electromotive administration of intravesical bethanechol and the clinical impact on acontractile detrusor management: introduction of a new test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A clinical trial of bethanechol in patients with xerostomia after radiation therapy. A pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The efficacy of pilocarpine and bethanechol upon saliva production in cancer patients with hyposalivation following radiation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jptcp.com [jptcp.com]
- 16. Sialometry : Johns Hopkins Sjögren’s Center [hopkinssjogrens.org]
Comparative analysis of "Bethanechol chloride" and acetylcholine efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological efficacy of Bethanechol chloride and the endogenous neurotransmitter Acetylcholine. The analysis is supported by quantitative data from key experiments, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Introduction
Acetylcholine (ACh) is a primary neurotransmitter in the autonomic and central nervous systems, acting on both muscarinic and nicotinic receptors to mediate a wide array of physiological functions. Its therapeutic utility, however, is severely limited by its rapid hydrolysis by acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Bethanechol chloride, a synthetic choline ester, was developed to overcome this limitation. Structurally related to acetylcholine, it is a parasympathomimetic agent with a longer duration of action due to its resistance to cholinesterases. This guide delves into a comparative analysis of their efficacy, focusing on receptor interactions, functional potency, and pharmacokinetic stability.
Core Mechanism of Action and Pharmacokinetic Stability
Both acetylcholine and bethanechol exert their effects by acting as agonists at cholinergic receptors. However, their profiles differ significantly in terms of receptor selectivity and metabolic stability.
-
Acetylcholine (ACh) is a non-selective agonist, activating both muscarinic (M1-M5) and nicotinic (Nn, Nm) receptors. Upon release into the synaptic cleft, its action is terminated within milliseconds by enzymatic degradation into choline and acetic acid. This rapid inactivation prevents its systemic therapeutic use.
-
Bethanechol Chloride is a selective agonist for muscarinic receptors, with little to no effect on nicotinic receptors. Crucially, the carbamate ester structure of bethanechol renders it resistant to hydrolysis by AChE, leading to a more prolonged duration of action. This stability allows for effective oral and subcutaneous administration for therapeutic purposes, such as treating urinary retention and increasing gastrointestinal motility.
Data Summary: Key Pharmacological Properties
| Property | Acetylcholine | Bethanechol Chloride |
| Receptor Selectivity | Muscarinic and Nicotinic Agonist | Selective Muscarinic Agonist |
| Susceptibility to AChE | Rapidly Hydrolyzed | Resistant to Hydrolysis |
| Duration of Action | Transient (milliseconds) | Prolonged (up to 1-6 hours) |
| Primary Clinical Use | Limited (e.g., ophthalmic surgery) | Postoperative/Postpartum Urinary Retention, Neurogenic Bladder |
Comparative Efficacy: Receptor Affinity and In Vitro Potency
The efficacy of a cholinergic agonist is determined by its affinity for specific receptor subtypes and its ability to elicit a functional response.
Receptor Binding and Functional Potency
Bethanechol demonstrates a clear selectivity for muscarinic receptors. While direct, side-by-side comparative binding affinity data (Ki) is sparse in single studies, functional assay data (EC50) reveals important distinctions. Bethanechol acts as a potent agonist at M2, M3, and M4 receptors, which are prevalent in the target tissues of the bladder and GI tract smooth muscle. Studies in guinea-pig small intestine have shown that acetylcholine has a higher potency (lower EC50) compared to bethanechol in eliciting smooth muscle contraction. However, the clinical relevance of acetylcholine's higher intrinsic potency is negated by its rapid degradation in vivo.
Data Summary: Muscarinic Receptor Agonist Potency (EC50)
| Compound | M1 Receptor (µM) | M2 Receptor (µM) | M3 Receptor (µM) | M4 Receptor (µM) | M5 Receptor (µM) |
| Bethanechol Chloride | 35 | In vitro agonist activity reported | 14.5 | 7 | 32 |
Data for Bethanechol from Abcam product datasheet. Comprehensive, directly comparable EC50 data for Acetylcholine across all cloned human receptor subtypes is not consistently reported due to its rapid hydrolysis in assay systems.
In Vivo and Clinical Efficacy
In vivo, the pharmacological differences become starkly apparent.
-
Acetylcholine , if administered systemically, would cause widespread, non-specific, and transient activation of both the parasympathetic and sympathetic ganglia, skeletal muscle, and various end-organs, leading to a complex and unpredictable mix of effects including bradycardia, hypotension, salivation, and muscle fasciculations.
-
Bethanechol , due to its muscarinic selectivity and stability, produces more targeted and sustained effects. It effectively increases the tone of the detrusor muscle in the bladder, stimulating micturition, and enhances peristalsis in the gastrointestinal tract. Clinical studies have validated its effectiveness in treating non-obstructive urinary retention. A 5 mg subcutaneous dose of bethanechol produces a more rapid and pronounced response on bladder muscle than oral doses of 50-200 mg, although the oral doses have a longer duration of effect.
Signaling Pathways of Muscarinic Receptors
Both agonists activate the same downstream signaling cascades upon binding to muscarinic acetylcholine receptors (mAChRs). These receptors are G-protein coupled receptors (GPCRs) divided into two main families based on their coupling to G-proteins.
-
M1, M3, and M5 Receptors: These receptors couple to Gq/11 proteins. Activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), leading to cellular responses like smooth muscle contraction and glandular secretion.
-
M2 and M4 Receptors: These receptors couple to Gi/o proteins. Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is responsible for effects such as the negative chronotropic and inotropic effects on the heart.
Caption: Muscarinic receptor signaling pathways activated by acetylcholine and bethanechol.
Experimental Protocols
Reproducible and standardized experimental protocols are essential for the comparative assessment of pharmacological agents.
Key Experiment: Isolated Organ Bath Assay for Contractility
This in vitro method is used to measure the contractile or relaxant effects of a drug on isolated smooth muscle tissue, such as ileum, bladder, or aortic strips.
Objective: To determine the potency (EC50) and efficacy (Emax) of an agonist by generating a cumulative concentration-response curve.
Methodology:
-
Tissue Preparation:
-
Humanely euthanize the animal (e.g., guinea pig, rat) according to approved institutional guidelines.
-
Dissect the target tissue (e.g., a segment of the distal ileum) and place it in a petri dish containing cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).
-
Clean the tissue of adhering fat and mesenteric tissue. Cut the tissue into segments of appropriate length (e.g., 2-3 cm).
-
-
Mounting:
-
Suspend a tissue segment in a temperature-controlled organ bath (typically 37°C) filled with physiological salt solution. The solution should be continuously aerated with carbogen (95% O2, 5% CO2) to maintain pH and oxygenation.
-
Attach one end of the tissue to a fixed hook at the bottom of the bath and the other end to an isometric force transducer connected to a data acquisition system.
-
-
Equilibration:
-
Apply a small initial tension (preload) to the tissue (e.g., 1 gram) and allow it to equilibrate for a period of 45-60 minutes.
-
During equilibration, wash the tissue with fresh, pre-warmed salt solution every 15 minutes.
-
-
Experimentation:
-
After equilibration, obtain a reference contraction by adding a high concentration of potassium chloride (KCl) to ensure tissue viability.
-
Wash the tissue and allow it to return to baseline.
-
Begin the cumulative concentration-response curve. Add the agonist (e.g., Bethanechol) to the bath in increasing concentrations (e.g., from 1 nM to 100 µM) in a stepwise manner.
-
Allow the response to each concentration to stabilize before adding the next, without washing out the previous concentration.
-
-
Data Analysis:
-
Record the contractile force generated at each agonist concentration.
-
Normalize the data to the maximum response (Emax) or the reference KCl contraction.
-
Plot the normalized response against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax.
-
A Comparative Analysis of Bethanechol Chloride and Metoclopramide in Gastrointestinal Motility Disorders
For Immediate Release
This guide provides a detailed comparison of the efficacy of two prominent prokinetic agents, bethanechol chloride and metoclopramide, in the management of gastrointestinal motility disorders such as gastroparesis and gastroesophageal reflux disease (GERD). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, comparative clinical efficacy, and experimental protocols.
Introduction
Bethanechol chloride is a synthetic choline ester that acts as a direct-acting muscarinic agonist, stimulating the parasympathetic nervous system.[1] Its primary effect is to increase smooth muscle tone in the gastrointestinal tract and bladder. Metoclopramide, a dopamine D2 receptor antagonist, enhances gastrointestinal motility and possesses antiemetic properties.[2] Both agents have been utilized in the treatment of GERD and gastroparesis, conditions characterized by delayed gastric emptying and impaired esophageal sphincter function.
Mechanism of Action
Bethanechol Chloride: As a cholinergic agonist, bethanechol directly stimulates muscarinic receptors, primarily the M3 subtype, on smooth muscle cells of the GI tract. This activation leads to increased intracellular calcium concentrations, resulting in enhanced muscle contraction and promoting gastric emptying and increasing lower esophageal sphincter (LES) pressure.
Metoclopramide: Metoclopramide's prokinetic effects are mediated through multiple pathways. Its primary mechanism is the antagonism of dopamine D2 receptors, which increases acetylcholine release from enteric neurons, thereby enhancing upper GI motility.[2] Additionally, it possesses 5-HT4 receptor agonist activity, further contributing to its prokinetic effects, and 5-HT3 receptor antagonist activity, which underlies its antiemetic properties.[3]
Comparative Efficacy
Clinical studies have demonstrated notable differences in the efficacy of bethanechol chloride and metoclopramide in treating gastrointestinal motility disorders.
Lower Esophageal Sphincter Pressure (LESP) in GERD
A comparative study in patients with GERD revealed that both oral metoclopramide (10 mg and 20 mg) and bethanechol (25 mg) significantly increased LESP compared to placebo.[4] However, the 20 mg dose of metoclopramide produced a greater increase in LESP than both the 10 mg dose of metoclopramide and the 25 mg dose of bethanechol.[4]
| Drug Administration | Mean Increase in LESP (mm Hg) | Statistical Significance (p-value) |
| Metoclopramide (20 mg) | > Metoclopramide (10 mg) & Bethanechol (25 mg) | p < 0.05 (compared to placebo) |
| Metoclopramide (10 mg) | Significant increase | p < 0.05 (compared to placebo) |
| Bethanechol (25 mg) | Significant increase | p < 0.05 (compared to placebo) |
| Placebo | - | - |
Table 1: Comparative Effect on Lower Esophageal Sphincter Pressure. Data extracted from a study in 15 male patients with GERD.[4]
Gastric Emptying in Gastroparesis and GERD
In patients with delayed gastric emptying, metoclopramide has shown superior efficacy compared to bethanechol. A study involving GERD patients with delayed gastric emptying found that both parenteral and oral metoclopramide significantly accelerated gastric emptying into the normal range.[5] In contrast, bethanechol did not show any improvement in gastric emptying in the same patient population.[5] Another study in infants with upper gastrointestinal motor disorders also demonstrated that intravenous metoclopramide significantly increased the fractional rate of gastric emptying, whereas subcutaneous bethanechol did not.[6]
| Treatment | Effect on Delayed Gastric Emptying |
| Metoclopramide (parenteral and oral) | Significantly accelerated gastric emptying |
| Bethanechol | No significant improvement |
Table 2: Comparative Effect on Delayed Gastric Emptying.[5]
Adverse Effects
The adverse effect profiles of bethanechol and metoclopramide differ significantly. Bethanechol's side effects are primarily cholinergic in nature and include abdominal cramps, diarrhea, nausea, and salivation.
Metoclopramide, due to its central dopamine antagonism, is associated with a higher incidence of adverse events, occurring in 20% to 30% of patients.[1] Common side effects include restlessness, drowsiness, and fatigue.[2] More serious, though less common, are extrapyramidal symptoms such as tardive dyskinesia, which can be irreversible.[1][7] These risks increase with higher doses and prolonged use.[2]
| Drug | Common Adverse Effects | Serious Adverse Effects |
| Bethanechol Chloride | Abdominal cramps, diarrhea, nausea, salivation | - |
| Metoclopramide | Restlessness, drowsiness, fatigue, lassitude[2] | Extrapyramidal symptoms (e.g., tardive dyskinesia), neuroleptic malignant syndrome[1][7] |
Table 3: Comparative Adverse Effect Profiles.
Experimental Protocols
Gastric Emptying Scintigraphy Study
A common method to assess gastric emptying is scintigraphy. The following is a generalized protocol based on established guidelines:
-
Patient Preparation: Patients fast overnight. Medications that could affect gastric motility, such as prokinetic agents and opiates, are discontinued at least 48 hours prior to the study.
-
Radiolabeled Meal: A standardized meal, typically a low-fat, egg-white meal, is labeled with a radioisotope (e.g., 99mTc-sulfur colloid).
-
Imaging: Immediately after meal ingestion, anterior and posterior images of the stomach are acquired using a gamma camera. Imaging is repeated at standardized intervals (e.g., 1, 2, and 4 hours post-ingestion).
-
Data Analysis: The geometric mean of the counts in the anterior and posterior images is calculated to correct for tissue attenuation. The percentage of gastric retention at each time point is then determined.
Signaling Pathway Diagrams
Caption: Bethanechol Chloride Signaling Pathway.
Caption: Metoclopramide Signaling Pathway.
Caption: Comparative Efficacy Experimental Workflow.
Conclusion
Metoclopramide appears to be a more potent agent than bethanechol chloride for improving delayed gastric emptying and increasing lower esophageal sphincter pressure. However, its clinical utility is tempered by a less favorable side effect profile, including the risk of significant central nervous system adverse events. The choice between these two agents should be guided by the specific clinical scenario, the severity of the patient's symptoms, and a careful consideration of the potential risks and benefits. Further head-to-head clinical trials with standardized protocols and larger patient populations are warranted to provide more definitive comparative efficacy and safety data.
References
- 1. ccjm.org [ccjm.org]
- 2. Metoclopramide: a dopamine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Comparative effects of metoclopramide and bethanechol on lower esophageal sphincter pressure in reflux patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of metoclopramide and bethanechol on delayed gastric emptying present in gastroesophageal reflux patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of metoclopramide and bethanechol on gastric emptying in infants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scifiniti.com [scifiniti.com]
A Comparative Guide to Bethanechol Chloride and Other Cholinomimetics in Laboratory Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of bethanechol chloride with other common cholinomimetics, including carbachol, methacholine, and pilocarpine, based on their performance in various laboratory models. The information presented is supported by experimental data from peer-reviewed scientific literature, offering insights into their potency, selectivity, and mechanisms of action.
Overview of Cholinomimetics
Cholinomimetics, or cholinergic agonists, are a class of drugs that mimic the action of the neurotransmitter acetylcholine (ACh). They exert their effects by directly or indirectly activating cholinergic receptors, which are broadly classified into muscarinic and nicotinic receptors. This guide focuses on direct-acting muscarinic agonists, which are structurally similar to ACh and directly bind to and activate muscarinic receptors. These agents are valuable tools in physiological research and have therapeutic applications in conditions such as urinary retention and glaucoma.[1][2]
Bethanechol is a synthetic choline ester that selectively stimulates muscarinic receptors with little to no effect on nicotinic receptors.[3] A key feature of bethanechol is its resistance to hydrolysis by acetylcholinesterase, the enzyme that rapidly breaks down acetylcholine, resulting in a more prolonged duration of action.[4]
Quantitative Comparison of Potency and Efficacy
The potency and efficacy of cholinomimetics can be quantified by determining their EC50 (half-maximal effective concentration) and intrinsic activity in various functional assays. The following tables summarize the comparative potency of bethanechol and other cholinomimetics in different in vitro models.
Table 1: Comparative Potency (EC50) of Muscarinic Agonists on Guinea Pig Ileum Smooth Muscle
| Agonist | EC50 (μM) | Relative Potency vs. Carbachol |
| Carbachol | 0.83 | 1.00 |
| Methacholine | 1.03 | 0.81 |
| Bethanechol | 7.5 | 0.11 |
| Arecoline | 1.17 | 0.71 |
| Pilocarpine | 6.5 | 0.13 |
| Oxotremorine-M | 0.23 | 3.61 |
| Acetylcholine | 0.23 | 3.61 |
Data extracted from a study on the inhibition of isoprenaline-evoked cyclic AMP response in guinea-pig small intestine longitudinal smooth muscle.[5]
Table 2: Potency (EC50) of Bethanechol at Human Muscarinic Receptor Subtypes
| Receptor Subtype | EC50 (μM) |
| M1 | 35 |
| M2 | - |
| M3 | 14.5 |
| M4 | 7 |
| M5 | 32 |
Data from in vitro studies on recombinant human muscarinic receptors. M2 agonist activity has been observed, but a specific EC50 value was not provided in the cited source.
Receptor Selectivity and Signaling Pathways
While most cholinomimetics are non-selective for muscarinic receptor subtypes, some exhibit a degree of selectivity in their functional effects, which can be attributed to differences in how they engage with downstream signaling pathways.
Bethanechol, for instance, has been shown to be a useful tool for selectively activating the M2 receptor-mediated, membrane-delimited signaling pathway.[6] This pathway involves the direct interaction of G-protein βγ subunits with ion channels, leading to a rapid cellular response. In contrast, other agonists like oxotremorine-M can activate both the membrane-delimited pathway and a slower, diffusible second messenger pathway.[6][7]
The differential activation of these pathways by various cholinomimetics is a critical consideration in experimental design and data interpretation.
Signaling Pathway Diagrams
Caption: Gq-protein coupled signaling pathway for M1, M3, and M5 muscarinic receptors.
Caption: Gi/o-protein coupled signaling pathway for M2 and M4 muscarinic receptors.
Experimental Protocols
The following are generalized protocols for in vitro experiments commonly used to compare the activity of cholinomimetics.
Isolated Organ Bath for Smooth Muscle Contractility
This protocol is used to assess the contractile or relaxant effects of cholinomimetics on isolated smooth muscle tissues, such as ileum, bladder, or tracheal strips.
Materials:
-
Isolated tissue (e.g., guinea pig ileum)
-
Krebs-Henseleit solution (or other appropriate physiological salt solution)
-
Organ bath system with temperature control and aeration (95% O2, 5% CO2)
-
Isotonic or isometric force transducer
-
Data acquisition system
-
Cholinomimetic stock solutions (Bethanechol chloride, Carbachol, etc.)
Procedure:
-
Tissue Preparation: Euthanize the animal according to approved ethical protocols. Dissect the desired tissue and place it in cold, oxygenated Krebs-Henseleit solution. Clean the tissue of any adhering fat or connective tissue and cut it into strips of appropriate size.
-
Mounting: Suspend the tissue strip in the organ bath chamber containing Krebs-Henseleit solution maintained at 37°C and continuously aerated. Attach one end of the tissue to a fixed hook and the other end to a force transducer.
-
Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension (e.g., 1 gram), with regular washing of the bath solution every 15-20 minutes.
-
Viability Test: After equilibration, challenge the tissue with a standard contracting agent (e.g., 60 mM KCl) to ensure its viability. Wash the tissue and allow it to return to baseline.
-
Cumulative Concentration-Response Curve: Once the baseline is stable, add the first cholinomimetic to the bath at a low concentration. After the response has stabilized, add the next higher concentration without washing out the previous one. Continue this cumulative addition until a maximal response is achieved.
-
Washing: Thoroughly wash the tissue to remove the agonist and allow it to return to the baseline resting tension.
-
Testing Other Agonists: Repeat the cumulative concentration-response curve for other cholinomimetics, ensuring a sufficient washout period between agonists.
Schild Analysis for Antagonist Potency
Schild analysis is used to determine the affinity (pA2 value) of a competitive antagonist in the presence of an agonist.[8][9][10]
Procedure:
-
Follow steps 1-4 of the isolated organ bath protocol.
-
Control Agonist Curve: Generate a cumulative concentration-response curve for the agonist (e.g., bethanechol).
-
Antagonist Incubation: After washing and re-equilibration, add a known concentration of a muscarinic antagonist (e.g., atropine) to the bath and incubate for a predetermined time (e.g., 30-60 minutes).
-
Agonist Curve in Presence of Antagonist: In the continued presence of the antagonist, generate a second cumulative concentration-response curve for the same agonist. The curve should be shifted to the right.
-
Repeat with Different Antagonist Concentrations: Repeat steps 3 and 4 with at least two other concentrations of the antagonist.
-
Data Analysis: Calculate the dose ratio (the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist alone) for each antagonist concentration. Plot log(dose ratio - 1) against the log of the antagonist concentration. The x-intercept of the resulting linear regression is the pA2 value.
Experimental Workflow Diagram
Caption: Workflow for Schild analysis of a muscarinic antagonist.
Conclusion
Bethanechol chloride is a valuable tool in cholinergic research, demonstrating clear muscarinic receptor agonism with a notable resistance to enzymatic degradation. In comparative in vitro studies, it generally exhibits lower potency than carbachol and acetylcholine but provides a more selective activation of certain signaling pathways. The choice of cholinomimetic for a particular laboratory model should be guided by the specific research question, considering the desired potency, duration of action, and the specific signaling pathways under investigation. The experimental protocols and comparative data presented in this guide offer a foundation for making informed decisions in the design and execution of such studies.
References
- 1. Muscarinic Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Uropharmacology: v. choline esters and other parasympathomimetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Muscarinic Agonists and Antagonists | Basicmedical Key [basicmedicalkey.com]
- 4. benchchem.com [benchchem.com]
- 5. Muscarinic agonist potencies at three different effector systems linked to the M2 or M3 receptor in longitudinal smooth muscle of guinea-pig small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological discrimination between muscarinic receptor signal transduction cascades with bethanechol chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological discrimination between muscarinic receptor signal transduction cascades with bethanechol chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. onemol.org.uk [onemol.org.uk]
- 10. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
Assessing the Specificity of Bethanechol Chloride for M3 Muscarinic Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the specificity of bethanechol chloride for the M3 muscarinic acetylcholine receptor (mAChR) compared to other muscarinic receptor subtypes (M1, M2, M4, and M5). The information presented herein is supported by experimental data from in vitro studies and is intended to aid researchers in designing experiments and interpreting results related to the use of bethanechol chloride as a muscarinic agonist.
Summary of Bethanechol Chloride Specificity
Bethanechol chloride is a direct-acting parasympathomimetic agent that stimulates all five subtypes of muscarinic acetylcholine receptors (M1-M5).[1] While it is often clinically utilized for its effects on the M3 receptor, particularly in stimulating smooth muscle contraction in the bladder and gastrointestinal tract, it is not highly selective.[2] Experimental data indicates that bethanechol exhibits a degree of selectivity in its functional potency and binding affinity across the different muscarinic receptor subtypes.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data on the binding affinity and functional potency of bethanechol chloride for the five muscarinic receptor subtypes.
Table 1: Functional Potency (EC50) of Bethanechol Chloride at Muscarinic Receptor Subtypes
| Receptor Subtype | EC50 (µM) |
| M1 | 35 |
| M2 | Agonist activity confirmed in vitro, specific EC50 not provided |
| M3 | 14.5 |
| M4 | 7 |
| M5 | 32 |
Table 2: Binding Affinity of Bethanechol Chloride at Muscarinic Receptor Subtypes
Muscarinic Receptor Signaling Pathways
The five muscarinic receptor subtypes couple to different G proteins, leading to distinct downstream signaling cascades.
-
M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
-
M2 and M4 Receptors: These receptors couple to Gi/o proteins. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The βγ subunits of the Gi/o protein can also directly modulate the activity of ion channels, such as inwardly rectifying potassium channels.
Signaling Pathway Diagrams
Experimental Protocols
Radioligand Binding Assay (Competition Assay)
This protocol is a generalized method for determining the binding affinity (Ki) of a test compound, such as bethanechol chloride, for a specific muscarinic receptor subtype.
Detailed Methodology:
-
Membrane Preparation: Cell membranes from a cell line stably expressing the human muscarinic receptor subtype of interest (e.g., CHO-K1 cells) are prepared by homogenization and centrifugation.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used for all dilutions.
-
Reaction Mixture: In a microplate, the following are added in order:
-
Assay buffer
-
A fixed concentration of a high-affinity radiolabeled muscarinic antagonist (e.g., [3H]N-methylscopolamine, [3H]NMS).
-
Increasing concentrations of unlabeled bethanechol chloride (the competitor).
-
Cell membrane preparation.
-
-
Incubation: The plate is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of bethanechol chloride that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Flux Functional Assay
This protocol is a generalized method to measure the functional potency (EC50) of bethanechol chloride at Gq/11-coupled muscarinic receptors (M1, M3, M5) by measuring changes in intracellular calcium concentration.
Detailed Methodology:
-
Cell Culture: Cells stably expressing the muscarinic receptor of interest (e.g., CHO-M3 cells) are seeded into a 96-well or 384-well black-walled, clear-bottom plate and cultured to confluence.
-
Dye Loading: The culture medium is removed, and the cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and often an anion-exchange inhibitor like probenecid to prevent dye leakage. The incubation is typically carried out at 37°C for 30-60 minutes in the dark.
-
Washing: The cells are washed with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES) to remove extracellular dye.
-
Compound Addition: A baseline fluorescence reading is taken before the automated addition of varying concentrations of bethanechol chloride to the wells.
-
Fluorescence Measurement: The fluorescence intensity is measured kinetically over time using a fluorescence plate reader (e.g., FLIPR or FlexStation). The increase in fluorescence corresponds to the increase in intracellular calcium concentration.
-
Data Analysis: The peak fluorescence response at each bethanechol chloride concentration is determined. The data are then plotted as a dose-response curve, and the EC50 value is calculated using non-linear regression analysis.
Conclusion
Bethanechol chloride is a non-selective muscarinic agonist that activates all five muscarinic receptor subtypes. While it is functionally more potent at M4 and M3 receptors compared to M1 and M5 receptors, its binding affinity appears to be highest for M2 and M4 receptors. This lack of high specificity is a critical consideration for researchers using bethanechol chloride as a pharmacological tool. When studying the effects of M3 receptor activation, it is important to be aware of the potential confounding effects of activating other muscarinic receptor subtypes. The use of selective antagonists for other subtypes may be necessary to isolate the effects of M3 receptor stimulation. The experimental protocols provided in this guide offer a framework for further investigation into the nuanced pharmacology of bethanechol chloride.
References
Safety Operating Guide
Essential Guide to Laboratory Chemical Disposal: A Procedural Overview
Disclaimer: The chemical name "Beth hydrochloride hydrate" is not a recognized standard. It is presumed to be a typographical error. This guide provides general procedures for chemical disposal and references two plausible alternatives: Bethanechol chloride and Betahistine dihydrochloride . Researchers must positively identify their chemical substance by cross-referencing with the manufacturer's label and the official Safety Data Sheet (SDS) before proceeding with any handling or disposal protocols.
Core Principles of Chemical Waste Management
Proper chemical disposal is not merely a procedural task but a critical component of laboratory safety and environmental responsibility. The overarching goal is to ensure that hazardous waste is managed in a way that protects human health and the environment. Key steps include accurate identification of the chemical, understanding its specific hazards, and adhering to all institutional and regulatory guidelines.
Comparative Hazard Profiles
To underscore the importance of correct chemical identification, the following table summarizes the hazard profiles of two potential substances, Bethanechol chloride and Betahistine dihydrochloride, based on information from their respective Safety Data Sheets.
| Hazard Category | Bethanechol Chloride | Betahistine Dihydrochloride |
| GHS Pictograms | GHS07 (Exclamation Mark) | GHS07 (Exclamation Mark) |
| Signal Word | Warning | Warning |
| Hazard Statements | H302: Harmful if swallowed.[1][2] H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1] | H315: Causes skin irritation.[3][4][5] H319: Causes serious eye irritation.[3][4][5] H335: May cause respiratory irritation.[3][5] |
| Precautionary Statements (Disposal) | P501: Dispose of contents/container to an approved waste disposal plant.[1][6] | P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[3] |
Standard Operating Procedure for Chemical Disposal
The following workflow provides a systematic approach to disposing of laboratory chemicals safely.
Disposal Decision Workflow
Caption: A workflow for the safe disposal of laboratory chemicals.
Detailed Experimental Protocol: Step-by-Step Disposal
This protocol outlines the necessary steps for the proper disposal of chemical waste, in line with standard laboratory safety practices.
1. Chemical Identification and Hazard Assessment:
-
Objective: To confirm the identity of the chemical and understand its associated hazards.
-
Procedure:
-
Positively identify the chemical using the container label.
-
Locate the corresponding Safety Data Sheet (SDS).
-
Review Section 2 (Hazard Identification), Section 7 (Handling and Storage), and Section 13 (Disposal Considerations) of the SDS.[6]
-
Take note of specific hazards such as toxicity, reactivity, flammability, and corrosivity.
-
2. Personal Protective Equipment (PPE):
-
Objective: To ensure personal safety during handling.
-
Procedure:
3. Waste Collection and Containment:
-
Objective: To safely contain the chemical waste in an appropriate, well-marked container.
-
Procedure:
-
Select a waste container that is chemically compatible with the substance.[8] For solids like Bethanechol chloride or Betahistine dihydrochloride, a sealable, sturdy plastic container is often appropriate.
-
The container must be clean, in good condition, and have a leak-proof lid.[8]
-
Clearly write the full chemical name (e.g., "Bethanechol chloride"), concentration, and any other components of the mixture on the label. Do not use abbreviations or chemical formulas.[8][9]
-
Indicate the primary hazards (e.g., "Toxic," "Irritant") on the label.[9]
-
4. Storage and Disposal:
-
Objective: To store the waste safely until it can be collected for final disposal.
-
Procedure:
-
Transfer the chemical waste into the labeled container, avoiding spills and the creation of dust.[4]
-
Securely close the container.[11]
-
Store the container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[9]
-
Ensure the waste is segregated from incompatible materials.[9] For example, keep acids separate from bases and oxidizers away from organic materials.[9]
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the waste.[8] Do not dispose of chemical waste down the drain or in the regular trash unless explicitly permitted by the SDS and local regulations for non-hazardous materials.[11]
-
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. fishersci.com [fishersci.com]
- 7. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 8. mcneese.edu [mcneese.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. danielshealth.com [danielshealth.com]
- 11. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
Essential Safety and Handling Guide for Hydrochloride Hydrate Compounds
Disclaimer: The chemical name "Beth hydrochloride hydrate" is not a recognized standard. This guide provides essential safety and logistical information for handling an unknown or novel hydrochloride hydrate compound, assuming it may possess hazardous properties. The recommendations below are based on general best practices for handling potent pharmaceutical compounds and hydrochloride salts. Always consult a substance-specific Safety Data Sheet (SDS) if available and perform a thorough risk assessment before handling any new chemical.
This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of hydrochloride hydrate compounds in a laboratory setting.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling hydrochloride hydrate compounds.
| Protection Type | Recommended Equipment | Purpose |
| Eye Protection | Chemical safety goggles or a full-face shield.[1][2][3] | Protects eyes from splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[2][3] | Prevents skin contact with the compound. |
| Body Protection | A lab coat or chemical-resistant suit and closed-toe shoes.[1][4] | Protects skin from spills and contamination. |
| Respiratory Protection | An approved respirator with an acid gas vapor cartridge if handling powders or creating aerosols.[1][4] | Prevents inhalation of dust or vapors. Work in a certified fume hood whenever possible.[1] |
Operational Plan for Handling
Adherence to a strict operational plan minimizes the risk of exposure and accidents.
1. Preparation and Engineering Controls:
-
Designate a specific area for handling the compound, preferably within a certified chemical fume hood.[1]
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[2]
-
Assemble all necessary equipment and materials before starting work.
-
Verify that a spill kit containing a neutralizer (such as sodium bicarbonate) and absorbent materials is available.[3][5]
2. Handling the Compound:
-
Always wear the appropriate PPE as outlined in the table above.
-
When weighing or transferring the solid compound, do so in a fume hood to avoid creating and inhaling dust.
-
If creating a solution, always add the acid (or hydrochloride salt) to the solvent, never the other way around, to prevent splashing and an exothermic reaction.[3][4]
-
Avoid direct contact with the skin and eyes.[1]
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][4]
3. Storage:
-
Store the compound in a tightly sealed, clearly labeled container.[4]
-
Keep the container in a cool, dry, and well-ventilated area.[4]
-
Store away from incompatible materials such as bases, amines, and alkali metals.[1]
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure safety.
1. Waste Segregation and Collection:
-
All materials that have come into contact with the hydrochloride hydrate compound, including gloves, gowns, and pipette tips, should be considered contaminated and disposed of as hazardous waste.[6]
-
Collect solid waste in a sealed and labeled hazardous waste container.[6]
-
Collect liquid waste containing the compound in a designated hazardous liquid waste container. Do not mix with other waste streams.[6]
-
Empty containers that held the compound should also be treated as hazardous waste.[6]
2. Neutralization and Disposal:
-
For small spills or residual amounts, neutralization with a suitable base like sodium bicarbonate or soda ash can be performed by trained personnel.[7] The reaction is complete when fizzing stops.[7]
-
After neutralization, the resulting solution may be disposable down the drain with copious amounts of water, but always check local regulations first.[7][8]
-
For larger quantities of waste, disposal must be handled by an approved waste disposal plant.[6]
Emergency Procedures
In the event of an emergency, follow these procedures immediately.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[9] Seek immediate medical attention.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen.[1] Seek medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, give large quantities of water or milk. Seek immediate medical attention. |
| Spill | Evacuate the area. For small spills (<1 L), trained personnel with appropriate PPE may clean it up using a spill kit.[3] For larger spills, contact your institution's emergency response team.[3] |
Workflow for Safe Handling of Hydrochloride Hydrate Compounds
Caption: Workflow for the safe handling of hydrochloride hydrate compounds.
References
- 1. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 2. oxy.com [oxy.com]
- 3. chemtradeasia.com [chemtradeasia.com]
- 4. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
- 5. omal.in [omal.in]
- 6. benchchem.com [benchchem.com]
- 7. laballey.com [laballey.com]
- 8. quora.com [quora.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
